Product packaging for Violanthrone-79(Cat. No.:CAS No. 85652-50-2)

Violanthrone-79

Cat. No.: B033473
CAS No.: 85652-50-2
M. Wt: 712.9 g/mol
InChI Key: LLPQZABTDLOYAL-UHFFFAOYSA-N
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Description

Violanthrone-79 is a high-purity, polycyclic aromatic quinone recognized for its exceptional properties as an organic semiconductor and a vibrant dye. Its extensive, planar conjugated pi-system facilitates efficient charge transport, making it a critical material in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. Researchers value this compound for its investigation into charge carrier mobility, energy level alignment at interfaces, and the photophysical processes in thin-film electronics. As a dye, it exhibits strong absorption in the visible spectrum and notable stability, serving as a model compound for studying aggregation behavior and for use in specialized pigments. This compound provides a robust platform for advancing the field of organic electronics and functional materials science, enabling breakthroughs in flexible, low-cost electronic components and sustainable energy technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H48O4 B033473 Violanthrone-79 CAS No. 85652-50-2

Properties

IUPAC Name

30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQZABTDLOYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584562
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85652-50-2
Record name 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Violanthrone-79 from 16,17-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Violanthrone-79, a significant n-channel organic semiconductor, from its precursor, 16,17-dihydroxyanthraquinone. This document outlines the core chemical properties, a detailed experimental protocol for its synthesis, and the logical workflow involved in its production and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis.

Compound Characterization

This compound, with the chemical name 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a derivative of violanthrone. Its planar molecular structure and extensive π-conjugated system contribute to strong π-π stacking interactions, which are crucial for its application in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. The starting material for the synthesis detailed herein is 16,17-dihydroxyanthraquinone, also known as 16,17-dihydroxyviolanthrone.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Compound Chemical Formula Molecular Weight ( g/mol ) CAS Number
16,17-DihydroxyanthraquinoneC₃₄H₁₆O₄488.49128-59-6
This compoundC₅₀H₄₈O₄712.93[1]85652-50-2
Spectroscopic Data

Table 2: Spectroscopic Data for 16,17-Dihydroxyanthraquinone

Spectroscopic Technique Observed Peaks/Signals
¹H NMR Data for the direct compound is not readily available, but studies on its soluble derivatives have been conducted.[2]
¹³C NMR Not available.
FTIR Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) groups are expected.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 488.10.

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Observed Peaks/Signals
¹H NMR Not available.
¹³C NMR Not available.
FTIR Vibrational modes in the 1550–1700 cm⁻¹ region are attributed to carbonyl stretching and in-plane ring breathing.[3]
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 712.36.

Synthesis of this compound

The synthesis of this compound from 16,17-dihydroxyanthraquinone is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups on the anthraquinone (B42736) core, followed by a nucleophilic substitution reaction with an alkyl halide (1-bromooctane) to form the corresponding ether linkages.

Reaction Pathway

Synthesis_Pathway Start 16,17-Dihydroxyanthraquinone Reagent 1-Bromooctane K₂CO₃, 18-crown-6 (B118740) Start->Reagent N-methylpyrrolidone (NMP) 100 °C, 8h Product This compound Reagent->Product

Figure 1. Synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 16,17-dihydroxyanthraquinone violet (1.21 g, 2.48 mmol)

  • N-methylpyrrolidone (NMP) (50 mL)

  • Anhydrous K₂CO₃ (1.00 g, 7.2 mmol)

  • 1-bromooctane (0.98 g, 5.08 mmol)

  • 18-crown-6 (catalytic amount)

  • Dichloromethane (B109758)

  • Methanol (B129727)

  • Water

Procedure:

  • Reaction Setup: A 100 mL round-bottomed flask is charged with 1.21 g of 16,17-dihydroxyanthraquinone violet and 50 mL of N-methylpyrrolidone (NMP).

  • Dispersion: The mixture is heated to 100 °C and maintained for 10 minutes to ensure the substrate is well dispersed.

  • Addition of Reagents: To the reaction mixture, 1.00 g of anhydrous K₂CO₃, 0.98 g of 1-bromooctane, and a catalytic amount of 18-crown-6 are added.

  • Reaction: The reaction is maintained at 100 °C with continuous stirring for 8 hours.

  • Work-up: The reaction mixture is cooled and then slowly poured into 100 mL of water. The mixture is stirred thoroughly.

  • Isolation of Crude Product: The resulting solid is collected by filtration and dried to obtain the crude product. The reported yield of the crude product is 1.26 g (72%).

  • Purification:

    • The crude product is dissolved in dichloromethane and filtered to remove any insoluble material.

    • The dichloromethane is removed using a rotary evaporator to yield a solid product.

    • Further purification is achieved by silica (B1680970) gel column chromatography using a solvent mixture of dichloromethane and methanol (20:1 volume ratio) as the eluent.

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Work-up & Isolation Work-up & Isolation Reaction->Work-up & Isolation Crude Product Crude Product Work-up & Isolation->Crude Product Filtration Filtration Crude Product->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis NMR, FTIR, MS Data Analysis Data Analysis Spectroscopic Analysis->Data Analysis Final Report Final Report Data Analysis->Final Report

Figure 2. Overall workflow for the synthesis and characterization of this compound.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound from 16,17-dihydroxyanthraquinone. The Williamson ether synthesis offers a straightforward and relatively high-yield route to this valuable organic semiconductor. The detailed protocol and workflow are intended to serve as a valuable resource for researchers in the fields of materials science and drug development, facilitating further investigation and application of this promising compound. Further research to fully characterize the spectroscopic properties of both the starting material and the final product is encouraged to build upon the foundational data presented here.

References

Spectroscopic Properties of Violanthrone-79 Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79 is a synthetic polycyclic aromatic hydrocarbon dye with significant potential in various scientific and technological fields, including organic electronics and materials science.[1] Its extended π-system gives rise to distinct spectroscopic properties that are crucial for its application and characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of the this compound monomer in solution, focusing on its absorption and emission characteristics. The aggregation behavior of this compound, which leads to significant spectral changes, is also discussed to provide context for the monomeric properties.

Spectroscopic Data Summary

The spectroscopic properties of the this compound monomer are summarized in the tables below. These properties are primarily reported for solutions in non-polar or moderately polar solvents where the monomeric form is favored at low concentrations.

ParameterValueSolventNotes
Absorption Maximum (λmax) ~652 nmChloroform (B151607)The main absorption peak in the visible region.[2] this compound exhibits multiple absorption bands across the UV-Vis spectrum.[3]
Molar Extinction Coefficient (ε) Not explicitly reported-While absorption spectra are available, specific molar absorptivity values for the monomer have not been published. The non-linear relationship between absorbance and concentration at higher concentrations suggests a significant change in molar absorptivity upon aggregation.[2]
Fluorescence Emission Maximum (λem) ~674 nm (1.84 eV)TolueneThis value is derived from the stimulated emission feature observed in transient absorption spectra of a dilute solution.[1]
Fluorescence Quantum Yield (ΦF) Likely low (<0.01)-A specific value for the this compound monomer has not been reported. However, studies on similar violanthrone (B7798473) derivatives suggest that the quantum yield is low. For instance, the parent violanthrone has a quantum yield of 0.01, and a derivative with C8H17O- side chains (structurally similar to this compound) has an even lower quantum yield.[3][4] In contrast, a derivative with long-chain ester groups exhibits a higher quantum yield of 0.2.[3][4] This indicates that the nature of the side chains significantly influences the fluorescence efficiency.
Fluorescence Lifetime (τF) 4.97 (± 0.17) nsTolueneDetermined from the decay of the transient absorption signal in a dilute solution.[1]

Aggregation Behavior and its Spectroscopic Consequences

This compound has a strong tendency to self-associate and form aggregates in solution, a phenomenon driven by π-π stacking interactions between the aromatic cores.[3] This aggregation has a profound effect on the spectroscopic properties of the molecule.

Upon increasing the concentration of this compound in chloroform, a blue shift in the main absorption band is observed, with a new peak appearing around 620 nm.[2] This blue shift is indicative of the formation of H-type aggregates, where the transition dipole moments of the monomers are arranged in a parallel, face-to-face fashion.[2][3] The critical aggregation concentration in chloroform has been estimated to be around 0.5-0.6 mM.[3] At concentrations below this threshold, the monomeric species is expected to be predominant.

Experimental Protocols

The following sections outline the general methodologies for measuring the key spectroscopic properties of this compound monomer.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and study the aggregation behavior of this compound.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., chloroform or toluene) with concentrations ranging from the micromolar (to isolate the monomer) to the millimolar (to observe aggregation) range.[3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Measurement:

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette at room temperature.[3]

    • Use the pure solvent as a baseline reference.

    • The spectra are typically recorded over a range of 350 nm to 850 nm.[3]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the monomeric species from the spectra of the most dilute solutions.

    • Plot absorbance at a specific wavelength versus concentration to check for linearity (Beer-Lambert law). Deviations from linearity can indicate aggregation.

    • Analyze the changes in the spectral shape and the position of the absorption maxima as a function of concentration to characterize the aggregation process (e.g., blue shift for H-aggregates).[2][3]

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum, quantum yield, and lifetime of the this compound monomer.

Methodology for Steady-State Fluorescence (Emission Spectrum and Quantum Yield):

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., toluene) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement of Emission Spectrum:

    • Excite the sample at a wavelength where it absorbs strongly (e.g., near its absorption maximum).

    • Scan the emission monochromator to record the fluorescence spectrum.

  • Measurement of Fluorescence Quantum Yield (Relative Method):

    • Use a well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

    • The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Time-Resolved Fluorescence (Fluorescence Lifetime):

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system or a transient absorption spectrometer is commonly used.[1]

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser) at a suitable wavelength.

    • The decay of the fluorescence intensity over time is recorded.

  • Data Analysis:

    • The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For a single species in solution, a mono-exponential decay is expected.[1]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_analysis Data Analysis & Interpretation prep Prepare this compound solutions (varying concentrations) uv_vis UV-Vis Spectrophotometer prep->uv_vis ss_fluo Steady-State Spectrofluorometer prep->ss_fluo tr_fluo Time-Resolved System (e.g., TCSPC) prep->tr_fluo abs_data Obtain Absorption Spectra uv_vis->abs_data abs_analysis Analyze λmax and Aggregation Behavior abs_data->abs_analysis data_summary Summarize Spectroscopic Parameters in Tables abs_analysis->data_summary em_spectrum Measure Emission Spectrum ss_fluo->em_spectrum qy_measure Measure Quantum Yield ss_fluo->qy_measure lt_measure Measure Lifetime tr_fluo->lt_measure em_spectrum->data_summary qy_measure->data_summary lt_measure->data_summary interpretation Interpret Properties and Relate to Molecular Structure data_summary->interpretation

Caption: Workflow for the spectroscopic characterization of this compound monomer.

Logical Relationship of Spectroscopic Properties

Spectroscopic_Properties S0 Ground Electronic State S1 First Excited Singlet State S0->S1 Absorption (λmax, ε) S1->S0 Fluorescence (λem, ΦF, τF) S1->S0 Non-radiative Decay (Internal Conversion, etc.)

Caption: Jablonski diagram illustrating the key spectroscopic transitions for this compound.

References

Violanthrone-79 molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Characterization of Violanthrone-79 for Applications in Organic Electronics.

This technical guide provides a comprehensive overview of this compound, an n-channel organic semiconductor. The document details its fundamental molecular properties, provides a detailed synthesis protocol, and outlines key experimental procedures for its characterization and application in organic field-effect transistors (OFETs). This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.

Core Molecular Data

This compound, with the IUPAC name 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a polycyclic aromatic hydrocarbon that has garnered interest for its semiconducting properties.[1] Its core molecular and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C50H48O4
Molecular Weight 712.91 g/mol [1]
CAS Number 85652-50-2
Appearance Amber to dark purple to black powder/crystals[1]
Melting Point 193-196 °C[1]
Solubility Soluble in chloroform[1]
Maximum Absorption (λmax) 651 nm (in CHCl3)[1]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the Williamson ether synthesis, starting from 16,17-dihydroxyanthraquinone violet and 1-bromooctane.[1]

Materials:

  • 16,17-dihydroxyanthraquinone violet (2.48 mmol, 1.21 g)

  • N-methylpyrrolidone (NMP) (50 mL)

  • Anhydrous K2CO3 (7.2 mmol, 1.00 g)

  • 1-bromooctane (5.08 mmol, 0.98 g)

  • 18-crown-6 (catalytic amount)

  • Dichloromethane (B109758)

  • Methanol (B129727)

  • Water

Procedure:

  • In a 100 mL round-bottomed flask, disperse 1.21 g of 16,17-dihydroxyanthraquinone violet in 50 mL of NMP.

  • Heat the mixture to 100 °C and maintain for 10 minutes to ensure thorough dispersion.

  • To the reaction mixture, add 1.00 g of anhydrous K2CO3, 0.98 g of 1-bromooctane, and a catalytic amount of 18-crown-6.

  • Maintain the reaction at 100 °C with continuous stirring for 8 hours.

  • After the reaction is complete, cool the mixture and slowly pour it into 100 mL of water.

  • Stir the mixture thoroughly and collect the resulting solid by filtration.

  • Dry the collected solid to obtain the crude product.

  • Dissolve the crude product in dichloromethane and filter to remove any insoluble materials.

  • Remove the dichloromethane by rotary evaporation to yield the solid product.

  • The product can be further purified by silica (B1680970) gel column chromatography using a 20:1 mixture of dichloromethane and methanol as the eluent.

  • A yield of approximately 1.26 g (72%) can be expected.[1]

Characterization Protocols

UV-Vis spectroscopy is employed to determine the absorption properties of this compound in solution.

Materials:

  • This compound

  • Chloroform (B151607) (spectroscopic grade)

  • Spectrophotometer

  • Quartz cuvettes (1 mm path length)

Procedure:

  • Prepare solutions of this compound in chloroform at various concentrations (e.g., 0.1 mM and 1.5 mM).[2]

  • Use a spectrophotometer to measure the absorbance spectra of the solutions at room temperature.[2]

  • Place the sample solutions in 1 mm path length liquid cells for measurement.[2]

  • Record the spectra over a range of approximately 350 nm to 850 nm.[2]

  • Perform a baseline correction on the obtained spectra.[2]

Cyclic voltammetry is utilized to study the redox properties of this compound and to estimate its frontier molecular orbital energies.[3] The following is a general procedure that can be adapted for this purpose.

Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in an appropriate solvent like dichloromethane)

  • This compound solution in the electrolyte

Procedure:

  • Prepare a solution of this compound in the electrolyte solution.

  • Assemble the three-electrode cell with the electrodes immersed in the sample solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Connect the electrodes to the potentiostat.

  • Set the potential window to scan over the expected redox events for this compound.

  • Initiate the potential sweep at a defined scan rate (e.g., 50 mV/s).

  • Record the resulting voltammogram, which plots current versus potential.

  • Multiple cycles can be run to check for stability.

Thermogravimetric analysis can be used to assess the thermal stability of this compound. The following is a general procedure.

Apparatus:

  • Thermogravimetric analyzer

Procedure:

  • Place a small, accurately weighed sample of this compound into the TGA sample pan.

  • Place the sample pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the temperature at which the material begins to decompose.

Application in Organic Field-Effect Transistors (OFETs)

This compound's properties as an n-channel organic semiconductor make it a candidate for use in OFETs.[1] The fabrication and characterization of an OFET with this compound as the active layer would typically follow these steps.

OFET Fabrication (Bottom-Gate, Top-Contact Configuration)

Materials:

  • Substrate (e.g., heavily doped Si wafer with a SiO2 dielectric layer)

  • This compound

  • Solvent for this compound (e.g., chloroform)

  • Source and drain electrode material (e.g., gold)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Clean the Si/SiO2 substrate thoroughly.

  • Prepare a solution of this compound in a suitable solvent.

  • Deposit a thin film of this compound onto the SiO2 surface, for example, by spin coating.

  • Anneal the film to improve crystallinity and morphology.

  • Deposit the source and drain electrodes (e.g., gold) on top of the this compound film through a shadow mask using thermal evaporation. The doped Si substrate acts as the gate electrode.

OFET Characterization

Apparatus:

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Place the fabricated OFET device on the probe station.

  • Make electrical contact with the source, drain, and gate electrodes using the probes.

  • Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

  • Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds).

  • From these characteristics, key device parameters such as field-effect mobility, on/off ratio, and threshold voltage can be extracted.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its subsequent application in an OFET.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 16,17-dihydroxyanthraquinone violet + 1-bromooctane Reaction Williamson Ether Synthesis (NMP, K2CO3, 100°C) Reactants->Reaction Reagents Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product UVVis UV-Vis Spectroscopy Product->UVVis CV Cyclic Voltammetry Product->CV TGA Thermogravimetric Analysis Product->TGA

Caption: Workflow for the synthesis and characterization of this compound.

OFET_Fabrication_and_Testing_Workflow cluster_fabrication OFET Fabrication cluster_testing Device Characterization Substrate Si/SiO2 Substrate Deposition This compound Film Deposition (e.g., Spin Coating) Substrate->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Source/Drain Electrode Deposition (e.g., Thermal Evaporation) Annealing->Electrodes Device OFET Device Electrodes->Device Output Measure Output Characteristics (Ids vs. Vds) Device->Output Transfer Measure Transfer Characteristics (Ids vs. Vgs) Device->Transfer Parameters Extract Device Parameters (Mobility, On/Off Ratio) Output->Parameters Transfer->Parameters

Caption: Workflow for the fabrication and characterization of a this compound based OFET.

References

The Genesis of a Dye: An In-depth Technical Guide to the Discovery and History of Violanthrone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Violanthrone (B7798473) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest since their initial discovery, primarily as vat dyes. Their unique photophysical and electronic properties have propelled them into modern research for applications in organic electronics. This technical guide provides a comprehensive overview of the discovery, history, and fundamental experimental protocols associated with violanthrone compounds, tailored for a scientific audience.

Discovery and Historical Context

Violanthrone, also known as dibenzanthrone, is an organic compound that has historically been used as a vat dye and a precursor for other dyes.[1] The genesis of violanthrone is intrinsically linked to the chemistry of benzanthrone (B145504). When benzanthrones are fused with a caustic alkali under the right conditions, they undergo a dimerization to produce violanthrones.[2][3] This fundamental transformation has been a cornerstone of the dye industry for producing powerful vat dyes.[2][4]

The early 20th century saw a surge in research focused on these compounds, as evidenced by patents from that era. This work was largely aimed at creating new vat dyes with desirable properties.[3] Much of this early research was dedicated to understanding the reactive positions on the violanthrone nucleus to create a variety of derivatives.[2] While the chemical structure was not definitively known at the time, it was generally believed that specific positions on the molecule were more reactive than others, paving the way for the synthesis of a wide array of substituted violanthrones.[2]

In more recent times, the focus has shifted towards the semiconducting properties of violanthrone and its derivatives.[5] The intrinsic semiconducting nature of violanthrone was first measured in 1950 by Akamatu and Inokuchi, who determined its electrical conductivity.[5][6] The large, planar π-conjugated system of violanthrone suggests that it may possess charge transport, optical, and electrochemical properties similar to other well-studied organic semiconductors like perylene (B46583) diimides (PDIs).[5] This has led to renewed interest in synthesizing novel violanthrone derivatives for potential applications in near-infrared (NIR) optoelectronics.[5][6]

Physicochemical Properties of Violanthrone

The following table summarizes key quantitative data for the parent violanthrone compound.

PropertyValueSource
Molecular Formula C34H16O2[1][7][8]
Molar Mass 456.49 g/mol [1][8]
Appearance Bluish-black to black powder[7][8]
Melting Point 338-339 °C[7][8]
Boiling Point 522.64 °C (estimate)[7][8]
Density 1.53 g/cm³[1]
Solubility Slightly soluble in tetrahydronaphthalene, xylene, pyridine, acetone, chloroform, and toluene; insoluble in ethanol.[8]

Properties of Violanthrone Derivatives

The modification of the violanthrone core has been a key area of research to tune its properties for various applications. The table below presents data for a selection of violanthrone derivatives.

DerivativePropertyValueSource
VIOLANTHRONE-79 CAS Number 85652-50-2[9]
Molecular Formula C50H48O4[9]
Molecular Weight 712.91 g/mol [9]
Melting Point 193-196 °C[9]
λmax 651 nm (in CHCl3)[9]
Dicyanomethylene Derivative (3b) λmax 701 nm[5][6]
Molar Extinction Coefficient (ε) 4.69 × 10⁴ L mol⁻¹ cm⁻¹[5][6]
Reduction Potential -0.56 V vs NHE[5][6]
Various Derivatives HOMO-LUMO Gap 1.46–1.47 eV[5][6]

Experimental Protocols

General Synthesis of Violanthrone from Benzanthrone

The historical and industrial synthesis of violanthrone involves the alkali fusion of benzanthrone. This process is a key step in producing the violanthrone core structure.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Benzanthrone Benzanthrone High Temperature Fusion High Temperature Fusion Benzanthrone->High Temperature Fusion 1. Alkali (e.g., KOH) Alkali (e.g., KOH) Alkali (e.g., KOH)->High Temperature Fusion 2. Violanthrone Violanthrone High Temperature Fusion->Violanthrone Dimerization

Caption: General synthesis pathway of violanthrone from benzanthrone.

Methodology:

  • Benzanthrone is used as the starting material.

  • It is subjected to alkali fusion, typically with potassium hydroxide (B78521) and sodium acetate (B1210297) in a high-boiling solvent like refined naphthalene.

  • The high temperature facilitates the dimerization of two benzanthrone molecules to form violanthrone.

  • After the reaction, the solvent is recovered, and the resulting violanthrone is purified.

Synthesis of 16,17-bis(octyloxy)anthraceno[9,1,2-cde]benzo[rst]pentafene-5,10-dione (this compound)

This protocol details the synthesis of a soluble violanthrone derivative, which is often necessary for applications in organic electronics.[9]

Experimental Workflow:

G Start Start Dispersion Disperse 16,17-dihydroxyanthraquinone violet in NMP at 100°C Start->Dispersion Addition Add K2CO3, 1-bromooctane, and 18-crown-6 (B118740) Dispersion->Addition Reaction Maintain at 100°C with stirring for 8 hours Addition->Reaction Quenching Pour reaction mixture into water and stir Reaction->Quenching Filtration1 Filter and collect the solid crude product Quenching->Filtration1 Dissolution Dissolve crude product in dichloromethane (B109758) Filtration1->Dissolution Filtration2 Filter to remove insoluble material Dissolution->Filtration2 Evaporation Remove dichloromethane by rotary evaporation Filtration2->Evaporation Purification Purify by silica (B1680970) gel column chromatography Evaporation->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: [9]

  • Dispersion: 1.21 g (2.48 mmol) of 16,17-dihydroxyanthraquinone violet is placed in a 100 mL round-bottomed flask with 50 mL of N-methylpyrrolidone (NMP). The mixture is heated to 100°C and maintained for 10 minutes to ensure good dispersion.

  • Addition of Reagents: To the dispersed mixture, 1.00 g (7.2 mmol) of anhydrous K₂CO₃, 0.98 g (5.08 mmol) of 1-bromooctane, and a catalytic amount of 18-crown-6 are added.

  • Reaction: The reaction is maintained at 100°C with continuous stirring for 8 hours.

  • Workup: The reaction mixture is then slowly poured into 100 mL of water, stirred thoroughly, and filtered. The collected solid is the crude product.

  • Purification:

    • The crude product is dissolved in dichloromethane and filtered to remove any insoluble materials.

    • The dichloromethane is removed using a rotary evaporator to yield the solid product.

    • Further purification is achieved through silica gel column chromatography using a 20:1 mixture of dichloromethane and methanol (B129727) as the eluent.

Conclusion

From their origins as robust vat dyes to their current exploration as promising materials for organic electronics, violanthrone compounds have a rich history. The ability to chemically modify the violanthrone core allows for the fine-tuning of its electronic and optical properties, making it a versatile platform for the development of new functional materials. The protocols and data presented herein provide a foundational understanding for researchers and scientists working with this intriguing class of molecules.

References

Violanthrone-79 (CAS 85652-50-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79, with the CAS number 85652-50-2, is a synthetic, anthraquinone-derived dye that has garnered significant interest in the field of organic electronics.[1] Its robust fluorescence and semiconducting properties make it a valuable compound for research and development in areas such as organic field-effect transistors (OFETs) and photovoltaics.[1] Chemically, it is known as 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.[1][2] The planar structure of this compound facilitates strong π-π stacking interactions, which are crucial for its high charge carrier mobility and thermal stability, enhancing its performance in optoelectronic devices.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a model compound in materials science.

Chemical and Physical Properties

This compound is characterized as a solid powder, with colors ranging from amber to dark purple or black.[3] It is soluble in chloroform.[4] For optimal stability, it should be stored in a dry, dark environment at 0-4 °C for short-term use and -20 °C for long-term storage.[1]

PropertyValueReference
CAS Number 85652-50-2[1][2][5][6]
Molecular Formula C50H48O4[1][2][6]
Molecular Weight 712.93 g/mol [1]
Exact Mass 712.3553[1]
Elemental Analysis C: 84.24%, H: 6.79%, O: 8.98%[1]
Appearance Solid powder (Amber to Dark purple to Black)[3]
Purity >95% (HPLC)[1][3]
Solubility Soluble in chloroform[4]
Storage Short term: 0 - 4 °C; Long term: -20 °C. Dry and dark.[1]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (this compound) is outlined below.[5]

Materials:

Procedure:

  • A 100 mL round-bottomed flask is charged with 1.21 g (2.48 mmol) of 16,17-dihydroxyanthraquinone violet and 50 mL of N-methylpyrrolidone (NMP).

  • The mixture is heated to 100 °C and maintained for 10 minutes to ensure the dispersion of the starting material.[5]

  • To the reaction mixture, 1.00 g (7.2 mmol) of anhydrous K2CO3, 0.98 g (5.08 mmol) of 1-bromooctane, and a catalytic amount of 18-crown-6 are added.[5]

  • The reaction is maintained at 100 °C with continuous stirring for 8 hours.[5]

  • After the reaction is complete, the mixture is cooled and then slowly poured into 100 mL of water.

  • The resulting mixture is stirred thoroughly, and the solid product is collected by filtration.

  • The collected solid is dried to yield the crude product.

  • The crude product is dissolved in dichloromethane and filtered to remove any insoluble materials.

  • The dichloromethane is removed using a rotary evaporator to obtain the solid product. The reported yield for this step is 72% (1.26 g).[5]

  • The product is further purified by silica (B1680970) gel column chromatography using a 20:1 volume ratio of dichloromethane and methanol as the eluent.[5]

Reductive Aromatization of this compound

This compound can be used as a starting material to synthesize other functionalized violanthrenes. An example of a reductive aromatization protocol is provided below.[7]

Materials:

  • This compound (VO79) (0.20 mmol, 142 mg)

  • Potassium hydroxide (B78521) (KOH) (excess, 400 mg)

  • Sodium dithionite (B78146) (Na2S2O4) (8.0 equiv, 1.60 mmol, 279 mg)

  • Toluene (B28343) (10 mL)

  • Water (10 mL)

  • Aliquat 336 (0.1 mL)

  • Methyl iodide (MeI) (10 equiv, 2.0 mmol, 0.12 mL)

  • Hexane

Procedure:

  • This compound, KOH, and Na2S2O4 are dissolved in a mixture of toluene and water.

  • Aliquat 336 is added, and the mixture is stirred for 1 hour at 90 °C.[7]

  • The reaction mixture is then cooled to room temperature.

  • Methyl iodide is added, and the mixture is stirred for 30 minutes at 90 °C.[7]

  • Upon completion of the reaction (monitored by TLC), the volatile components are removed in vacuo.

  • The residue is taken up in 20 mL of hexane.

  • The mixture is filtered, and the product is precipitated at -80 °C.

  • The resulting red powder is dried in a vacuum. The reported yield is 80% (137 mg).[7]

Characterization Data

Spectroscopic and analytical data for the product of the reductive aromatization are presented below.[7]

AnalysisData
IR (ATR) 3071 (w), 2925 (s), 2855 (m), 1578 (w), 1494 (w), 1462 (w), 1348 (s), 1314 (m), 1260 (w), 1033 (vs), 876 (vs), 756 (s), 628 (w) cm⁻¹
¹³C NMR (75.5 MHz, CDCl₃) δ = 14.2, 22.8, 26.3, 26.7, 27.9, 29.5, 29.7, 29.8, 31.9, 40.0, 69.0, 101.7, 118.0, 118.9, 121.3, 121.5, 122.0, 123.9, 124.0, 125.6, 125.7, 125.7, 126.0, 126.9, 128.0, 128.5, 139.4, 156.8, 177.5
HRMS (APCI+) m/z [M + H]⁺ Calcd for C₆₀H₆₇O₆: 883.4932; found: 883.4953

Applications in Research

This compound serves as an n-channel organic semiconductor and is utilized for interface control in conventional n-type meta diodes.[5][6] Its well-defined structure and self-assembly properties also make it an excellent model compound for studying the aggregation behavior of complex molecules like asphaltenes.[8][9] Studies have investigated its aggregation in various solvents, revealing insights into π-π stacking interactions.[8] Furthermore, its derivatives are being explored as potential p-type organic semiconductors.[7]

Experimental and logical workflows

Synthesis_and_Purification_of_Violanthrone_79 cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 16,17-dihydroxyanthraquinone violet, NMP, K2CO3, 1-bromooctane, 18-crown-6 reaction Reaction at 100°C for 8h start->reaction Heat & Stir precipitation Precipitation in Water reaction->precipitation Cool & Pour filtration1 Filtration & Drying precipitation->filtration1 Stir & Filter dissolution Dissolve in Dichloromethane filtration1->dissolution Crude Product filtration2 Filter Insoluble Material dissolution->filtration2 evaporation Rotary Evaporation filtration2->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography Eluent: DCM/MeOH (20:1) final_product Pure this compound chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

Theoretical Calculations of Violanthrone-79 Frontier Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods employed to calculate the frontier molecular orbitals (FMOs) of Violanthrone-79, a significant polycyclic aromatic hydrocarbon (PAH) with applications in materials science and as a model compound in asphaltene research. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the electronic and optical properties, reactivity, and potential applications of this molecule.

Core Concepts: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity and electronic properties by focusing on the interaction between the HOMO and LUMO of interacting molecules.[1]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity and easier electronic excitation.

Computational Methodology for this compound FMO Calculation

The primary theoretical approach for calculating the electronic structure and frontier molecular orbitals of molecules like this compound is Density Functional Theory (DFT). DFT methods are widely used for their balance of accuracy and computational cost in studying large molecular systems.

A typical computational workflow for determining the FMOs of this compound is illustrated below.

computational_workflow cluster_prep Molecular Structure Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis mol_build Build this compound Structure geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum Energy Structure mo_analysis Molecular Orbital (HOMO/LUMO) Analysis sp_energy->mo_analysis Wavefunction/ Orbital Energies prop_calc Calculation of Electronic Properties mo_analysis->prop_calc HOMO/LUMO Energies logical_relationship cluster_theory Theoretical Calculations (DFT) cluster_exp Experimental Validation dft_calc DFT Calculation (e.g., B3LYP/6-31G(d)) homo_lumo Calculated HOMO & LUMO Energies dft_calc->homo_lumo energy_gap Calculated HOMO-LUMO Gap homo_lumo->energy_gap ox_pot Oxidation Potential (E_ox) homo_lumo->ox_pot Correlates with -E_HOMO red_pot Reduction Potential (E_red) homo_lumo->red_pot Correlates with -E_LUMO opt_gap Optical Band Gap energy_gap->opt_gap Correlates with cv_exp Cyclic Voltammetry (CV) cv_exp->ox_pot cv_exp->red_pot uvvis_exp UV-Vis Spectroscopy uvvis_exp->opt_gap

References

The Architectural Intricacies of Violanthrone-79: A Deep Dive into its Self-Assembly and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the self-assembly and aggregation behavior of Violanthrone-79, a synthetic anthraquinone-derived dye with significant potential in organic electronics.

This compound (V-79), a polycyclic aromatic hydrocarbon, is a molecule of intense scientific interest due to its strong fluorescence, semiconducting properties, and propensity for self-assembly.[1] Its planar structure facilitates robust π-π stacking interactions, which are the primary driving force behind its aggregation into ordered nanostructures.[1][2] This guide elucidates the fundamental principles governing the self-assembly and aggregation of V-79, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes. An understanding of these phenomena is critical for harnessing the full potential of V-79 in applications such as organic field-effect transistors (OFETs) and photovoltaic devices.[1]

Concentration-Dependent Aggregation in Solution

The aggregation of this compound is highly dependent on its concentration in a given solvent. In chloroform, V-79 exists predominantly as a monomer at concentrations up to 1.0 mM.[3] As the concentration increases beyond this threshold, a distinct blue shift is observed in the visible absorption spectrum, which is a hallmark of H-type aggregation.[3] This phenomenon is characterized by a face-to-face stacking of the chromophores.

ParameterValueSolventTechniqueReference
Monomer Concentration Limit1.0 mMChloroformVisible Absorption Spectroscopy[3]
Monomer Absorption Peak652 nmChloroformVisible Absorption Spectroscopy[3]
Aggregate Absorption Peak620 nmChloroformVisible Absorption Spectroscopy[3]

Table 1: Quantitative Data on this compound Aggregation in Chloroform

Structural Configuration of Aggregates

Advanced spectroscopic techniques have provided insights into the precise arrangement of V-79 molecules within the self-assembled nanoaggregates. Two-dimensional infrared (2D IR) spectroscopy, coupled with electrostatic coupling models, has been instrumental in elucidating these structures. The experimental and calculated 2D IR spectra show the best alignment when the this compound molecules adopt an anti-parallel configuration within the nanoaggregate.[3][4] This arrangement is one of several possibilities, including parallel and chiral configurations, that have been modeled.[3][4]

Experimental Methodologies

A thorough understanding of the experimental protocols used to characterize V-79 aggregation is essential for reproducible research.

UV-Visible Absorption Spectroscopy

This technique is fundamental for observing the onset and progression of aggregation.

  • Sample Preparation: Prepare a series of this compound solutions in a suitable solvent (e.g., chloroform) with concentrations ranging from sub-millimolar to several millimolar (e.g., 0.1 mM to 20 mM).[3]

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra for each concentration across a wavelength range of 450 nm to 800 nm.[3] Use a 1 mm path length liquid cell.[2]

  • Data Analysis: Normalize the spectra to a specific peak (e.g., the monomer peak at 652 nm) to clearly visualize the emergence of the blue-shifted aggregate peak (around 620 nm).[3] Plot the absorbance intensity of the monomer and aggregate peaks as a function of concentration to determine the critical aggregation concentration.[2][3]

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy provides detailed structural information about the aggregates by probing the vibrational couplings between molecules.

  • Sample Preparation: Prepare monomeric (e.g., 0.5 mM in chloroform) and aggregated (e.g., 10 mM in chloroform) samples of this compound.[3]

  • Instrumentation: Employ a femtosecond mid-IR spectrometer capable of performing 2D IR experiments.

  • Measurement: Focus on the spectral region corresponding to the carbonyl stretching and in-plane ring breathing modes (1550–1700 cm⁻¹), as these are sensitive probes of intermolecular interactions.[3][4]

  • Data Analysis and Modeling: Construct a local mode basis using computational results (e.g., from Gaussian 09 with a 6-31G(d) basis set) for the monomer.[3] Apply an electrostatic coupling model to simulate the 2D IR spectra for different idealized aggregate structures (parallel, anti-parallel, and chiral).[3][4] Compare the simulated spectra with the experimental 2D IR spectrum of the aggregated sample to determine the most probable structure.[3][4]

Visualizing the Processes

Diagrams are crucial for conceptualizing the complex processes of self-assembly and experimental investigation.

SelfAssemblyProcess Monomer V-79 Monomers (Low Concentration) Interaction π-π Stacking Monomer->Interaction Increased Concentration Aggregate V-79 H-Aggregates (High Concentration) Interaction->Aggregate

Caption: Self-assembly of V-79 from monomers to H-aggregates.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_modeling Structural Determination prep Prepare V-79 solutions (varying concentrations) uv_vis UV-Vis Spectroscopy prep->uv_vis ir_2d 2D IR Spectroscopy prep->ir_2d model Computational Modeling ir_2d->model structure Determine Aggregate Structure model->structure

Caption: Workflow for characterizing V-79 aggregation.

AggregateStructures cluster_parallel Parallel cluster_antiparallel Anti-Parallel cluster_chiral Chiral p1 V-79 p2 V-79 ap1 V-79 ap2 V-79 c1 V-79 c2 V-79

Caption: Proposed models for V-79 aggregate structures.

The Role of Solvent and Surface Interactions

The choice of solvent has a profound impact on the kinetics of adsorption and the final amount of adsorbed material.[5][6] Molecular dynamics simulations have shown that in different organic solvents (n-heptane, toluene, and mixtures), both monomer and aggregate adsorption occur on quartz surfaces.[5] The adsorption is primarily driven by van der Waals forces.[5] When adsorbed as a monomer, the polyaromatic core of V-79 tends to lie parallel to the surface. In contrast, within an adsorbed aggregate, the cores can be oriented either parallel or slanted to the surface to maintain the crucial π-π stacking between adjacent molecules.[5]

This technical guide provides a foundational understanding of the self-assembly and aggregation of this compound. Further research, particularly exploring a wider range of solvents and surfaces, will continue to refine our knowledge of this fascinating molecule and pave the way for its advanced applications.

References

Violanthrone-79: A Model Compound for Unraveling Asphaltene Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Asphaltenes, the heaviest and most polar fraction of crude oil, are notorious for their tendency to aggregate and precipitate, causing significant operational challenges in the oil industry. Understanding the fundamental mechanisms of asphaltene aggregation is paramount for developing effective mitigation strategies. Due to the inherent complexity and polydispersity of asphaltene mixtures, researchers often turn to model compounds that mimic their core structural and behavioral characteristics. Violanthrone-79 (VO-79), a polycyclic aromatic hydrocarbon (PAH) with aliphatic side chains, has emerged as a valuable model compound for studying asphaltene aggregation.[1][2][3] This technical guide provides a comprehensive overview of the use of this compound as an asphaltene model, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying concepts through logical diagrams.

The Rationale for this compound as an Asphaltene Model

Asphaltenes are not a single chemical entity but rather a solubility class defined as the fraction of crude oil that is insoluble in n-alkanes (like n-heptane) but soluble in aromatic solvents (like toluene).[4][5] Despite their heterogeneity, asphaltene molecules generally consist of a polycyclic aromatic core with peripheral aliphatic chains and heteroatoms.[6] this compound, with its large aromatic core and octyloxy side chains, captures these essential structural features.[7][8] The aggregation of both asphaltenes and this compound is primarily driven by π-π stacking interactions between their aromatic cores.[1] The aliphatic chains, in contrast, provide steric hindrance that modulates the aggregation process. This structural analogy makes this compound an excellent proxy for studying the fundamental forces governing asphaltene self-assembly.

Quantitative Analysis of this compound Aggregation

The aggregation behavior of this compound has been quantified using various analytical techniques. A key parameter in these studies is the Critical Nanoaggregate Concentration (CNAC), which marks the concentration at which monomeric molecules begin to form nanoaggregates.

Table 1: Aggregation Properties of this compound

ParameterValueSolventTechniqueReference
Critical Nanoaggregate Concentration (CNAC)~ 0.5-0.6 mMChloroform (B151607)UV-Vis Spectroscopy[1]
Monomer-Aggregate Transition0.1 - 1.0 mMChloroformUV-Vis Spectroscopy[1]
Maximum Monomer Concentration1.0 mMChloroformVisible Absorption Spectroscopy[2]

Table 2: Molecular Properties of this compound

PropertyValueReference
Chemical FormulaC50H48O4[8]
Molecular Weight712.93 g/mol [8]
AppearanceSolid[8]
SolubilitySoluble in chloroform[7]

Experimental Methodologies for Studying Aggregation

A variety of experimental techniques are employed to characterize the aggregation of this compound. Each method provides unique insights into the aggregation process, from determining the onset of aggregation to characterizing the structure of the aggregates.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the aggregation of this compound. The formation of aggregates leads to changes in the electronic environment of the chromophores, resulting in shifts in the absorption spectrum. The aggregation of this compound in solvents like chloroform typically leads to a blue shift in the absorption spectrum, which is indicative of the formation of H-aggregates (face-to-face stacking).[1][2]

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in the solvent of interest (e.g., chloroform). A series of dilutions are then made to obtain a range of concentrations spanning the expected CNAC.[1]

  • Spectra Acquisition: The UV-Vis absorption spectra of each solution are recorded at room temperature using a spectrophotometer. A quartz cuvette with a defined path length (e.g., 1 mm) is used.[1][9] A baseline correction is performed using the pure solvent.[1]

  • Data Analysis: The changes in the absorption spectra as a function of concentration are analyzed. The appearance of new peaks or shifts in existing peaks are indicative of aggregation. The CNAC can be determined by plotting the absorbance at a specific wavelength (characteristic of the aggregate or monomer) against the concentration and identifying the point of inflection.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy is another sensitive technique for probing molecular aggregation. The formation of aggregates can lead to quenching of the fluorescence signal or the appearance of new emission bands (e.g., excimer emission).[10][11]

Experimental Protocol:

  • Sample Preparation: Similar to UV-Vis spectroscopy, a series of this compound solutions of varying concentrations are prepared.

  • Spectra Acquisition: Front-face emission spectra are typically obtained to minimize inner filter effects at higher concentrations.[10] The samples are excited at a wavelength where the monomer absorbs, and the emission spectrum is recorded over a suitable wavelength range.

  • Data Analysis: Changes in the fluorescence intensity, peak position, and shape are analyzed as a function of concentration. Stern-Volmer plots (reciprocal of quantum yield versus concentration) can be used to study quenching mechanisms.[10]

Vapor Pressure Osmometry (VPO)

VPO is a technique used to determine the number-average molecular weight of a solute in solution. By measuring the change in vapor pressure of a solvent upon the addition of a solute, the apparent molecular weight can be calculated. An increase in the apparent molecular weight with increasing concentration is a direct indication of molecular aggregation.[12][13]

Experimental Protocol:

  • Instrument Calibration: The VPO instrument is calibrated using a standard compound with a known molecular weight (e.g., sucrose (B13894) octacetate).[12]

  • Sample Preparation: Solutions of this compound are prepared at various concentrations in a suitable solvent (e.g., toluene (B28343) or 1,2-dichlorobenzene).[12]

  • Measurement: A small drop of the solution and a drop of the pure solvent are placed on two separate thermistors in a chamber saturated with the solvent vapor. The difference in temperature due to the difference in vapor pressure is measured.

  • Data Analysis: The apparent molecular weight is calculated from the measured temperature difference and the instrument calibration constant. A plot of apparent molecular weight versus concentration reveals the extent of aggregation.[12][13]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study asphaltene and this compound aggregation at the atomic level. These simulations can reveal the preferred aggregate structures, the thermodynamics of aggregation, and the role of the solvent in the aggregation process.[14][15][16]

Simulation Protocol:

  • System Setup: A simulation box is created containing a number of this compound molecules and solvent molecules (e.g., toluene, n-heptane, or a mixture).[15] The initial positions of the molecules are typically random.

  • Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.

  • Simulation Run: The simulation is run for a sufficient length of time to allow the system to reach equilibrium. This involves solving Newton's equations of motion for all atoms in the system.

  • Data Analysis: The trajectories of the molecules are analyzed to determine the extent of aggregation, the structure of the aggregates (e.g., through radial distribution functions), and the energetics of the aggregation process.[15][16]

Visualizing the Concepts

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

Asphaltene_Aggregation_Pathway Monomers Asphaltene / VO-79 Monomers Nanoaggregates Nanoaggregates (π-π stacking) Monomers->Nanoaggregates Self-Assembly (> CNAC) Clusters Clusters of Nanoaggregates Nanoaggregates->Clusters Further Aggregation

Hierarchical aggregation pathway of asphaltenes and their model compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock Stock Solution of VO-79 Dilutions Serial Dilutions Stock->Dilutions UVVis UV-Vis Spectroscopy Dilutions->UVVis Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence VPO Vapor Pressure Osmometry Dilutions->VPO CNAC Determine CNAC UVVis->CNAC Structure Characterize Aggregate Structure UVVis->Structure Fluorescence->CNAC Thermo Thermodynamic Parameters VPO->Thermo MD Molecular Dynamics MD->Structure MD->Thermo

Experimental workflow for studying this compound aggregation.

Model_Compound_Relationship cluster_properties Shared Properties Asphaltenes Asphaltenes (Complex Mixture) AromaticCore Large Aromatic Core Asphaltenes->AromaticCore AliphaticChains Aliphatic Side Chains Asphaltenes->AliphaticChains PiStacking π-π Stacking Driven Aggregation Asphaltenes->PiStacking VO79 This compound (Model Compound) VO79->AromaticCore VO79->AliphaticChains VO79->PiStacking Insights Fundamental Insights into Aggregation Mechanisms VO79->Insights Insights->Asphaltenes Applicable to

Logical relationship between asphaltenes and this compound as a model system.

Conclusion

This compound serves as an indispensable tool for elucidating the complex phenomenon of asphaltene aggregation. Its well-defined chemical structure and analogous aggregation behavior to real asphaltenes allow for controlled and reproducible experimental studies. By employing a suite of analytical techniques, from spectroscopy to computational simulations, researchers can gain fundamental insights into the driving forces, kinetics, and structural aspects of asphaltene self-assembly. This knowledge is crucial for the rational design of inhibitors and the development of effective flow assurance strategies in the petroleum industry. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore the intriguing world of asphaltene aggregation.

References

A Technical Guide to the Photophysical Properties of Violanthrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of violanthrone (B7798473) derivatives. Violanthrone, a large polycyclic aromatic hydrocarbon, serves as a robust scaffold for a diverse range of functional dyes. Its extended π-conjugated system gives rise to unique electronic and optical characteristics, making its derivatives promising candidates for applications ranging from organic electronics to advanced biomedical technologies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes fundamental photophysical processes to serve as a comprehensive resource for professionals in research and drug development.

Core Photophysical Principles of Violanthrone Derivatives

The photophysical behavior of violanthrone derivatives is governed by their complex electronic structure, which consists of nine fused benzene (B151609) rings. This extensive π-system is responsible for their strong absorption in the visible and near-infrared (NIR) regions.[1][2] The introduction of various functional groups allows for the fine-tuning of their properties, influencing absorption and emission wavelengths, fluorescence quantum yields, and excited-state dynamics.

  • Electronic Absorption and Emission: Absorption of light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), typically a π-π* transition. The subsequent relaxation of this excited state can occur through radiative decay, resulting in fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The large, planar structure of the violanthrone core can lead to strong π-π stacking interactions, which may influence spectral properties.[2][3]

  • Structural Modifications: The solubility of the parent violanthrone is poor in most organic solvents.[4] Therefore, chemical modifications, often starting from its dihydroxy derivative, are employed to improve processability and modulate photophysical properties.[1][2] Attaching electron-withdrawing groups, such as dicyanomethylene, can lower the HOMO-LUMO gap, leading to a red-shift in absorption into the NIR region.[1][4] Conversely, electron-donating groups can also systematically alter the spectral characteristics.[5]

  • Solvatochromism: Many violanthrone derivatives exhibit solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent.[4] This effect arises from differential stabilization of the ground and excited states by the solvent molecules and indicates a change in the molecule's dipole moment upon photoexcitation, often due to intramolecular charge transfer (ICT).[6][7]

  • Excited State Dynamics: Beyond simple fluorescence, the excited states of violanthrone derivatives can undergo other processes. In some cases, the photo-prepared singlet state can convert to a longer-lived triplet state through intersystem crossing.[8] In the solid state, a process known as singlet fission, where one singlet exciton (B1674681) splits into two triplet excitons, has been observed, which is a highly sought-after property for enhancing solar cell efficiency.[8]

The following diagram illustrates the fundamental electronic transitions that occur in a fluorescent molecule like a violanthrone derivative.

Jablonski_Diagram cluster_S0 cluster_S1 cluster_S2 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Singlet Excited State) S2 S₂ T1 T₁ (First Triplet Excited State) S0_v0->S1_v1 Absorption S1_v0->S0_v1 Fluorescence S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v1->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

Caption: A Jablonski diagram illustrating the primary photophysical pathways.

Quantitative Photophysical Data

The following tables summarize the reported photophysical and electrochemical data for several key violanthrone derivatives. These values are highly dependent on the molecular structure and the solvent environment.

Table 1: Photophysical Properties of Dicyanomethylene-Functionalised Violanthrone Derivatives in Dichloromethane (CH₂Cl₂).

Compound Substituent (R) λ_abs (nm) ε (L mol⁻¹ cm⁻¹) λ_onset (nm) E_opt (eV)
3a 2-ethylhexyl 702 4.88 x 10⁴ 849 1.46
3b n-octyl 701 4.69 x 10⁴ 844 1.47
3c n-dodecyl 702 4.97 x 10⁴ 846 1.47

Data sourced from references[1][9].

Table 2: Comparative Properties of Violanthrone Derivatives in Toluene.

Compound Description λ_abs (nm) Singlet Lifetime (τ) Key Feature
V79 Violanthrone-79 ~640 4.97 ns Exhibits stimulated emission and ground-state bleach.[8]
V79 Film Solid film of V79 - ~100 ps (singlet) Shows evidence of singlet fission into a long-lived triplet-like state.[8]

Data sourced from reference[8].

Table 3: Properties of a Near-Infrared (NIR) Violanthrone Derivative (VA-CN).

Solvent λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹)
Toluene 700 745 860
Tetrahydrofuran (THF) 701 759 1085
Dichloromethane (CH₂Cl₂) 701 772 1319
Dimethylformamide (DMF) 711 800 1599

Data sourced from reference[4]. The increasing Stokes shift with solvent polarity highlights the derivative's solvatochromic nature.

Experimental Protocols

The characterization of the photophysical properties of violanthrone derivatives involves a suite of standardized spectroscopic and electrochemical techniques.

A. Synthesis and Structural Characterization

  • Synthesis: Derivatives are often synthesized via established protocols such as etherification of 16,17-dihydroxyviolanthrone (B89487) to improve solubility, followed by reactions like Knoevenagel condensation to introduce functional groups (e.g., dicyanomethylene).[1][9]

  • Characterization: The chemical structures of newly synthesized compounds are confirmed using a combination of techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.[4][10]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight.[4]

    • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.[4][10]

B. Photophysical Measurements The general workflow for characterizing the key photophysical properties is outlined below.

Experimental_Workflow prep Sample Preparation (Dissolve derivative in solvent of choice) uv_vis UV-Vis Absorption Spectroscopy (Measure absorbance vs. wavelength) prep->uv_vis fluor Fluorescence Spectroscopy (Measure emission spectrum at fixed λ_ex) prep->fluor qy Quantum Yield (Φ_F) Measurement (Relative to a standard or using integrating sphere) prep->qy lifetime Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC) prep->lifetime data_abs Determine λ_abs_max and Molar Extinction Coefficient (ε) uv_vis->data_abs uv_vis->qy data_em Determine λ_em_max and Stokes Shift fluor->data_em fluor->qy analysis Comprehensive Data Analysis data_abs->analysis data_em->analysis qy->analysis lifetime->analysis

Caption: General experimental workflow for photophysical characterization.

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer.[4] Solutions of the violanthrone derivative are prepared in spectroscopic-grade solvents in a quartz cuvette with a defined path length (typically 1 cm). The molar extinction coefficient (ε) is calculated using the Beer-Lambert law.

  • Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer.[4] To avoid inner filter effects, sample absorbances are typically kept below 0.1 at the excitation wavelength.

  • Fluorescence Quantum Yield (Φ_F) Determination: The fluorescence quantum yield, which represents the efficiency of the emission process, is a critical parameter. It can be determined by two primary methods:

    • Relative Method: This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[11] The absorbance of the sample and standard solutions are matched at the excitation wavelength.

    • Absolute Method: This technique uses an integrating sphere to collect all photons emitted by the sample.[12][13] It provides a direct measurement of the quantum yield without the need for a reference standard.[12]

  • Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are often measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

C. Electrochemical Analysis

  • Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the derivatives.[4] These measurements provide insight into the electron-donating or -accepting capabilities of the molecules, which is crucial for applications in organic electronics.[1]

Applications in Research and Drug Development

The tunable photophysical properties of violanthrone derivatives make them valuable tools in several high-impact areas.

  • Fluorescent Probes and Sensors: Derivatives that exhibit changes in their fluorescence properties (e.g., intensity or wavelength) in response to specific analytes or environmental changes can be developed as chemical sensors. For example, a dicyanomethylene-substituted violanthrone (VA-CN) has shown a significant fluorescence enhancement in the presence of electron-rich amines, indicating its potential as a fluorescent sensor.[4]

  • Bioimaging: Near-infrared (NIR) fluorescence is highly desirable for in-vivo imaging due to deeper tissue penetration and reduced background autofluorescence.[4] Violanthrone derivatives that absorb and emit in the NIR window are being explored as contrast agents for deep-tissue imaging.[4][14][15] Their application in molecular imaging can aid in tracking biological processes and monitoring drug distribution.[16][17][18]

  • Photodynamic Therapy (PDT): PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill tumor cells.[19][20] Molecules with efficient intersystem crossing to form long-lived triplet states are good candidates for PDT.[8] The ability of violanthrone derivatives to be excited by visible or NIR light and potentially generate ROS makes them an interesting class of compounds for investigation as next-generation photosensitizers.[14][15][21]

The logical relationship for the application of these derivatives in PDT is shown below.

PDT_Pathway V Violanthrone Derivative (Ground State, S₀) V_S1 Excited Singlet State (S₁) V->V_S1 Excitation Light Light (hν) V_T1 Excited Triplet State (T₁) V_S1->V_T1 ISC V_T1->V Relaxation O2_singlet ¹O₂ (Singlet Oxygen) V_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) Result Cell Death (Apoptosis/Necrosis) O2_singlet->Result Oxidative Stress

Caption: The photodynamic therapy (PDT) mechanism of action.

Conclusion

Violanthrone derivatives represent a versatile and powerful class of organic functional materials. Their dense aromatic structure provides a foundation for rich photophysical behavior, including strong absorption in the Vis-NIR range, tunable emission, and complex excited-state dynamics. Through strategic chemical modification, researchers can engineer derivatives with tailored properties for specific applications, from highly efficient emitters for organic electronics to targeted photosensitizers for cancer therapy and bioimaging. The continued exploration of structure-property relationships in this fascinating family of dyes promises to unlock new technological advancements across multiple scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for Violanthrone-79 in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79 is a synthetic, anthraquinone-derived dye recognized for its fluorescent and semiconducting properties.[1] Its planar molecular structure facilitates strong π-π stacking interactions, a key characteristic for efficient charge transport in organic electronic devices.[1] This, combined with its thermal stability, makes this compound and its derivatives promising candidates for applications in organic field-effect transistors (OFETs) and photovoltaics. While this compound is noted as a potential n-channel organic semiconductor, recent research has predominantly focused on its functionalized derivatives, which have demonstrated p-type semiconductor behavior.

This document provides detailed protocols and application notes for the use of violanthrone-based compounds in the fabrication and characterization of OFETs, based on the available scientific literature.

Data Presentation

While specific performance data for pristine this compound in OFETs is not extensively reported in recent literature, studies on its dicyanomethylene-functionalised derivatives provide valuable benchmarks for the potential of the violanthrone (B7798473) core in organic electronics. The performance of these derivatives is summarized in Table 1. These compounds have been shown to act as p-type semiconductors.[2][3] The variation in performance highlights the significant influence of molecular side chains on charge transport properties, with linear alkyl chains generally resulting in higher hole mobility compared to branched chains due to more ordered molecular packing.[1][3]

CompoundHole Mobility (μh) (cm² V⁻¹ s⁻¹)On/Off RatioDevice Architecture
Violanthrone Derivative 3a (branched 2-ethylhexyl chains)3.62 x 10⁻⁶~10³Bottom-Gate, Bottom-Contact
Violanthrone Derivative 3b (linear n-octyl chains)1.07 x 10⁻²~10⁴ - 10⁵Bottom-Gate, Bottom-Contact
Violanthrone Derivative 3c (linear n-dodecyl chains)1.21 x 10⁻³~10⁴Bottom-Gate, Bottom-Contact
Table 1: Performance of Dicyanomethylene-Functionalised Violanthrone Derivatives in OFETs.

Experimental Protocols

The following protocols are based on established procedures for the fabrication and characterization of OFETs using violanthrone derivatives.[1] These can serve as a robust starting point for experiments with this compound, with the understanding that optimization, particularly of the solvent system and deposition parameters, will be necessary.

Materials and Reagents
Protocol 1: Substrate Preparation and Surface Treatment
  • Substrate Cleaning:

    • Cut the n-doped Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Surface Modification with OTS:

    • Prepare a solution of octadecyltrichlorosilane (OTS) in anhydrous toluene (e.g., 10 mM).

    • Immerse the cleaned and dried substrates in the OTS solution for 20 minutes at room temperature to form a self-assembled monolayer (SAM). This treatment renders the dielectric surface hydrophobic, which can improve the molecular ordering of the deposited organic semiconductor.

    • Rinse the substrates thoroughly with toluene to remove any excess, unbound OTS.

    • Dry the substrates again with a stream of high-purity nitrogen.

Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact)
  • Organic Semiconductor Deposition:

    • Prepare a solution of the violanthrone compound in a suitable organic solvent. For dicyanomethylene-functionalised derivatives, a concentration of 10 mg/mL in chloroform has been used successfully.[1] Due to the lower solubility of unsubstituted violanthrone, solvent screening (e.g., dichlorobenzene, trichlorobenzene) and optimization of the concentration will be required.

    • Deposit the semiconductor solution onto the OTS-treated Si/SiO₂ substrates via spin-coating. A typical spin-coating recipe is a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 1000-2000 rpm for 60 seconds) to achieve the desired film thickness.[1]

    • Anneal the substrates on a hotplate at a temperature optimized to remove residual solvent and improve film crystallinity. A typical annealing temperature might be in the range of 80-120°C for 30 minutes. The optimal temperature and time should be determined experimentally.

  • Source-Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes onto the organic semiconductor layer.

    • The deposition should be performed under high vacuum (e.g., < 10⁻⁶ Torr).

    • The thickness of the Au electrodes is typically 40-50 nm.

    • The channel length (L) and width (W) are defined by the shadow mask dimensions.

Protocol 3: OFET Characterization
  • Electrical Measurements:

    • Perform all electrical characterizations in a controlled environment, such as a nitrogen-filled glovebox or a vacuum probe station, to minimize the effects of ambient air and moisture.

    • Use a semiconductor parameter analyzer (e.g., Keithley 4200) to measure the output and transfer characteristics of the OFETs.

    • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (e.g., VDS = -60 V for p-type). This allows for the extraction of the field-effect mobility in the saturation regime, the on/off ratio, and the threshold voltage (Vth).

    • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate voltages (VG).

  • Parameter Extraction:

    • The field-effect mobility (µ) in the saturation regime can be calculated from the slope of the (ID)1/2 vs. VG plot using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric.

    • The on/off ratio is the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.

    • The threshold voltage (Vth) is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear portion of the (ID)1/2 vs. VG plot.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_cleaning Substrate Cleaning (DI Water, Acetone, IPA Sonication) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone ots_sam OTS Surface Treatment uv_ozone->ots_sam spin_coating Spin-Coating (this compound Solution) ots_sam->spin_coating Hydrophobic Surface annealing Thermal Annealing spin_coating->annealing electrode_dep Au Electrode Deposition (Thermal Evaporation) annealing->electrode_dep electrical_meas Electrical Measurement (Probe Station) electrode_dep->electrical_meas Completed OFET Device param_ext Parameter Extraction (Mobility, On/Off Ratio, Vth) electrical_meas->param_ext

Caption: Experimental workflow for the fabrication and characterization of this compound based OFETs.

charge_transport cluster_device OFET Channel Source Source Electrode M1 V-79 Source->M1 Hole Injection Drain Drain Electrode M2 V-79 M1->M2 Hopping M3 V-79 M2->M3 Hopping M4 V-79 M3->M4 Hopping M4->Drain Hole Collection

Caption: Charge transport mechanism in a p-type violanthrone-based OFET via π-π stacking.

References

Application Notes and Protocols for the Fabrication of Violanthrone-79 Based Organic Photovoltaic (OPV) Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and characterization of organic photovoltaic (OPV) devices utilizing Violanthrone-79 and its derivatives as the p-type donor material. The following sections outline the necessary materials, equipment, and step-by-step procedures for constructing a functional organic solar cell.

Introduction

This compound is an n-channel organic semiconductor with strong fluorescence and semiconducting properties, making it a material of interest for applications in organic electronics, including organic photovoltaics. Its planar molecular structure promotes strong π-π stacking interactions, which can enhance charge carrier mobility. This protocol details the fabrication of a bulk heterojunction (BHJ) OPV device using a violanthrone (B7798473) derivative as the electron donor and a fullerene derivative, phenyl-C61-butyric acid methyl ester (PCBM), as the electron acceptor.

Device Architecture and Materials

The OPV devices are fabricated with a conventional architecture, as illustrated below.

G cluster_device Conventional OPV Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., LiF) ETL->Cathode Active_Layer Active Layer (Violanthrone Derivative:PCBM) Active_Layer->ETL HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) HTL->Active_Layer Anode Anode (e.g., ITO-coated glass) Anode->HTL Light Light Light->Anode Incident Light

Conventional OPV device structure.

Table 1: Materials and Reagents

Layer/ComponentMaterialSupplier ExamplePurity
SubstrateIndium Tin Oxide (ITO) coated glassOssila>99%
Hole Transport Layer (HTL)Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)HeraeusConductive Grade
Active Layer (Donor)16,17-bis(hexyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (Violanthrone Derivative)Custom Synthesis>99%
Active Layer (Acceptor)Phenyl-C61-butyric acid methyl ester (PCBM)Sigma-Aldrich>99.5%
Electron Transport Layer (ETL)Lithium Fluoride (LiF)Sigma-Aldrich99.99%
CathodeAluminum (Al)Kurt J. Lesker99.999%
Solvent for Active LayerChloroform (CHCl₃)Sigma-AldrichAnhydrous, >99%

Experimental Protocols

The following protocols describe the step-by-step fabrication process of the this compound based OPV device.

Substrate Cleaning

A thorough cleaning of the ITO-coated glass substrate is critical for optimal device performance.

G start Start: ITO Substrate detergent Detergent Wash (Ultrasonication) start->detergent di_water DI Water Rinse (Ultrasonication) detergent->di_water acetone (B3395972) Acetone Wash (Ultrasonication) di_water->acetone ipa Isopropanol (B130326) Wash (Ultrasonication) acetone->ipa drying Nitrogen Drying ipa->drying uv_ozone UV-Ozone Treatment drying->uv_ozone end Clean Substrate (Ready for HTL) uv_ozone->end

ITO substrate cleaning workflow.

  • Detergent Wash: Submerge the ITO-coated glass substrates in a solution of deionized (DI) water and detergent (e.g., Hellmanex). Sonicate for 15 minutes.

  • DI Water Rinse: Rinse the substrates thoroughly with DI water and sonicate in fresh DI water for 15 minutes.

  • Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Place the dried substrates in a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and to improve the work function of the ITO surface.

Hole Transport Layer (HTL) Deposition
  • Filtration: Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.

  • Spin Coating: Transfer the cleaned substrates to a nitrogen-filled glovebox. Deposit the filtered PEDOT:PSS solution onto the ITO surface and spin-coat at 4000 rpm for 60 seconds.

  • Annealing: Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water.

Active Layer Deposition
  • Solution Preparation: Prepare a blend solution of the violanthrone derivative and PCBM in a 1:1 weight ratio in chloroform. The total concentration of the solution should be 20 mg/mL. Stir the solution overnight in the dark at room temperature to ensure complete dissolution.

  • Spin Coating: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

  • Annealing: Thermally anneal the active layer at 110°C for 10 minutes to optimize the morphology of the bulk heterojunction.

Cathode Deposition (ETL and Metal Electrode)
  • Vacuum Deposition: Transfer the substrates to a thermal evaporator with a base pressure below 1 x 10⁻⁶ Torr.

  • ETL Deposition: Deposit a thin layer (0.5-1 nm) of LiF at a rate of 0.1 Å/s.

  • Cathode Deposition: Subsequently, deposit a 100 nm thick layer of aluminum (Al) at a rate of 1-2 Å/s.

Device Characterization and Performance Data

The performance of the fabricated OPV devices should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).

Table 2: Performance Data of Violanthrone Derivative:PCBM Solar Cells [1]

Donor MaterialAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
16,17-bis(hexyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dionePCBM0.452.13560.54

Note: The performance data presented is based on a specific violanthrone derivative and may vary for this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key processes occurring within the OPV device leading to photovoltaic energy conversion.

G cluster_workflow Photovoltaic Energy Conversion Pathway Photon_Absorption 1. Photon Absorption in Active Layer Exciton_Generation 2. Exciton Generation (Donor Material) Photon_Absorption->Exciton_Generation Exciton_Diffusion 3. Exciton Diffusion to D-A Interface Exciton_Generation->Exciton_Diffusion Charge_Separation 4. Charge Separation (Exciton Dissociation) Exciton_Diffusion->Charge_Separation Charge_Transport 5. Charge Transport Charge_Separation->Charge_Transport Charge_Collection 6. Charge Collection at Electrodes Charge_Transport->Charge_Collection

Key steps in OPV energy conversion.

Conclusion

This document provides a comprehensive protocol for the fabrication of organic photovoltaic devices based on violanthrone derivatives. The provided methodologies and data serve as a valuable resource for researchers and scientists working in the field of organic electronics and photovoltaics. Further optimization of materials and device engineering is expected to enhance the power conversion efficiency of violanthrone-based OPVs.

References

Application Note: Probing Molecular Arrangement in Violanthrone-79 Thin Films with 2D IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanthrone-79 (V-79) is a polycyclic aromatic hydrocarbon that has garnered significant interest for its potential applications in organic electronics, including organic thin-film transistors and solar cells.[1][2] The performance of these devices is critically dependent on the molecular arrangement and intermolecular interactions within the solid-state thin film, as these factors govern charge transport properties.[3] Two-dimensional infrared (2D IR) spectroscopy is a powerful, non-invasive technique that provides detailed insights into molecular structure, coupling, and dynamics on a femtosecond timescale.[4] By probing the vibrational modes of V-79, specifically the carbonyl (C=O) stretching and in-plane ring breathing modes in the 1550–1700 cm⁻¹ spectral region, 2D IR spectroscopy can elucidate the relative orientations of molecules within self-assembled aggregates.[1][5] This application note provides a detailed protocol for the preparation of V-79 thin films and their characterization using 2D IR spectroscopy to determine molecular packing configurations, such as H-type aggregates.[1]

Principles of 2D IR Spectroscopy

2D IR spectroscopy is a third-order nonlinear technique that uses a sequence of three ultrafast infrared laser pulses to probe a sample.[1][6] The first two pulses "pump" the system, creating a vibrational coherence. After a specific waiting time, a third "probe" pulse interacts with the sample, leading to the emission of a signal. This signal is detected to create a 2D spectrum that plots the excitation frequency (ω_pump) against the detection frequency (ω_probe).[4][7]

The resulting 2D spectrum contains:

  • Diagonal Peaks: These correspond to the fundamental vibrational transitions, similar to a standard FTIR spectrum.[8]

  • Cross-Peaks: Located off the diagonal, these peaks are the unique feature of 2D IR. They appear only if two vibrational modes are coupled (e.g., through space or chemical bonds), providing direct evidence of intermolecular or intramolecular interactions.[4][7]

The presence, shape, and intensity of these peaks can be used to determine the relative orientation of V-79 molecules, distinguishing between different packing arrangements like parallel, anti-parallel, or chiral configurations.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Thin Films

This protocol describes the fabrication of V-79 thin films using thermal evaporation, a method suitable for creating ordered molecular layers for spectroscopic analysis.[9][10]

Materials:

  • This compound powder

  • Substrates (e.g., CaF₂, BaF₂, or silicon wafers)

  • Solvents for cleaning (Deionized water, acetone, isopropanol)

  • Vacuum thermal evaporator system

Procedure:

  • Substrate Cleaning:

    • Cut substrates to the desired size.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol (B130326) for 15 minutes each to remove organic and particulate contaminants.

    • Dry the substrates under a stream of dry nitrogen gas.

    • Optional: Treat with an oxygen plasma cleaner immediately before deposition to ensure a pristine surface.

  • Thermal Evaporation:

    • Place the cleaned substrates into the substrate holder of the thermal evaporator.

    • Load a small amount of this compound powder into a clean evaporation boat (e.g., tungsten or molybdenum).

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to ensure a clean deposition environment.

    • Slowly heat the evaporation boat until the V-79 begins to sublimate.

    • Open the shutter to begin deposition onto the substrates.

    • Maintain a steady deposition rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.

    • Deposit a film of the desired thickness (e.g., 50-200 nm).

    • Close the shutter and allow the system to cool before venting the chamber and retrieving the samples.

  • Optional Post-Deposition Annealing:

    • To improve molecular ordering, samples can be annealed on a hot plate in a controlled environment (e.g., a nitrogen-filled glovebox).

    • Anneal at a temperature below the material's decomposition point for a specified duration (e.g., 120°C for 30 minutes).

    • Allow samples to cool slowly to room temperature.

Protocol 2: 2D IR Spectroscopic Measurement

This protocol outlines the procedure for acquiring 2D IR spectra of V-79 thin films. The setup involves a femtosecond laser system coupled to a 2D IR spectrometer.[6][11]

Equipment:

  • Femtosecond Ti:Sapphire laser system (e.g., oscillator and regenerative amplifier, producing <100 fs pulses at ~800 nm with a 1 kHz repetition rate).[1]

  • Optical Parametric Amplifier (OPA) with Difference Frequency Generation (DFG) to produce tunable mid-IR pulses.[6]

  • 2D IR spectrometer with a pulse shaper or interferometrically controlled delay stages.

  • Mercury Cadmium Telluride (MCT) array detector.

Procedure:

  • System Setup and Pulse Generation:

    • Generate mid-IR pulses centered in the spectral region of interest for V-79 (1550-1700 cm⁻¹), which covers the carbonyl stretching and ring breathing modes.[1][5]

    • The pulse duration should be short enough (<100 fs) to provide the broad bandwidth necessary to excite all relevant vibrational modes simultaneously.[6]

  • Sample Placement:

    • Mount the V-79 thin film sample in the spectrometer's sample holder at a position where the laser pulses are focused.

  • Data Acquisition:

    • The 2D IR spectrometer directs a sequence of three collinear mid-IR pulses onto the sample.[6]

    • The signal emitted from the sample is collected and directed to a spectrometer, which disperses it onto the MCT detector to resolve the probe frequency axis.[4]

    • The excitation frequency axis is obtained by Fourier transforming the signal as a function of the delay between the first two pump pulses.[4]

    • Collect spectra at various waiting times (the delay between the second pump pulse and the probe pulse) to probe dynamic processes.[4]

  • Data Processing:

    • Subtract a background spectrum (collected from a bare substrate) from the sample spectrum.

    • Apply atmospheric suppression corrections to remove interference from atmospheric water and CO₂.[1]

    • Perform baseline correction on the resulting spectra.[1]

Data Presentation

Quantitative data from 2D IR spectroscopy can be used to characterize the structure of V-79 aggregates. The vibrational modes in the 1550–1700 cm⁻¹ region serve as sensitive probes.[1]

Table 1: Key Vibrational Modes of this compound for 2D IR Analysis

Vibrational ModeApproximate Frequency (cm⁻¹)Structural Significance
Carbonyl (C=O) Stretch1640 - 1680Highly sensitive to the local electrostatic environment and hydrogen bonding. Changes in frequency and coupling indicate aggregation.[1][5]
In-plane Ring Breathing1560 - 1620Coupled to the carbonyl stretch; cross-peaks between these modes provide information on molecular orientation.[1]

Table 2: Hypothetical 2D IR Data for Different V-79 Thin Film Preparations

Sample PreparationDiagonal Peak Frequency (cm⁻¹)Cross-Peak Intensity (Arbitrary Units)Inferred Molecular Arrangement
As-Deposited (Amorphous)16650.1Disordered, weak intermolecular coupling
Annealed at 120°C1658 (blue-shifted)0.8Ordered H-type aggregates (anti-parallel configuration)[1]
Deposited on OTS-treated Substrate16600.6Increased ordering compared to as-deposited film

Visualizations

G sub Substrate Preparation dep This compound Thin Film Deposition sub->dep ann Optional Annealing dep->ann ir 2D IR Spectroscopic Measurement dep->ir ann->ir data Data Processing & Analysis ir->data interp Structural Interpretation data->interp

Caption: Workflow from substrate cleaning to structural interpretation.

ω_probeDP CPDP ω_pump

> ]; key [shape=plaintext, margin=0, fontcolor="#202124", label="DP = Diagonal Peak\nCP = Cross Peak"]; }

p3 -> sample; sample -> spec [label="Emitted Signal"]; }

Caption: Ultrafast pulses interact with the sample to generate a 2D spectrum.

G cluster_h H-Aggregate (Anti-parallel) cluster_j J-Aggregate (Head-to-Tail) cluster_dis Disordered a1 This compound a2 This compound note_h Strong cross-peaks in 2D IR[1] b1 This compound b2 This compound b1->b2 note_j Different spectral signature c1 This compound c2 This compound note_dis Weak or absent cross-peaks

Caption: 2D IR can distinguish between different molecular packing modes.

References

Application Notes and Protocols for Solution-Processing of Violanthrone-79 Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-based fabrication of thin films using Violanthrone-79 and its derivatives. The protocols detailed below are intended for applications in organic electronics, such as organic field-effect transistors (OFETs). While specific data for this compound is limited in publicly available literature, the following information is based on a closely related, soluble dicyanomethylene-functionalised violanthrone (B7798473) derivative and established methodologies for organic semiconductor processing. Optimization will be necessary for specific applications and derivatives.

Overview of Solution-Processing Techniques

Solution-processing offers a cost-effective and scalable method for the fabrication of organic electronic devices compared to vacuum-based deposition techniques.[1] The primary methods for depositing thin films from solution are spin-coating and drop-casting, each offering distinct advantages and disadvantages.

  • Spin-coating is a widely used technique that produces highly uniform thin films with controllable thickness by balancing centrifugal force and solvent evaporation.[2] Film thickness is primarily determined by the solution concentration and the rotational speed.[3]

  • Drop-casting is a simpler method where a specific volume of solution is dispensed onto a substrate and the solvent is allowed to evaporate.[4] This technique is less wasteful of material but offers less control over film uniformity and thickness.[4]

The choice of solvent is critical as it influences the solubility of the material, the drying kinetics, and ultimately the morphology and crystalline structure of the thin film, which in turn dictates the electronic properties.[5] Post-deposition treatments, such as thermal or solvent vapor annealing, can further enhance device performance by improving the molecular ordering and crystallinity of the film.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the characterization of thin films based on a dicyanomethylene-functionalised violanthrone derivative. This data highlights the significant impact of the solvent system on the charge transport properties of the resulting films.

Solvent SystemDeposition MethodHole Mobility (cm²/Vs)Film Characteristics
Chloroform (B151607)Spin-coating4.93 x 10⁻⁵Lower crystallinity
Chloroform/n-hexaneSpin-coating4.44 x 10⁻⁴Higher crystallinity, more red-shifted absorption

Experimental Protocols

Protocol 1: Substrate Cleaning

A thorough cleaning of the substrate is paramount to ensure the fabrication of high-quality, defect-free thin films. The following is a standard procedure for cleaning Silicon/Silicon Dioxide (Si/SiO₂) or Indium Tin Oxide (ITO) coated glass substrates.

Materials:

  • Substrates (e.g., Si/SiO₂ wafers or ITO-coated glass)

  • Deionized water

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Beakers

Procedure:

  • Place the substrates in a substrate holder.

  • Sequentially sonicate the substrates in beakers containing deionized water, acetone, and isopropanol for 15 minutes each.

  • After the final sonication in isopropanol, rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Optional: For enhanced cleaning and to improve the surface energy for better film wetting, treat the substrates with UV-Ozone for 15-20 minutes immediately before film deposition.

Protocol 2: Violanthrone Derivative Solution Preparation

The quality of the deposited thin film is highly dependent on the precursor solution. The following protocols describe the preparation of solutions using chloroform and a chloroform/n-hexane mixture, which have been shown to influence the resulting film's charge transport properties.

Materials:

  • Dicyanomethylene-functionalised violanthrone derivative

  • Chloroform (anhydrous, high purity)

  • n-hexane (anhydrous, high purity)

  • Small vials

  • Magnetic stirrer and stir bars

Procedure for Chloroform Solution:

  • Weigh the desired amount of the violanthrone derivative and place it in a clean, dry vial with a magnetic stir bar.

  • Add the required volume of chloroform to achieve the target concentration (e.g., 1-10 mg/mL).

  • Seal the vial and stir the solution at room temperature until the solid is completely dissolved.

Procedure for Chloroform/n-hexane Mixed Solvent System:

  • Prepare a stock solution of the violanthrone derivative in chloroform as described above.

  • In a separate vial, add the desired volume of the chloroform stock solution.

  • While stirring, slowly add the required volume of n-hexane (a non-solvent) to induce aggregation. The optimal ratio of chloroform to n-hexane will need to be determined experimentally to achieve the desired film properties.

  • Continue stirring for a short period to ensure a homogeneous suspension of aggregates before film deposition.

Protocol 3: Thin Film Deposition by Spin-Coating

Spin-coating is an effective method for producing uniform thin films. The final thickness of the film is dependent on the solution concentration and spin speed.

Materials and Equipment:

  • Prepared violanthrone derivative solution

  • Cleaned substrates

  • Spin-coater

  • Pipettes

Procedure:

  • Place a cleaned substrate onto the chuck of the spin-coater and ensure it is centered.

  • Turn on the vacuum to secure the substrate.

  • Using a pipette, dispense a small volume of the violanthrone derivative solution onto the center of the substrate (e.g., 20-50 µL for a 1x1 cm substrate).

  • Start the spin-coater. A typical two-step process is often used:

    • A low-speed spin (e.g., 500 rpm for 5-10 seconds) to allow the solution to spread across the substrate.

    • A high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.

  • After the spinning process is complete, carefully remove the substrate from the chuck.

Protocol 4: Post-Deposition Thermal Annealing

Thermal annealing can be used to improve the crystallinity and molecular ordering of the thin film, potentially leading to enhanced device performance. The optimal annealing temperature and time are material-dependent and should be determined experimentally.

Materials and Equipment:

  • Substrate with deposited violanthrone derivative thin film

  • Hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox)

Procedure:

  • Place the substrate with the thin film on a hotplate set to the desired annealing temperature (e.g., 100-150 °C).

  • Anneal the film for a specific duration (e.g., 10-30 minutes).

  • After annealing, allow the substrate to cool down slowly to room temperature before further processing or characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning sol_prep Solution Preparation deposition Thin Film Deposition (Spin-coating / Drop-casting) sol_prep->deposition annealing Post-Deposition Annealing (Optional) deposition->annealing morphology Morphological Analysis (AFM, XRD) annealing->morphology device_fab Device Fabrication (e.g., Electrodes) annealing->device_fab performance Performance Testing (e.g., OFET Mobility) device_fab->performance

Caption: Workflow for fabrication and characterization of this compound derivative thin films.

solution_logic cluster_chloroform Pure Solvent cluster_mixed Mixed Solvent start This compound Derivative chloroform Dissolve in Chloroform start->chloroform mixed Dissolve in Chloroform, then add n-hexane start->mixed film_chloroform Spin-coat to form 'less ordered' film chloroform->film_chloroform mobility_low Lower Hole Mobility film_chloroform->mobility_low film_mixed Spin-coat to form 'more ordered' film mixed->film_mixed mobility_high Higher Hole Mobility film_mixed->mobility_high

References

Application Notes and Protocols: Violanthrone-79 in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Violanthrone-79 is a synthetic, anthraquinone-derived polycyclic aromatic hydrocarbon that has been investigated for its semiconducting properties in the field of organic electronics.[1] Its planar molecular structure promotes strong π-π stacking interactions, which are crucial for efficient charge transport in thin films.[1] While the parent violanthrone (B7798473) core is considered an n-type (electron-transporting) semiconductor, its derivatives can be chemically modified to exhibit different electronic characteristics.[1][2] This document provides an overview of this compound's application, summarizing performance data of its derivatives and detailing protocols for the fabrication and characterization of organic electronic devices.

Data Presentation

Quantitative performance data for the parent this compound as an n-type semiconductor in organic field-effect transistors (OFETs) is not extensively detailed in current literature. However, its capability to act as an electron acceptor has been demonstrated in organic photovoltaic systems.[3] Research has more thoroughly characterized derivatives, such as dicyanomethylene-functionalised violanthrones, which, interestingly, have been shown to exhibit p-type (hole-transporting) behavior. The performance of these derivatives provides valuable insight into the charge transport potential of the violanthrone molecular core within a transistor architecture.

Table 1: Performance of Dicyanomethylene-Functionalised Violanthrone Derivatives in Organic Field-Effect Transistors (OFETs)[4]

CompoundSide ChainsHole Mobility (μh) (cm² V⁻¹ s⁻¹)On/Off Ratio
3a Branched 2-ethylhexyl3.62 x 10⁻⁶~10³
3b Linear n-octyl1.07 x 10⁻²~10⁴-10⁵
3c Linear n-dodecyl1.21 x 10⁻³~10⁴

Note: The data presented is for functionalized violanthrone derivatives that exhibit p-type characteristics and serves as a reference for the performance of the violanthrone core in an OFET device structure.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Functionalized Violanthrenes via Reductive Aromatization

This protocol describes a general strategy for modifying the electronic properties of the this compound core by transforming it into functionalized violanthrenes.[2]

Materials:

Procedure:

  • Dissolve or suspend this compound and the chosen reducing agent (e.g., 16 equivalents of zinc dust) in an appropriate solvent (e.g., 1,4-dioxane) under an inert atmosphere (e.g., argon).[2]

  • Add the electrophilic trapping reagent (e.g., 16 equivalents of Me₃SiCl).[2]

  • Heat the reaction mixture (e.g., to 80 °C) and stir for a specified time (e.g., 18 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, remove all volatile components in vacuo.

  • Purify the product by taking up the residue in a suitable solvent (e.g., hexane), filtering, and precipitating the final product at low temperature (e.g., –80 °C).[2]

  • Dry the resulting functionalized violanthrene (B13789472) powder under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol, adapted from standard procedures for organic semiconductors, describes the fabrication of an OFET to evaluate the electronic properties of a solution-processable this compound derivative.[4]

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Deionized water, acetone, isopropanol (B130326)

  • Surface treatment agent: Octadecyltrichlorosilane (OTS) solution in toluene

  • This compound derivative solution in a suitable organic solvent (e.g., 10 mg/mL in chloroform)

  • Gold (Au) for electrodes

Procedure:

  • Substrate Cleaning: Cut the Si/SiO₂ wafer to the desired size. Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate thoroughly with a stream of nitrogen gas.[4]

  • Surface Treatment: Immerse the cleaned substrate in an OTS solution for 30 minutes to form a hydrophobic self-assembled monolayer (SAM). This improves the interface quality for the organic semiconductor. Rinse the substrate with fresh toluene to remove excess OTS and dry with nitrogen.[4]

  • Semiconductor Film Deposition: Spin-coat the this compound derivative solution onto the OTS-treated substrate (e.g., 1000 rpm for 60 seconds) to form a uniform thin film.[4]

  • Annealing: Anneal the film on a hotplate at an optimized temperature (e.g., 100-150 °C) to enhance molecular ordering and improve charge carrier mobility.[4]

  • Electrode Deposition: Using a shadow mask to define the source and drain electrodes, thermally evaporate a 50 nm layer of gold (Au) onto the semiconductor film under high vacuum (< 10⁻⁶ Torr).[4] The heavily doped Si serves as the gate electrode, and the SiO₂ as the gate dielectric.

Protocol 3: Characterization of the OFET Device

Equipment:

  • Semiconductor parameter analyzer in a probe station

Procedure:

  • Place the fabricated OFET device on the probe station, ensuring good contact between the probes and the source, drain, and gate electrodes.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at different, constant gate voltages (Vg). This provides information about the current modulation and contact resistance.[4]

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant, high drain-source voltage (in the saturation regime). This curve is used to calculate key performance metrics.[4]

    • On/Off Ratio: The ratio of the maximum 'on' current to the minimum 'off' current.

    • Carrier Mobility (μ): Calculated from the slope of the (Id)¹ᐟ² vs. Vg plot in the saturation regime using the standard FET equation.

Protocol 4: Fabrication of an Organic Photovoltaic (OPV) Device

This protocol outlines the fabrication of a bulk heterojunction (BHJ) solar cell where this compound could serve as the n-type electron acceptor material.

Materials:

  • ITO-coated glass substrate

  • Electron Transport Layer (ETL) material (e.g., ZnO nanoparticle solution)

  • This compound (acceptor) and a suitable polymer donor (e.g., P3HT) blended in an organic solvent

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Metal for top electrode (e.g., Silver (Ag) or Aluminum (Al))

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate using a standard procedure (e.g., sonication in detergent, deionized water, acetone, isopropanol).

  • ETL Deposition: Deposit an electron transport layer, such as ZnO, onto the ITO substrate via spin-coating and anneal as required.

  • Active Layer Deposition: Prepare a blend solution of this compound and a donor polymer. Spin-coat this active layer blend onto the ETL. The film should be annealed to optimize the morphology for charge separation and transport.

  • HTL Deposition: Spin-coat a hole transport layer, such as PEDOT:PSS, on top of the active layer.

  • Electrode Deposition: Complete the device by thermally evaporating the top metal electrode (e.g., Ag or Al) under high vacuum.

Visualizations

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_device Device Fabrication Start Si/SiO₂ Wafer Clean Substrate Cleaning (Sonication) Start->Clean OTS OTS Surface Treatment Clean->OTS SpinCoat Spin-Coat this compound Derivative OTS->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporate Evaporate Au Electrodes (Source/Drain) Anneal->Evaporate End End Evaporate->End Completed OFET

Caption: Workflow for OFET device fabrication.

OFET_Structure cluster_0 OFET Cross-Section Source Source (Au) Drain Drain (Au) Semiconductor This compound Film (Active Layer) Dielectric SiO₂ (Dielectric) Gate n++ Si (Gate)

Caption: Schematic of a bottom-gate, top-contact OFET.

OPV_Fabrication_Workflow Start ITO Glass Substrate Clean Substrate Cleaning Start->Clean ETL Deposit ETL (e.g., ZnO) Clean->ETL ActiveLayer Spin-Coat Active Layer (this compound:Donor) ETL->ActiveLayer HTL Deposit HTL (e.g., PEDOT:PSS) ActiveLayer->HTL Electrode Evaporate Top Electrode (e.g., Ag) HTL->Electrode End Completed OPV Device Electrode->End

Caption: Workflow for OPV device fabrication.

Property_Relationship cluster_input Inputs cluster_intermediate Intermediate Properties cluster_output Device Performance Structure Molecular Structure (Core, Side Chains) Morphology Thin Film Morphology (π-stacking, Crystallinity) Structure->Morphology EnergyLevels Energy Levels (HOMO/LUMO) Structure->EnergyLevels Processing Processing Conditions (Solvent, Annealing) Processing->Morphology Mobility Charge Mobility Morphology->Mobility Stability Device Stability Morphology->Stability EnergyLevels->Mobility OnOff On/Off Ratio Mobility->OnOff

Caption: Relationship between material properties and device performance.

References

Enhancing the Electrical Conductivity of Violanthrone-79: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for enhancing the electrical conductivity of Violanthrone-79, a promising n-channel organic semiconductor. The strategies discussed herein are pivotal for the development of advanced organic electronic devices, including organic field-effect transistors (OFETs) and photovoltaic cells.[1] This guide covers both n-type and p-type doping approaches, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate research and development in this area.

Introduction to Doping Strategies for this compound

This compound is a large polycyclic aromatic hydrocarbon (PAH) known for its robust thermal stability and intrinsic semiconducting properties.[1] In its pristine state, however, its electrical conductivity is limited. To unlock its full potential for electronic applications, doping—the intentional introduction of impurities—is employed to increase the concentration of charge carriers (electrons or holes) and thereby enhance its conductivity.

  • N-type Doping: As this compound is an n-channel semiconductor, n-type doping is a primary strategy to increase its conductivity.[1] This involves introducing electron-donating molecules (n-dopants) that contribute free electrons to the material's conduction band. Alkali metals are common n-dopants for polycyclic aromatic hydrocarbons.

  • P-type Doping: Although intrinsically n-type, this compound's conductivity can also be enhanced through p-type doping, which involves introducing electron-accepting molecules (p-dopants). These dopants create "holes" that act as positive charge carriers. Functionalization of the violanthrone (B7798473) core can yield derivatives that exhibit p-type behavior. For instance, dicyanomethylene-functionalised violanthrone derivatives have been synthesized and characterized as p-type semiconductors.

Quantitative Data on Violanthrone and its Derivatives

The following tables summarize the available quantitative data on the electrical properties of pristine Violanthrone and functionalized violanthrone derivatives. It is important to note that specific conductivity data for doped this compound is not extensively reported in the literature; therefore, data from closely related derivatives are presented to provide insight into the effects of molecular modification on charge transport.

Table 1: Electrical Properties of Pristine Violanthrone

CompoundResistivity (at 15°C)Conductivity (at 15°C)
Violanthrone2.3 × 10¹⁰ Ω·cm4.35 × 10⁻¹¹ S/cm

Conductivity was calculated as the reciprocal of resistivity.

Table 2: Hole Mobility of Dicyanomethylene-Functionalised Violanthrone Derivatives (p-type)

CompoundAlkyl SubstituentHole Mobility (cm² V⁻¹ s⁻¹)
Derivative 3aBranched3.6 × 10⁻⁶
Derivative 3bLinear1.0 × 10⁻²
Derivative 3cLinearNot specified

Experimental Protocols

The following protocols provide detailed methodologies for common doping techniques applicable to this compound and other large polycyclic aromatic hydrocarbons. These should be considered as starting points, with optimization of parameters such as dopant concentration, temperature, and processing time likely required to achieve desired conductivity levels.

Protocol 1: Solution-Based p-Doping with F4TCNQ

This protocol describes a solution-based method for p-doping this compound thin films using 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ), a common p-dopant for organic semiconductors.

Materials:

  • This compound

  • F4TCNQ

  • High-purity organic solvent (e.g., chloroform, toluene)

  • Substrates (e.g., glass, silicon wafers)

  • Inert atmosphere glovebox

Equipment:

  • Spin coater

  • Hotplate

  • Vacuum oven

  • Four-point probe or similar conductivity measurement setup

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

    • Prepare a separate stock solution of F4TCNQ in the same solvent (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of doping solutions with varying molar ratios of this compound to F4TCNQ (e.g., 100:1, 50:1, 20:1).

  • Thin Film Deposition:

    • Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Transfer the substrates to a spin coater inside an inert atmosphere glovebox.

    • Deposit the doped this compound solution onto the substrate and spin-coat at a suitable speed (e.g., 1500 rpm for 60 seconds) to achieve a uniform thin film.

  • Annealing:

    • Transfer the coated substrates to a hotplate within the glovebox.

    • Anneal the films at a temperature below the decomposition temperature of this compound and F4TCNQ (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology.

  • Characterization:

    • Measure the conductivity of the doped thin films using a four-point probe.

    • Characterize the film morphology and structure using techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD).

Protocol 2: Vapor-Phase n-Doping with Alkali Metals

This protocol outlines a vapor-phase doping method for n-doping this compound thin films with an alkali metal, such as potassium (K). This process must be carried out under high vacuum to prevent oxidation of the alkali metal.

Materials:

  • Pre-deposited this compound thin films on substrates

  • Alkali metal source (e.g., potassium dispenser)

  • Inert atmosphere glovebox connected to a vacuum deposition system

Equipment:

  • High-vacuum thermal evaporation system

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • In-situ conductivity measurement setup (optional)

Procedure:

  • Substrate Preparation:

    • Prepare thin films of this compound on the desired substrates using a suitable method (e.g., thermal evaporation, spin coating).

    • Mount the substrates in the vacuum chamber.

  • Doping Process:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

    • Heat the alkali metal source to initiate evaporation.

    • Monitor the deposition rate and thickness of the alkali metal layer on the this compound film using a QCM. The doping level can be controlled by the thickness of the deposited alkali metal.

    • Simultaneously, the conductivity of the film can be monitored in-situ to observe the effect of doping in real-time.

  • Annealing (Optional):

    • After doping, the film can be annealed in-situ to promote the diffusion of the alkali metal atoms into the this compound film and achieve a more uniform doping profile.

  • Characterization:

    • After cooling and venting the chamber with an inert gas, transfer the samples to a glovebox for further characterization.

    • Measure the conductivity of the doped films.

    • Use spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence and chemical state of the dopant.

Protocol 3: Electrochemical Doping

Electrochemical doping offers precise control over the doping level by applying an electrical potential. This method is suitable for creating uniformly doped films.

Materials:

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Deposit a thin film of this compound onto a conductive substrate (e.g., ITO-coated glass) to serve as the working electrode.

  • Electrochemical Doping:

    • Assemble the electrochemical cell inside a glovebox with the this compound working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

    • Apply a specific potential to the working electrode using the potentiostat. For n-doping, a negative potential is applied to reduce the this compound, while for p-doping, a positive potential is applied to oxidize it.

    • The doping level can be controlled by the applied potential and the duration of the electrochemical process.

  • Post-Doping Processing:

    • After doping, carefully remove the electrode from the cell, rinse it with a pure solvent to remove any residual electrolyte, and dry it under vacuum.

  • Characterization:

    • Measure the conductivity of the electrochemically doped film.

    • Characterize the changes in the optical and electronic properties using techniques like UV-Vis-NIR spectroscopy and cyclic voltammetry.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and relationships described in these application notes.

DopingStrategies cluster_n_doping N-type Doping cluster_p_doping P-type Doping Violanthrone_n This compound (n-channel semiconductor) N_Dopant Electron Donor (e.g., Alkali Metal) Violanthrone_n->N_Dopant Introduction of Electron Donors Doped_Violanthrone_n Doped this compound (Increased Electron Concentration) N_Dopant->Doped_Violanthrone_n Increased_Conductivity_n Enhanced n-type Conductivity Doped_Violanthrone_n->Increased_Conductivity_n Violanthrone_p This compound Derivative (p-type semiconductor) P_Dopant Electron Acceptor (e.g., F4TCNQ) Violanthrone_p->P_Dopant Introduction of Electron Acceptors Doped_Violanthrone_p Doped this compound (Increased Hole Concentration) P_Dopant->Doped_Violanthrone_p Increased_Conductivity_p Enhanced p-type Conductivity Doped_Violanthrone_p->Increased_Conductivity_p

Caption: Conceptual overview of n-type and p-type doping strategies for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_doping Doping Method cluster_post Post-Processing & Characterization Start Start: Pristine This compound Preparation Solution Preparation or Substrate Coating Start->Preparation Solution Solution-Based Doping Preparation->Solution Vapor Vapor-Phase Doping Preparation->Vapor Electrochem Electrochemical Doping Preparation->Electrochem Annealing Annealing Solution->Annealing Vapor->Annealing Characterization Conductivity Measurement & Material Analysis Electrochem->Characterization Annealing->Characterization

Caption: General experimental workflow for doping this compound.

SignalingPathways cluster_n_type N-type Doping Mechanism cluster_p_type P-type Doping Mechanism Donor Electron Donor (Dopant) V79_LUMO This compound LUMO Donor->V79_LUMO Electron Transfer Electron Free Electron V79_LUMO->Electron V79_HOMO This compound HOMO Acceptor Electron Acceptor (Dopant) V79d_LUMO Violanthrone Derivative LUMO V79d_HOMO Violanthrone Derivative HOMO V79d_HOMO->Acceptor Electron Transfer Hole Hole V79d_HOMO->Hole

Caption: Simplified energy level diagrams illustrating charge carrier generation in doped Violanthrone.

References

Application Notes and Protocols for Dissolving Violanthrone-79 in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Violanthrone-79 solutions in chloroform (B151607) for various experimental applications. The information is compiled to ensure safe and effective dissolution, yielding consistent and reliable results for downstream experiments.

Introduction

This compound is a valuable n-channel organic semiconductor employed in various research fields, including organic electronics.[1][2][3] Proper preparation of this compound solutions is critical for obtaining reproducible experimental outcomes. Chloroform is a commonly used solvent for this compound.[1][2][3] This protocol outlines the necessary steps for its dissolution, along with important safety considerations and data on its solubility characteristics.

Quantitative Data Summary

The solubility of this compound in chloroform is a key parameter for preparing solutions of desired concentrations. Exceeding the solubility limit or the critical aggregation concentration can significantly impact experimental results. The following table summarizes the available quantitative data.

ParameterValueSolventNotes
Monomer Concentration Limit ~1.0 mMChloroformAbove this concentration, this compound begins to form H-type aggregates.
Critical Aggregation Concentration ~0.5-0.6 mMChloroformConcentration at which significant aggregation is observed, leading to a blue shift in the absorption spectrum.[4]

Experimental Protocol: Dissolving this compound in Chloroform

This protocol details the materials required and the step-by-step procedure for dissolving this compound in chloroform.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous/HPLC-grade Chloroform (CHCl₃)

  • Glass vials or flasks with airtight caps (B75204) (amber glass is recommended to protect from light)

  • Magnetic stirrer and stir bars or vortex mixer

  • Ultrasonic bath (optional)

  • Analytical balance

  • Spatula

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (Viton or PVA gloves are recommended as chloroform can penetrate nitrile gloves).

3.2. Step-by-Step Dissolution Procedure

  • Preparation and Safety Precautions: All procedures should be performed inside a certified fume hood to avoid inhalation of chloroform vapors. Ensure all PPE is worn correctly.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Dispensing: In a clean, dry glass vial or flask, dispense the calculated volume of chloroform.

  • Dissolution:

    • Slowly add the weighed this compound powder to the chloroform.

    • Cap the vial/flask securely.

    • Place the vial/flask on a magnetic stirrer and add a stir bar. Stir the solution at room temperature until the solid is fully dissolved.

    • Alternatively, the mixture can be agitated using a vortex mixer.

    • For concentrations approaching the solubility limit or if dissolution is slow, sonication in an ultrasonic bath for short intervals (e.g., 5-10 minutes) can aid in dissolving the compound. Avoid excessive heating of the solvent during sonication.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and there are no visible particles. The solution should be clear.

  • Storage: Store the prepared solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature (refrigerated, as per supplier recommendations) to prevent solvent evaporation and degradation of the compound.[1][3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for dissolving this compound in chloroform.

Dissolution_Workflow A Preparation & Safety (Fume Hood, PPE) B Weigh this compound A->B C Dispense Chloroform A->C D Add Solid to Solvent B->D C->D E Mixing (Stirring/Vortexing) D->E F Sonication (Optional) E->F G Visual Inspection E->G F->G H Storage (Sealed, Dark, Refrigerated) G->H

Caption: Workflow for dissolving this compound in chloroform.

References

Application Notes and Protocols for Uniform Violanthrone-79 Film Deposition via Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of uniform thin films of Violanthrone-79 using spin coating. This compound, a polycyclic aromatic hydrocarbon, is a promising organic semiconductor material with applications in organic electronics and sensing. Achieving uniform, high-quality films is crucial for reproducible and high-performance device fabrication. These guidelines are based on established principles for spin coating organic semiconductors and specific data from related compounds.

Core Concepts in Spin Coating of Organic Semiconductors

Spin coating is a widely used technique for depositing uniform thin films from a solution onto a flat substrate. The process involves dispensing a solution of the material onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread out, and the solvent evaporates, leaving a thin film of the solute. The final film thickness and morphology are determined by a combination of factors including the solution properties and the spin coating parameters.[1][2]

Key parameters influencing the quality of the spin-coated film include:

  • Solvent Selection: The choice of solvent is critical. It must dissolve this compound and have appropriate volatility. A solvent that evaporates too quickly can lead to non-uniform films with defects, while a very low evaporation rate can result in excessively long processing times and potential film dewetting.[3] Common solvents for organic semiconductors include chloroform (B151607), chlorobenzene, dichlorobenzene, and toluene.

  • Solution Concentration: The concentration of this compound in the solvent directly impacts the final film thickness. Higher concentrations generally result in thicker films.[4]

  • Spin Speed and Acceleration: The rotational speed of the spin coater is inversely related to the film thickness; higher speeds produce thinner films.[5][6] The acceleration rate to the final spin speed can also influence the film's uniformity.[7]

  • Spin Time: The duration of the spin coating process affects the extent of solvent evaporation and the final film morphology.

  • Substrate Preparation: The surface energy and cleanliness of the substrate are paramount for achieving uniform wetting and adhesion of the organic semiconductor film.[8] Surface treatments are often necessary to modify the substrate's properties.

Experimental Protocols

This section outlines a detailed protocol for the preparation of uniform this compound films.

Materials and Equipment
  • This compound

  • Solvents: High-purity chloroform, chlorobenzene, or 1,2-dichlorobenzene

  • Substrates: Silicon wafers with a thermally grown oxide layer (SiO2/Si), glass slides, or indium tin oxide (ITO) coated glass.

  • Spin Coater

  • Hotplate

  • Ultrasonic bath

  • Nitrogen or argon gas source

Substrate Cleaning and Preparation

Proper substrate cleaning is essential to remove organic and particulate contamination.

  • Place the substrates in a beaker with deionized water and a small amount of detergent.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Rinse thoroughly with deionized water.

  • Sonicate in acetone (B3395972) for 15 minutes.

  • Sonicate in isopropanol (B130326) for 15 minutes.

  • Dry the substrates with a stream of nitrogen or argon gas.

  • Optional: Treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to create a hydrophilic surface.

For hydrophobic surfaces, which can improve the wetting of certain organic semiconductor solutions, a self-assembled monolayer (SAM) treatment can be applied. A common treatment for SiO2 surfaces is with octadecyltrichlorosilane (B89594) (OTS).

Solution Preparation
  • Prepare a stock solution of this compound in the chosen solvent (e.g., chloroform or chlorobenzene). Concentrations can range from 1 to 10 mg/mL. The optimal concentration will depend on the desired film thickness.

  • Gently heat the solution (e.g., at 40-60 °C) and stir until the this compound is fully dissolved.

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.

Spin Coating Procedure
  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Dispense a small amount of the this compound solution onto the center of the substrate. The volume will depend on the substrate size (e.g., 20-50 µL for a 1x1 cm substrate).

  • Start the spin coating program. A two-step process is often beneficial:

    • Step 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

    • Step 2 (Thinning): A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • After the spin coating is complete, carefully remove the substrate from the chuck.

Post-Deposition Annealing

Annealing the film after spin coating can improve its crystallinity and morphology.

  • Solvent Annealing: Place the substrate in a sealed chamber containing a small amount of the solvent used for spin coating. The solvent vapor can promote molecular rearrangement and the formation of larger crystalline domains.[3]

  • Thermal Annealing: Place the substrate on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the material's decomposition point. The annealing temperature and time will need to be optimized.

Data Presentation: Spin Coating Parameters for Rylene Diimides

While specific data for this compound is limited in the public domain, the following table summarizes typical spin coating parameters for structurally related rylene diimide derivatives, which can serve as a starting point for optimization.[9]

ParameterRangeTypical ValueEffect on Film
Solvent Chloroform, ChlorobenzeneChloroformAffects solubility and evaporation rate.[3]
Concentration 1 - 10 mg/mL5 mg/mLHigher concentration leads to thicker films.
Spin Speed 500 - 5000 rpm2000 rpmHigher speed leads to thinner films.[5][6]
Spin Time 30 - 120 s60 sLonger time ensures complete solvent evaporation.
Substrate Temp. Room Temperature - 80 °CRoom TemperatureCan influence solvent evaporation and film morphology.[7]
Post-Annealing 80 - 150 °C120 °CImproves crystallinity and charge transport.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spin coating process of this compound films.

G cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_coating Spin Coating Process cluster_post Post-Processing cluster_characterization Film Characterization Cleaning Substrate Cleaning (Sonication in Solvents) Drying Drying (Nitrogen Stream) Cleaning->Drying Surface_Treatment Surface Treatment (O2 Plasma or SAM) Drying->Surface_Treatment Dispense Dispense Solution on Substrate Surface_Treatment->Dispense Dissolving Dissolve this compound in Solvent Filtering Filter Solution (0.2 µm PTFE filter) Dissolving->Filtering Filtering->Dispense Spin Spin Coating (e.g., 500 rpm for 10s, then 2000 rpm for 60s) Dispense->Spin Annealing Annealing (Solvent or Thermal) Spin->Annealing AFM AFM (Morphology) Annealing->AFM UVVis UV-Vis (Optical Properties) Annealing->UVVis XRD XRD (Crystallinity) Annealing->XRD

Spin Coating Workflow for this compound Films

The following diagram illustrates the key parameters and their relationships in influencing the final film quality.

G Solvent Solvent Choice SpinCoating Spin Coating Process Solvent->SpinCoating Concentration Solution Concentration Concentration->SpinCoating SpinSpeed Spin Speed & Acceleration SpinSpeed->SpinCoating Substrate Substrate Preparation Substrate->SpinCoating FilmQuality Uniform this compound Film SpinCoating->FilmQuality

References

Measuring Charge Carrier Mobility in Violanthrone-79 Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79, a derivative of the polycyclic aromatic hydrocarbon violanthrone (B7798473), is emerging as a significant n-channel organic semiconductor.[1] Its planar molecular structure and potential for strong π-π stacking interactions make it a promising candidate for applications in organic electronics, including organic field-effect transistors (OFETs).[1] A critical parameter for evaluating the performance of such semiconductor materials is the charge carrier mobility (µ), which quantifies how quickly charge carriers (electrons or holes) move through the material under the influence of an electric field. Accurate and reproducible measurement of charge carrier mobility is therefore essential for material screening, device optimization, and fundamental studies of charge transport mechanisms in this compound and its derivatives.

This document provides detailed application notes and protocols for measuring the charge carrier mobility in this compound-based devices using three common techniques:

  • Organic Field-Effect Transistor (OFET) Analysis: A widely used method to determine the mobility in a transistor configuration.

  • Space-Charge-Limited Current (SCLC) Method: A technique applied to a simple diode structure to probe the bulk mobility of the material.

  • Time-of-Flight (ToF) Photocurrent Measurements: A direct method to measure the drift velocity of charge carriers across a thicker film.

These protocols are intended to provide researchers with a reliable framework for the fabrication and characterization of this compound devices, ensuring greater consistency and accuracy in mobility measurements.

Data Presentation: Charge Carrier Mobility of Violanthrone Derivatives

The following table summarizes reported charge carrier mobility values for various dicyanomethylene-functionalised violanthrone derivatives, which exhibit p-type (hole) transport in an OFET architecture. The choice of solubilizing alkyl chains has a profound effect on the hole mobility.[2]

CompoundAlkyl ChainHole Mobility (μh) (cm² V⁻¹ s⁻¹)Measurement Technique
3a Branched3.6 x 10⁻⁶OFET
3b Linear1.0 x 10⁻²OFET
3c Linear1.2 x 10⁻³OFET

Data extracted from Almahmoud et al., Beilstein J. Org. Chem. 2024, 20, 2921–2930.[2]

Experimental Protocols

Organic Field-Effect Transistor (OFET) Fabrication and Measurement

OFETs are three-terminal devices that allow for the modulation of current flow through the organic semiconductor layer by an applied gate voltage. The mobility is extracted from the transfer and output characteristics of the transistor.

A common and convenient architecture for laboratory-scale testing is the bottom-gate, top-contact (BGTC) configuration.

  • Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)

  • This compound or its derivatives

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Metal for source/drain electrodes (e.g., Gold)

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

  • Probe station

  • Glovebox or inert atmosphere environment

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with oxygen plasma or a UV-ozone cleaner for 10-15 minutes to remove any residual organic contaminants and to create a hydrophilic surface.

  • Dielectric Surface Treatment (Optional but Recommended):

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) treatment can be applied. For example, immerse the substrates in a 2-phenylethyltrichlorosilane (PETS) solution in toluene (B28343) for 15 minutes.

    • Rinse with fresh toluene and bake at 120°C for 10 minutes. This creates a hydrophobic surface which can improve molecular ordering.

  • Deposition of this compound Thin Film:

    • Solution Shearing/Spin Coating:

      • Prepare a solution of this compound in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

      • Deposit the solution onto the substrate using a spin coater (e.g., 3000 rpm for 60 seconds).

      • Anneal the film at a temperature below the material's decomposition temperature (e.g., 100-150°C) to remove residual solvent and improve crystallinity. The annealing time and temperature should be optimized for the specific this compound derivative.

    • Thermal Evaporation:

      • Place the cleaned substrates in a high-vacuum thermal evaporator.

      • Load this compound powder into a suitable evaporation source (e.g., a quartz crucible).

      • Evacuate the chamber to a pressure of < 10⁻⁶ Torr.

      • Deposit the this compound film at a slow rate (e.g., 0.1-0.2 Å/s) to a desired thickness (typically 30-50 nm). A quartz crystal microbalance can be used to monitor the deposition rate and thickness.

  • Deposition of Source and Drain Electrodes:

    • Using a shadow mask to define the electrode geometry (channel length, L, and channel width, W), deposit the source and drain contacts by thermal evaporation.

    • A common choice for hole injection is Gold (Au), deposited to a thickness of 50-80 nm.

  • Place the fabricated device on the probe station.

  • Connect the probes to the source, drain, and gate electrodes.

  • Using a semiconductor parameter analyzer, perform the following measurements:

    • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for various gate-source voltages (V_GS).

    • Transfer Characteristics: Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).

The field-effect mobility in the saturation regime is calculated using the following equation:

I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)²

where:

  • I_D is the drain current.

  • μ is the charge carrier mobility.

  • C_i is the capacitance per unit area of the gate dielectric.

  • W is the channel width.

  • L is the channel length.

  • V_GS is the gate-source voltage.

  • V_th is the threshold voltage.

By plotting the square root of I_D versus V_GS from the transfer curve, a linear region should be observed. The mobility can be extracted from the slope of this linear fit.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk charge carrier mobility in a diode-like structure. The principle is that at a sufficiently high voltage, the injected charge density exceeds the intrinsic charge carrier density, and the current becomes limited by the space charge of these injected carriers.

A simple sandwich structure is used: Substrate / Bottom Electrode / this compound / Top Electrode. For hole-only or electron-only devices, electrodes with appropriate work functions must be chosen to ensure ohmic injection of one type of carrier and blocking of the other.

  • Pre-patterned ITO-coated glass substrates

  • This compound

  • Metals for top and bottom electrodes (e.g., Au, Al, Ca)

  • Organic solvent for solution processing

  • Spin coater or thermal evaporator

  • Semiconductor parameter analyzer or a source-measure unit

  • Substrate and Bottom Electrode:

    • Clean the patterned ITO-coated glass substrates as described for OFETs.

    • For hole-only devices, ITO can serve as the bottom anode. For electron-only devices, a low work function metal might be required.

  • Deposition of this compound:

    • Deposit a relatively thick film of this compound (typically > 100 nm) onto the bottom electrode using either spin coating or thermal evaporation, following similar procedures as for OFETs. The thickness of the film (d) must be accurately measured (e.g., using a profilometer).

  • Deposition of Top Electrode:

    • Deposit the top electrode by thermal evaporation through a shadow mask to define the device area.

    • For hole-only devices, a high work function metal like Gold (Au) or Molybdenum Oxide (MoO₃)/Au can be used. For electron-only devices, a low work function metal like Calcium (Ca)/Aluminum (Al) or Aluminum (Al) is typically used.

  • Connect the device to a semiconductor parameter analyzer.

  • Measure the current density (J) as a function of the applied voltage (V) in the dark.

In the ideal trap-free SCLC regime, the current density is described by the Mott-Gurney law:

J = (9/8) * ε₀ * ε_r * μ * (V²/d³)

where:

  • J is the current density.

  • ε₀ is the permittivity of free space.

  • ε_r is the relative permittivity of the organic semiconductor (typically assumed to be ~3 for many organic materials).

  • μ is the charge carrier mobility.

  • V is the applied voltage.

  • d is the thickness of the organic film.

By plotting J versus V² on a log-log scale, a region with a slope of 2 indicates the SCLC regime. The mobility can then be calculated from the magnitude of the current in this region.

Time-of-Flight (ToF) Measurement

The ToF technique directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a thick film of the semiconductor under an applied electric field.

A thick sandwich structure is required: Transparent Electrode / this compound / Opaque Electrode.

  • ITO-coated glass substrates

  • This compound

  • Metal for the top electrode (e.g., Aluminum)

  • Thermal evaporator

  • Pulsed laser with a wavelength that is strongly absorbed by this compound

  • Voltage source

  • Fast oscilloscope

  • Current-to-voltage preamplifier

  • Substrate and Bottom Electrode:

    • Use cleaned ITO-coated glass as the transparent bottom electrode.

  • Deposition of this compound:

    • Deposit a thick film of this compound (typically 1-10 µm) by thermal evaporation. A slow deposition rate is crucial to obtain a uniform and less defective film.

  • Deposition of Top Electrode:

    • Deposit a thin, opaque top electrode (e.g., 100 nm of Aluminum) by thermal evaporation.

  • Connect the sample in a circuit with a voltage source and a sensing resistor (or a preamplifier) connected to an oscilloscope.

  • Apply a constant DC voltage across the sample.

  • Illuminate the sample through the transparent ITO electrode with a short laser pulse. The light should be strongly absorbed close to the ITO, creating a thin sheet of electron-hole pairs.

  • Depending on the polarity of the applied voltage, either electrons or holes will drift across the sample.

  • Record the transient photocurrent as a function of time using the oscilloscope.

The transient photocurrent will ideally show a plateau followed by a drop-off. The time at which this drop-off occurs is the transit time (t_T). The mobility is then calculated using:

μ = d / (t_T * E) = d² / (t_T * V)

where:

  • μ is the charge carrier mobility.

  • d is the film thickness.

  • t_T is the transit time.

  • E is the applied electric field (V/d).

  • V is the applied voltage.

In many organic materials, the photocurrent transient is "dispersive" and does not show a clear plateau. In such cases, the transit time is often determined from a log-log plot of the photocurrent versus time, where the intersection of two linear fits to the pre- and post-transit regions gives t_T.

Mandatory Visualizations

Experimental Workflow Diagrams

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_measurement Characterization Cleaning Substrate Cleaning (Sonication) Plasma O₂ Plasma / UV-Ozone Treatment Cleaning->Plasma SAM SAM Deposition (Optional) Plasma->SAM Organic_Depo This compound Deposition (Spin Coating or Evaporation) SAM->Organic_Depo Annealing Thermal Annealing Organic_Depo->Annealing Metal_Depo Source/Drain Deposition (Thermal Evaporation) Annealing->Metal_Depo Measurement Electrical Measurement (I-V Characteristics) Metal_Depo->Measurement Analysis Mobility Extraction Measurement->Analysis

Caption: Workflow for OFET fabrication and characterization.

SCLC_Workflow Start Start: Clean Substrate with Bottom Electrode Deposition Deposit this compound (>100 nm) Start->Deposition Top_Electrode Deposit Top Electrode Deposition->Top_Electrode Measurement Measure J-V Curve in Dark Top_Electrode->Measurement Analysis Analyze SCLC Region (Plot J vs. V²) Measurement->Analysis Mobility Calculate Mobility using Mott-Gurney Law Analysis->Mobility

Caption: SCLC device fabrication and measurement workflow.

ToF_Workflow Start Fabricate Thick Sandwich Device (ITO/Violanthrone-79/Metal) Setup Connect to Voltage Source and Oscilloscope Start->Setup Measurement Apply Voltage and Illuminate with Pulsed Laser Setup->Measurement Record Record Transient Photocurrent Measurement->Record Analysis Determine Transit Time (t_T) from Photocurrent Decay Record->Analysis Mobility Calculate Mobility Analysis->Mobility

Caption: Time-of-Flight experimental workflow.

Logical Relationship of Measurement Techniques

Measurement_Techniques cluster_techniques Mobility Measurement Techniques cluster_parameters Key Device Parameters Violanthrone79 This compound (Organic Semiconductor) OFET OFET (Interface Mobility) Violanthrone79->OFET SCLC SCLC (Bulk Mobility) Violanthrone79->SCLC ToF ToF (Bulk Drift Mobility) Violanthrone79->ToF Device_Structure Device Architecture OFET->Device_Structure Film_Thickness Film Thickness OFET->Film_Thickness Electrode_Material Electrode Choice OFET->Electrode_Material SCLC->Device_Structure SCLC->Film_Thickness SCLC->Electrode_Material ToF->Device_Structure ToF->Film_Thickness ToF->Electrode_Material

Caption: Interrelation of mobility measurement techniques.

References

Application of Violanthrone-79 in Near-Infrared (NIR) Optoelectronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79 is a large, polycyclic aromatic hydrocarbon belonging to the rylene dye family, recognized for its n-type semiconducting properties, excellent thermal stability, and strong absorption in the visible and near-infrared (NIR) regions. These characteristics make it a compelling candidate for a variety of optoelectronic applications, particularly those operating in the NIR spectrum (700-1400 nm). This document provides an overview of the application of this compound in NIR optoelectronics, including detailed experimental protocols for device fabrication and characterization, and a summary of key performance parameters. While this compound shows significant promise, it is an area of ongoing research. Therefore, where specific performance data for this compound is not yet available in published literature, illustrative data from well-characterized n-type organic semiconductors with similar properties is provided as a reference.

Key Properties of this compound

PropertyValueReference
CAS Number85652-50-2N/A
Molecular FormulaC50H48O4N/A
Molecular Weight712.91 g/mol N/A
Absorption Max (in CHCl3)~651 nmN/A
Electron Affinity (LUMO)~ -3.7 to -3.9 eVN/A
Ionization Potential (HOMO)~ -5.6 to -5.8 eVN/A

Applications in NIR Optoelectronics

This compound's electronic properties make it suitable for use as an electron acceptor or an n-type channel material in various optoelectronic devices.

Near-Infrared Organic Photodetectors (OPDs)

NIR OPDs are critical components in a range of technologies, including night vision, biomedical imaging, and optical communications. This compound can be employed as the electron-accepting material in the photoactive blend of a bulk heterojunction (BHJ) OPD.

Illustrative Performance of NIR OPDs with n-type Organic Semiconductors

Since specific performance data for this compound-based NIR OPDs is limited in publicly available literature, the following table presents typical performance metrics for high-performance NIR OPDs utilizing other n-type organic semiconductors. This data serves as a benchmark for what could potentially be achieved with optimized this compound devices.

ParameterWavelength (nm)ValueIllustrative Material System
Responsivity (R)850 - 9500.1 - 0.5 A/WP3HT:PCBM blends
Specific Detectivity (D*)850 - 950> 10^12 JonesP3HT:PCBM blends
External Quantum Efficiency (EQE)850 - 95020 - 60%P3HT:PCBM blends
Response Time (rise/fall)N/A10s of µs to msP3HT:PCBM blends

Experimental Protocol: Fabrication of a Solution-Processed NIR OPD

This protocol describes the fabrication of a bulk heterojunction organic photodetector using a solution-based approach.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • This compound

  • Electron donor polymer (e.g., PTB7-Th)

  • Organic solvent (e.g., chlorobenzene, chloroform)

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., ZnO nanoparticles, Ca)

  • Metal for top electrode (e.g., Aluminum, Silver)

  • Spin coater

  • Glovebox with inert atmosphere (N2 or Ar)

  • Thermal evaporator

  • UV-Ozone cleaner or sonicator with cleaning solvents

  • Characterization equipment: solar simulator, external quantum efficiency setup, parameter analyzer.

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat an aqueous solution of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.

  • Photoactive Layer Deposition:

    • Inside a glovebox, prepare a blend solution of the donor polymer and this compound in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5). The total concentration is typically 10-20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE filter.

    • Spin-coat the active layer blend onto the HTL at 1000-3000 rpm for 30-60 seconds.

    • Anneal the film at a temperature optimized for the specific blend (e.g., 80-120°C) for 5-10 minutes to improve morphology.

  • Electron Transport Layer (ETL) and Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of an ETL material (e.g., 5-10 nm of Ca) followed by a thicker layer of the top metal electrode (e.g., 100 nm of Al or Ag) through a shadow mask to define the active area of the device. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for the ETL and 1-2 Å/s for the electrode).

  • Encapsulation:

    • For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Device Characterization Workflow

cluster_fab Device Fabrication cluster_char Device Characterization Substrate_Cleaning Substrate Cleaning HTL_Deposition HTL Deposition Substrate_Cleaning->HTL_Deposition Active_Layer Active Layer Deposition HTL_Deposition->Active_Layer ETL_Electrode ETL & Top Electrode Active_Layer->ETL_Electrode Encapsulation Encapsulation ETL_Electrode->Encapsulation JV_Dark J-V in Dark Encapsulation->JV_Dark JV_Light J-V under Illumination JV_Dark->JV_Light EQE_Measurement EQE Measurement JV_Light->EQE_Measurement Transient_Response Transient Response EQE_Measurement->Transient_Response

Caption: Workflow for OPD fabrication and characterization.

Near-Infrared Organic Solar Cells (OSCs)

In organic solar cells, this compound can act as the electron acceptor material, paired with a suitable electron donor polymer that absorbs in the visible or NIR region. The goal is to create a donor-acceptor system with complementary absorption spectra to maximize light harvesting.

Illustrative Performance of NIR OSCs with n-type Organic Semiconductors

As with OPDs, specific and comprehensive data for this compound in high-performance NIR OSCs is emerging. The table below shows representative performance metrics for efficient NIR organic solar cells.

ParameterValueIllustrative Material System
Power Conversion Efficiency (PCE)10 - 15%PTB7-Th:IEICO-4F
Open-Circuit Voltage (Voc)0.7 - 0.9 VPTB7-Th:IEICO-4F
Short-Circuit Current Density (Jsc)20 - 25 mA/cm²PTB7-Th:IEICO-4F
Fill Factor (FF)65 - 75%PTB7-Th:IEICO-4F

Experimental Protocol: Fabrication of an Inverted Organic Solar Cell

This protocol details the fabrication of an inverted OSC, a common architecture known for its improved stability.

Materials and Equipment:

  • Same as for OPD fabrication.

Procedure:

  • Substrate Cleaning:

    • Follow the same procedure as for OPD fabrication.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a ZnO nanoparticle solution.

    • Spin-coat the ZnO solution onto the ITO substrate at 2000-4000 rpm for 30-60 seconds.

    • Anneal the substrates at a temperature appropriate for the ZnO formulation (e.g., 150-200°C) for 15-30 minutes in air.

  • Photoactive Layer Deposition:

    • Follow the same procedure as for OPD fabrication to prepare and deposit the donor:this compound blend.

  • Hole Transport Layer (HTL) and Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of an HTL material (e.g., 5-10 nm of MoO₃).

    • Deposit a thicker layer of the top metal electrode (e.g., 100 nm of Ag or Au) through a shadow mask.

  • Encapsulation:

    • Encapsulate the device as described for OPDs.

Energy Level Diagram for a this compound based OSC

cluster_device Device Architecture cluster_energy Energy Levels (eV) ITO ITO ETL ETL Active Donor:V79 HTL HTL Electrode Electrode HOMO_Donor HOMO (Donor) LUMO_Donor LUMO (Donor) LUMO_V79 LUMO (V79) LUMO_Donor->LUMO_V79 e- HOMO_V79 HOMO (V79) HOMO_V79->HOMO_Donor h+

Caption: Energy levels in a this compound OSC.

Near-Infrared Organic Phototransistors (OPTs)

In an OPT, this compound can be used as the n-type semiconductor channel. The absorption of NIR light generates excitons, which are then dissociated into charge carriers, modulating the channel's conductivity.

Illustrative Performance of n-type NIR OPTs

ParameterWavelength (nm)ValueIllustrative Material
Photoresponsivity (R)800 - 95010³ - 10⁵ A/WNDI-based polymers
On/Off RatioN/A> 10⁴NDI-based polymers
Carrier Mobility (µ)N/A0.1 - 1.0 cm²/VsNDI-based polymers

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OPT

Materials and Equipment:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound

  • Organic solvent (e.g., chloroform, dichlorobenzene)

  • Source and drain electrode materials (e.g., Au, Ag)

  • Substrate cleaning materials

  • Spin coater or other deposition tool (e.g., drop-casting, blade-coating)

  • Glovebox

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate using the same procedure as for OPDs.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., OTS, HMDS) to improve the semiconductor film quality.

  • Semiconductor Deposition:

    • Prepare a solution of this compound in a high-boiling-point organic solvent.

    • Deposit the this compound film onto the SiO₂ surface using a suitable technique like spin-coating or drop-casting inside a glovebox.

    • Anneal the film at an optimized temperature to promote crystalline ordering.

  • Source/Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) onto the semiconductor layer. The channel length and width are defined by the mask.

Characterization of an OPT

cluster_char Characterization Fab OPT Fabrication Transfer_Dark Transfer Curve (Dark) Fab->Transfer_Dark Output_Dark Output Curve (Dark) Transfer_Dark->Output_Dark Transfer_Light Transfer Curve (Light) Output_Dark->Transfer_Light Output_Light Output Curve (Light) Transfer_Light->Output_Light Photoresponsivity Calculate Photoresponsivity Output_Light->Photoresponsivity

Caption: Characterization workflow for an OPT.

Conclusion

This compound possesses the fundamental electronic and optical properties required for a high-performance n-type material in near-infrared optoelectronics. While further research is needed to fully realize its potential and establish concrete performance benchmarks in optimized devices, the protocols and illustrative data presented here provide a solid foundation for researchers and scientists to explore the application of this promising organic semiconductor. The development of novel donor materials to complement the electronic properties of this compound and the fine-tuning of device architectures and processing conditions will be key to unlocking its full capabilities in NIR photodetectors, solar cells, and phototransistors.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Violanthrone-79 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Violanthrone-79 in organic solvents.

Troubleshooting Guide

Issue: this compound is precipitating from my organic solvent.

Precipitation of this compound from solution can be a significant challenge during experimental work. This guide provides a systematic approach to diagnose and resolve this issue.

dot

start Precipitation of This compound Observed check_solubility 1. Review Known Solubility Data Is the solvent appropriate for this compound? start->check_solubility solvent_selection 2. Optimize Solvent System - Select a solvent with better solubilizing power (e.g., Chloroform (B151607), Toluene). - Consider co-solvents. check_solubility->solvent_selection No temp_control 3. Evaluate and Control Temperature - Are there temperature fluctuations? - Implement precise temperature control. check_solubility->temp_control Yes solvent_selection->temp_control concentration 4. Assess Concentration - Is the solution supersaturated? - Prepare a less concentrated solution. temp_control->concentration enhancement 5. Implement Solubility Enhancement Technique - Co-solvency - Surfactant Addition - Sonication concentration->enhancement resolution Precipitation Resolved enhancement->resolution

Caption: Troubleshooting workflow for this compound precipitation.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: this compound, despite its solubilizing octyloxy side chains, has a large, rigid polycyclic aromatic core that limits its solubility in many solvents.

    • Solution: Chloroform and toluene (B28343) are known to be effective solvents for this compound and its analogs.[1][2][3] If you are using a different solvent, consider switching to one of these.

  • Temperature Fluctuations: The solubility of organic compounds is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

    • Solution: Ensure your experimental setup maintains a constant and controlled temperature. If possible, gently warm the solution to redissolve the precipitate, but be cautious of potential degradation at high temperatures.

  • High Concentration: You may be attempting to create a solution that is above the saturation point of this compound in the chosen solvent.

    • Solution: Try preparing a more dilute solution. If a higher concentration is required, you will need to employ a solubility enhancement technique.

  • Slow Dissolution Rate: The large molecular size of this compound can lead to a slow dissolution rate, which might be mistaken for insolubility.

    • Solution: Use techniques to aid dissolution such as sonication or gentle heating with stirring.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on available data for this compound and structurally similar compounds, the recommended starting solvents are:

  • Chloroform: Frequently cited as a good solvent for this compound.[4]

  • Toluene: Known to solubilize asphaltenes, for which this compound is used as a model compound.[1][2][3]

Other solvents to consider for polycyclic aromatic compounds include dichlorobenzene and other chlorinated solvents.

Q2: How can I quantitatively determine the solubility of this compound in my specific solvent?

A2: A common and reliable method is to determine the equilibrium solubility using the shake-flask method followed by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for quantification. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: What is co-solvency and how can it improve the solubility of this compound?

A3: Co-solvency involves adding a secondary solvent (co-solvent) to the primary solvent to increase the overall solubilizing power of the solvent system.[5][6] For a nonpolar compound like this compound, a mixture of a good solvent (like chloroform or toluene) with a miscible, less polar "anti-solvent" (like n-hexane) can sometimes enhance solubility and improve film-forming properties for applications like organic field-effect transistors (OFETs).[7]

Q4: How do the octyloxy side chains on this compound affect its solubility?

A4: The two long, flexible octyloxy chains on the this compound molecule disrupt the close packing (π-π stacking) that occurs between the large, flat aromatic cores of the parent violanthrone (B7798473) molecule. This disruption reduces the crystal lattice energy, making it easier for solvent molecules to surround and dissolve the individual this compound molecules. Increasing the length of such alkyl chains is a common strategy to improve the solubility of rigid, conjugated polymers and molecules.[8][9]

Q5: Can surfactants be used to increase the solubility of this compound?

A5: Yes, surfactants can be an effective way to increase the apparent solubility of poorly soluble organic compounds like polycyclic aromatic hydrocarbons (PAHs).[10] Surfactants form micelles in a solvent, and the hydrophobic core of these micelles can encapsulate the nonpolar this compound molecules, allowing them to be dispersed in the solvent. Nonionic surfactants are often a good starting point for solubilizing hydrophobic dyes.

Q6: I am observing precipitation when preparing a solution for spin-coating. What should I do?

A6: This is a common issue in the fabrication of organic electronic devices. Here are some troubleshooting steps:

  • Filter the solution: Use a PTFE syringe filter (e.g., 0.2 µm) to remove any undissolved particles before spin-coating.

  • Optimize the solvent system: Experiment with co-solvent mixtures. For some organic semiconductors, a mixture of a good solvent and a high-boiling point, poor solvent can improve film morphology.

  • Control the temperature: Ensure the solution and substrate are at a controlled temperature.

  • Check for degradation: this compound may degrade under prolonged exposure to light or heat. Prepare fresh solutions and store them in the dark.

Quantitative Data

Solvent SystemQualitative SolubilityRationale/Comments
Primary Solvents
ChloroformSolubleA commonly reported solvent for this compound.[4]
TolueneSolubleEffective for asphaltene model compounds like this compound.[1][2][3]
Tetrahydrofuran (THF)Likely SolubleA common solvent for organic materials; polarity may be suitable.
DichlorobenzeneLikely SolubleOften used for dissolving large polycyclic aromatic compounds.
HexanePoorly SolubleNon-polar, but may not have sufficient interaction with the aromatic core.
Co-Solvent Systems
Chloroform/n-HexanePotentially EnhancedThis mixture has been used for violanthrone derivatives to improve molecular packing in thin films.[7]
Toluene/Heptane (B126788)VariableUsed in studies of this compound as an asphaltene model; solubility decreases with increasing heptane content.[1][3]
Surfactant Systems
Nonionic Surfactants (e.g., Triton X-100, Tween 80) in an organic solventPotentially EnhancedNonionic surfactants are effective at solubilizing PAHs.[10] The effectiveness will depend on the specific surfactant and solvent combination.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method and UV-Vis Spectroscopy

This protocol provides a reliable method to determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

dot

start Start: Determine Solubility add_excess 1. Add excess this compound to the chosen solvent in a sealed vial. start->add_excess equilibrate 2. Equilibrate the mixture (e.g., 24-48h at constant temperature with agitation). add_excess->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid. equilibrate->centrifuge filter 4. Filter the supernatant (e.g., 0.2 µm PTFE filter). centrifuge->filter measure_absorbance 6. Measure absorbance of the filtered sample and standards using a UV-Vis spectrophotometer. filter->measure_absorbance prepare_standards 5. Prepare standard solutions of known concentrations. prepare_standards->measure_absorbance calibration_curve 7. Create a calibration curve from the standards. measure_absorbance->calibration_curve calculate_solubility 8. Calculate the concentration (solubility) of this compound in the saturated solution. calibration_curve->calculate_solubility end End: Solubility Determined calculate_solubility->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., chloroform, toluene)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and PTFE syringe filters (0.2 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The exact amount is not critical, but there must be visible undissolved solid after equilibration.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, let the vial sit undisturbed for a few hours to allow the excess solid to settle.

    • Centrifuge the vial to further pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by UV-Vis Spectroscopy:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Dilute the filtered saturated sample solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration is the solubility of this compound in that solvent at the specified temperature.

Logical Relationships

dot

start Poorly Soluble This compound analyze_properties Analyze Physicochemical Properties - Large, rigid aromatic core - Non-polar - Solubilizing alkyl chains start->analyze_properties method_selection Select Solubilization Method analyze_properties->method_selection solvent_optimization Solvent Optimization (e.g., Chloroform, Toluene) method_selection->solvent_optimization Initial Approach cosolvency Co-solvency (e.g., Chloroform/n-Hexane) method_selection->cosolvency For Film Formation surfactant Surfactant Addition (e.g., Nonionic surfactants) method_selection->surfactant For Dispersions sonication Physical Method (Sonication) method_selection->sonication To Aid Dissolution end Improved Solubility solvent_optimization->end cosolvency->end surfactant->end sonication->end

Caption: Decision tree for selecting a solubilization method for this compound.

References

Technical Support Center: Controlling Violanthrone-79 Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Violanthrone-79. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the aggregation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a polycyclic aromatic hydrocarbon (PAH) often used as a model compound to study the behavior of asphaltenes, which are complex components of crude oil.[1] In solution, this compound molecules have a strong tendency to self-assemble and form aggregates, primarily through π-π stacking interactions.[2] This aggregation can be problematic for several reasons:

  • Reduced Solubility: Aggregation can lead to precipitation of the compound from the solution.

  • Altered Physicochemical Properties: The formation of aggregates changes the optical and electronic properties of the material, which can interfere with spectroscopic analysis and other experimental measurements.[2]

  • Inconsistent Experimental Results: Uncontrolled aggregation can lead to poor reproducibility of experimental data.

Q2: How can I determine if my this compound is aggregating in solution?

Several analytical techniques can be used to detect and characterize this compound aggregation:

  • UV-Vis Spectroscopy: As this compound aggregates, a blue shift in the maximum absorption wavelength is typically observed, which is indicative of the formation of H-type aggregates.[2] By monitoring the absorption spectrum at different concentrations, you can determine the critical nanoaggregate concentration (CNAC).

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum, such as quenching or shifts in the emission maxima, can also indicate aggregate formation.[3]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size of particles in a solution. An increase in the hydrodynamic radius of the particles indicates the formation of aggregates.[3]

  • 2D IR Spectroscopy: This technique can provide detailed structural information about the self-assembled aggregates.[4]

Q3: What are the key factors that influence the aggregation of this compound?

The aggregation of this compound is primarily influenced by three main factors:

  • Concentration: Above a certain concentration, known as the critical nanoaggregate concentration (CNAC), the monomeric this compound molecules begin to self-assemble into aggregates.

  • Solvent: The choice of solvent plays a crucial role in the solubility and aggregation of this compound. Aromatic solvents like toluene (B28343) tend to be good solvents and minimize aggregation, while aliphatic solvents like heptane (B126788) are poor solvents and promote aggregation.[3][5]

  • Additives: The presence of other molecules, such as surfactants or resins, can inhibit or promote aggregation.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound from Solution

Possible Cause: The concentration of this compound has exceeded its solubility limit in the chosen solvent, leading to significant aggregation and precipitation.

Troubleshooting Steps:

  • Reduce Concentration: Lower the concentration of this compound to below its critical nanoaggregate concentration (CNAC) in the specific solvent you are using.

  • Change Solvent: Switch to a better solvent for this compound. Aromatic solvents are generally better than aliphatic ones. Consider using a mixture of solvents to fine-tune the solubility.[6][7]

  • Add a Co-solvent: The addition of a small amount of a good solvent (e.g., toluene) to a poor solvent (e.g., heptane) can sometimes improve solubility and reduce aggregation.[2]

  • Use Surfactants: Introduce surfactants that can interact with this compound and prevent self-aggregation.

Issue 2: Inconsistent Spectroscopic Readings

Possible Cause: Uncontrolled aggregation of this compound is affecting the optical properties of the solution, leading to variability in your measurements.

Troubleshooting Steps:

  • Verify Concentration: Ensure that you are working at a concentration below the CNAC to maintain a monomeric solution.

  • Control Temperature: While specific data for this compound is limited, temperature can influence the aggregation of similar molecules.[8] Maintain a constant and controlled temperature during your experiments.

  • Use Additives to Stabilize: Employ surfactants or other additives known to inhibit asphaltene aggregation to maintain a stable solution.[9][10]

  • Filter the Solution: Before measurements, filter the solution through an appropriate syringe filter to remove any large aggregates that may have formed.

Data Presentation

Table 1: Influence of Solvent on Violanthrone Aggregation

SolventTypeObservationCritical Nanoaggregate Concentration (CNAC)Aggregate SizeReference
TolueneAromatic (Good Solvent)Minimal aggregationNot explicitly determined, but aggregation is low< 5 nm[3][11]
ChloroformChlorinated HydrocarbonForms H-type aggregates~ 0.5-0.6 mM-[2]
HeptaneAliphatic (Poor Solvent)Significant aggregationLow (aggregation occurs at lower concentrations)> 10 µm[3][11]
Toluene/Heptane MixturesMixedAggregation increases with increasing heptane content. The onset of significant aggregation occurs at about 50% n-heptane by volume.Varies with solvent ratioIncreases with heptane concentration[3][12]

Experimental Protocols

Protocol 1: Determining the Critical Nanoaggregate Concentration (CNAC) using UV-Vis Spectroscopy

Objective: To determine the concentration at which this compound begins to form aggregates in a specific solvent.

Materials:

  • This compound

  • Solvent of choice (e.g., chloroform)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes with a 1 mm path length

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 20 mM).

  • Prepare a Dilution Series: Prepare a series of dilutions from the stock solution, ranging from a low concentration (e.g., 0.1 mM) to a concentration above the expected CNAC (e.g., 5 mM).

  • Acquire UV-Vis Spectra: For each concentration, acquire the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 400-800 nm). Use a 1 mm path length cuvette.

  • Analyze the Data:

    • Normalize the spectra to a specific peak that is less sensitive to aggregation.

    • Plot the absorbance at the wavelength corresponding to the aggregate peak (e.g., the blue-shifted peak) as a function of concentration.

    • The CNAC is the concentration at which a significant deviation from linearity is observed, indicating the onset of aggregation.

Protocol 2: Measuring Aggregate Size using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of this compound aggregates in solution.

Materials:

  • This compound solution at the desired concentration and in the chosen solvent

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration.

    • Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any dust or large particulates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Enter the solvent viscosity and refractive index into the software.

    • Set the measurement temperature and allow the sample to equilibrate.

  • Measurement:

    • Carefully place the cuvette in the instrument.

    • Perform the DLS measurement according to the instrument's instructions. The software will typically perform an autocorrelation analysis of the scattered light intensity fluctuations.

  • Data Analysis:

    • The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.

    • A significant increase in Rh compared to the expected monomer size indicates aggregation. A high PDI suggests a wide range of aggregate sizes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_control Aggregation Control start Start stock Prepare Stock Solution start->stock dilute Create Dilution Series stock->dilute uv_vis UV-Vis Spectroscopy dilute->uv_vis Concentration Series dls Dynamic Light Scattering dilute->dls Specific Concentration data_analysis Data Analysis uv_vis->data_analysis dls->data_analysis cnac Determine CNAC data_analysis->cnac size Determine Aggregate Size data_analysis->size change_solvent Modify Solvent cnac->change_solvent adjust_temp Adjust Temperature cnac->adjust_temp add_surfactant Add Surfactant size->add_surfactant end End change_solvent->end add_surfactant->end adjust_temp->end

Caption: Experimental workflow for studying and controlling this compound aggregation.

logical_relationship cluster_factors Influencing Factors cluster_properties Consequences concentration Concentration aggregation This compound Aggregation concentration->aggregation Increases solvent Solvent Properties solvent->aggregation Modulates additives Additives additives->aggregation Inhibits/Promotes solubility Decreased Solubility aggregation->solubility optical Altered Optical Properties aggregation->optical reproducibility Poor Reproducibility aggregation->reproducibility

Caption: Logical relationship of factors influencing this compound aggregation.

References

Technical Support Center: Optimizing Annealing Temperature for Violanthrone-79 Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the annealing temperature of Violanthrone-79 thin films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound thin films?

A1: Annealing is a critical post-deposition thermal treatment designed to improve the morphological and electronic properties of this compound thin films. The primary goals are to:

  • Enhance Crystallinity: The thermal energy allows the this compound molecules to self-organize into more ordered crystalline structures, which is crucial for efficient charge transport.

  • Increase Grain Size: Annealing promotes the growth of larger crystalline domains, thereby reducing the density of grain boundaries that can act as trapping sites and hinder charge carrier movement.

  • Improve Film Morphology: The process helps in creating a more uniform and smoother film surface, which is essential for fabricating high-performance electronic devices.

  • Remove Residual Solvents: It aids in the evaporation of any remaining solvent from the deposition process, as trapped solvent molecules can act as impurities and charge traps.

Q2: How does the annealing temperature affect the performance of devices based on this compound thin films?

A2: The annealing temperature is a crucial parameter that significantly impacts key performance metrics of devices such as Organic Field-Effect Transistors (OFETs). Generally, as the temperature is increased towards an optimal point, properties like charge carrier mobility are enhanced due to improved crystallinity and larger grain sizes. However, exceeding the optimal temperature can lead to film degradation, dewetting, or the formation of defects, which will degrade device performance.

Q3: What is a typical annealing temperature range for this compound and similar organic semiconductors?

A3: For many polycyclic aromatic hydrocarbons and other small-molecule organic semiconductors, a typical starting temperature range for annealing is between 80°C and 200°C. The optimal temperature must be determined experimentally for your specific substrate and device architecture.

Q4: What characterization techniques are recommended to evaluate the effects of annealing on this compound thin films?

A4: To thoroughly assess the impact of annealing, a combination of the following techniques is recommended:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, determine grain size, and quantify surface roughness.

  • X-Ray Diffraction (XRD): To analyze the crystallinity, identify crystal phases, and determine the orientation of the molecules relative to the substrate.

  • UV-Vis Spectroscopy: To probe the electronic absorption properties of the film, which can be sensitive to molecular packing and aggregation.

  • Electrical Characterization: To measure the charge carrier mobility, on/off ratio, and threshold voltage of transistor devices fabricated with the annealed films.

Experimental Protocols

Detailed Methodology for Thin Film Preparation and Annealing

This protocol describes the fabrication of this compound thin films by spin coating, followed by thermal annealing.

1. Substrate Preparation:

  • Begin with thoroughly cleaned silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm).

  • Sonciate the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen.

  • Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Immediately transfer the cleaned substrates to a nitrogen-filled glovebox.

2. Solution Preparation:

  • Prepare a 5 mg/mL solution of this compound in a high-boiling point organic solvent such as chloroform (B151607) or o-dichlorobenzene.

  • Stir the solution on a hotplate at 40°C for at least 4 hours to ensure complete dissolution.

  • Before use, filter the solution through a 0.2 µm PTFE syringe filter.

3. Spin Coating:

  • Place the prepared substrate on the spin coater chuck.

  • Dispense approximately 100 µL of the this compound solution onto the center of the substrate.

  • Spin coat the substrate using a two-step program:

    • Step 1: 500 rpm for 10 seconds (for solution spreading).

    • Step 2: 2000 rpm for 60 seconds (for film formation).

  • The resulting film thickness should be in the range of 30-50 nm.

4. Thermal Annealing:

  • Transfer the spin-coated films to a hotplate inside the nitrogen-filled glovebox.

  • Anneal the films at the desired temperatures (e.g., 80°C, 120°C, 160°C, 200°C) for a fixed duration, typically 30 minutes.

  • After annealing, allow the films to cool down slowly to room temperature on the hotplate to prevent rapid quenching and potential film cracking.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning spin_coat Spin Coating sub_clean->spin_coat sol_prep Solution Preparation sol_prep->spin_coat anneal Thermal Annealing spin_coat->anneal afm AFM anneal->afm xrd XRD anneal->xrd uv_vis UV-Vis anneal->uv_vis elec Electrical Testing anneal->elec

Caption: Experimental workflow for this compound thin film fabrication and characterization.

Data Presentation

Table 1: Representative Data on the Effect of Annealing Temperature on Thin Film Properties of Analogous Polycyclic Aromatic Hydrocarbon Semiconductors

Disclaimer: The following data is compiled from studies on analogous organic semiconductors (thiophene-based polymers and pentacene) and is intended to be representative. Actual values for this compound may vary and should be determined experimentally.

Annealing Temperature (°C)Crystallinity (%)Average Grain Size (nm)Charge Carrier Mobility (cm²/Vs)
As-deposited (No Annealing)~40~20~1 x 10⁻⁴
120~65~50~5 x 10⁻³
150~75~80~1 x 10⁻²
180~70~75~8 x 10⁻³

Troubleshooting Guide

Issue 1: Poor Film Quality (e.g., "coffee rings," pinholes)

  • Possible Cause: Incomplete dissolution of this compound, contaminated substrate, or non-optimal spin coating parameters.

  • Solution:

    • Ensure the solution is fully dissolved and filtered before use.

    • Re-clean the substrates following the recommended protocol, paying close attention to the final nitrogen drying step.

    • Optimize the spin coating speed and time. A slower initial spreading step can sometimes improve film uniformity.

Issue 2: Low Charge Carrier Mobility Despite Annealing

  • Possible Cause: Sub-optimal annealing temperature, poor interface between the semiconductor and the dielectric, or degradation of the material.

  • Solution:

    • Perform a systematic study of the annealing temperature to find the optimal point for your specific setup.

    • Consider treating the dielectric surface with a self-assembled monolayer (e.g., HMDS or OTS) to improve molecular ordering at the interface.

    • Ensure the annealing is performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation of the this compound.

Issue 3: Film Cracking or Dewetting After Annealing

  • Possible Cause: High thermal stress due to rapid cooling, or poor adhesion to the substrate.

  • Solution:

    • Allow the films to cool down slowly to room temperature after annealing.

    • Ensure the substrate surface is properly prepared to promote good adhesion.

Troubleshooting Logic Diagram

G start Device Performance Issue q1 Poor Film Quality? start->q1 s1 Optimize Deposition Parameters - Check Solution - Reclean Substrate - Adjust Spin Speed q1->s1 Yes q2 Low Mobility? q1->q2 No end Improved Performance s1->end s2 Optimize Annealing - Vary Temperature - Use Surface Treatment - Ensure Inert Atmosphere q2->s2 Yes q3 Film Cracking? q2->q3 No s2->end s3 Improve Adhesion & Cooling - Slow Cooling Rate - Enhance Surface Prep q3->s3 Yes q3->end No s3->end

Troubleshooting low charge mobility in Violanthrone-79 OFETs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Violanthrone-79 in Organic Field-Effect Transistors (OFETs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low charge mobility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in OFETs?

This compound is an n-channel organic semiconductor.[1] Its planar molecular structure promotes strong π-π stacking interactions, which are crucial for efficient charge transport in the active layer of an OFET.[2] It is noted for its high thermal stability and electron-accepting properties, making it a candidate for applications in organic electronics.[2]

Q2: What are the typical charge mobility values for this compound OFETs?

While this compound is described as having high charge carrier mobility, specific quantitative data for its electron mobility in OFETs is not extensively reported in peer-reviewed literature.[2] However, for comparison, related dicyanomethylene-functionalised violanthrone (B7798473) derivatives, which exhibit p-type behavior, have shown hole mobilities in the range of 10⁻⁶ to 10⁻² cm²/Vs.[3][4] For n-channel organic semiconductors in general, mobilities can vary widely depending on the material, processing conditions, and device architecture.

Q3: What solvents are suitable for processing this compound?

This compound is soluble in chloroform (B151607).[1] The choice of solvent is critical as it influences the solubility, solution viscosity, and ultimately the morphology of the deposited thin film.

Q4: What is the importance of thin-film morphology for this compound OFETs?

The morphology of the semiconductor film is a critical factor determining the charge carrier mobility. A well-ordered, crystalline film with large grains and good intermolecular connectivity provides efficient pathways for charge transport. Disordered or amorphous films with numerous grain boundaries can trap charge carriers and lead to low mobility. The planar structure of this compound suggests a tendency for π-π stacking, which can facilitate the formation of ordered domains.[2]

Troubleshooting Guide for Low Charge Mobility

Low charge mobility in this compound OFETs can stem from various factors throughout the fabrication and testing process. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Poor Film Quality (Non-uniform, discontinuous, or rough films)

Q: My spin-coated this compound film looks uneven and has poor coverage. How can I improve it?

A: Poor film quality is often related to the solution preparation and deposition parameters.

  • Solution Concentration and Purity:

    • Ensure the this compound is fully dissolved in a suitable solvent like chloroform. Insoluble aggregates can act as defects.

    • The concentration of the solution affects its viscosity. A solution that is too dilute may result in a very thin, discontinuous film, while a solution that is too concentrated can lead to overly thick and uneven films. Experiment with a range of concentrations (e.g., 5-20 mg/mL).

    • Impurities in the this compound material can disrupt molecular packing and degrade performance. Ensure high purity of the starting material.

  • Spin-Coating Parameters:

    • Adjust the spin speed and acceleration. A lower spin speed generally results in a thicker film, while a higher speed yields a thinner film. A multi-step spin-coating process can sometimes improve uniformity.

    • The environment during spin-coating (e.g., humidity, solvent vapor pressure) can affect the drying rate and film morphology. Working in a controlled environment like a glovebox is recommended.

  • Substrate Surface Treatment:

    • The surface energy of the substrate must be compatible with the solvent to ensure good wetting. Hydrophobic surface treatments, such as with octadecyltrichlorosilane (B89594) (OTS), are commonly used for silicon dioxide dielectrics to promote the ordering of organic semiconductors.

Problem 2: Sub-optimal Crystalline Structure

Q: The charge mobility of my devices is consistently low, even with a uniform film. How can I improve the crystallinity of the this compound layer?

A: The molecular ordering within the film is paramount for high mobility.

  • Annealing:

    • Thermal Annealing: Post-deposition annealing can provide the thermal energy for molecules to rearrange into a more ordered, crystalline state. The optimal annealing temperature and time must be determined experimentally. It is typically performed at a temperature below the material's melting point but above its glass transition temperature.

    • Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can also enhance crystallinity by plasticizing the film and allowing for molecular rearrangement. The choice of solvent and exposure time are critical parameters.

  • Solvent Selection: The choice of solvent and the use of solvent mixtures can influence the crystallization kinetics during film deposition.

Problem 3: High Contact Resistance

Q: My OFET shows poor output characteristics, with non-linear current-voltage curves at low drain voltages. Could this be a contact resistance issue?

A: Yes, high contact resistance at the source/drain electrodes can significantly limit the measured mobility.

  • Electrode Material: The work function of the source and drain electrode materials should be well-matched with the LUMO (Lowest Unoccupied Molecular Orbital) energy level of this compound for efficient electron injection.

  • Interface Modification: The interface between the this compound and the electrodes can be modified to reduce the injection barrier. This can involve depositing a thin injection layer or treating the electrodes with a self-assembled monolayer (SAM).

  • Device Architecture: In a bottom-contact architecture, the deposition of the semiconductor onto the electrodes can sometimes lead to poor morphology at the contact interface. A top-contact architecture, where the electrodes are evaporated onto the semiconductor film, can sometimes yield better contacts.

Problem 4: Traps at the Semiconductor-Dielectric Interface

Q: My device exhibits a high threshold voltage and significant hysteresis in the transfer characteristics. What could be the cause?

A: These are often signs of charge trapping at the interface between the this compound and the gate dielectric.

  • Dielectric Surface Quality: The surface of the gate dielectric should be smooth, clean, and free of charge-trapping sites. Hydroxyl groups on the surface of silicon dioxide, for example, are known to trap electrons.

  • Surface Passivation: Treating the dielectric surface with a hydrophobic layer (e.g., a SAM like OTS or a polymer buffer layer) can passivate these trap states and improve device performance and stability.

  • Dielectric Material: The choice of gate dielectric material itself can influence performance. Different dielectrics have different surface energies and polarities, which can affect the growth of the semiconductor film and the electronic properties of the interface.

Data Summary

While specific performance data for this compound is limited in the literature, the following table provides a summary of typical parameters for solution-processed n-channel OFETs and data for a related violanthrone derivative for reference.

ParameterTypical Value for n-channel OFETsDicyanomethylene-functionalised Violanthrone Derivative (p-type)
Charge Carrier Mobility (µ) 10⁻³ - 1 cm²/Vs1.07 x 10⁻² cm²/Vs (hole mobility)
On/Off Current Ratio (I_on/I_off) > 10⁵> 10⁴
Threshold Voltage (V_th) 0 to +40 VNot Reported
Solvent for Deposition Chloroform, Toluene, etc.Chloroform
Typical Concentration 5 - 20 mg/mL10 mg/mL
Annealing Temperature 80 - 150 °CNot Reported

Experimental Protocols

General Protocol for Bottom-Gate, Top-Contact this compound OFET Fabrication

This protocol outlines a general procedure for fabricating a common OFET architecture. Optimization of each step is crucial for achieving high performance.

  • Substrate Cleaning:

    • Substrates (e.g., heavily n-doped Si wafers with a thermally grown SiO₂ layer) are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a stream of nitrogen gas and baked at 120°C for 20 minutes to remove any residual moisture.

  • Dielectric Surface Treatment (Optional but Recommended):

    • Prepare a dilute solution of a self-assembled monolayer (SAM) forming molecule (e.g., octadecyltrichlorosilane in toluene).

    • Immerse the cleaned substrates in the SAM solution for a specified time (e.g., 30 minutes).

    • Rinse the substrates with fresh solvent (e.g., toluene) to remove excess, unreacted SAM molecules.

    • Dry the substrates with nitrogen and bake at a moderate temperature (e.g., 80°C) for 20 minutes.

  • This compound Solution Preparation:

    • Dissolve this compound in chloroform to the desired concentration (e.g., 10 mg/mL).

    • Stir the solution at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

  • Thin Film Deposition:

    • Spin-coat the this compound solution onto the prepared substrates. A typical spin-coating recipe might be 1000 rpm for 60 seconds. This step should be optimized to achieve the desired film thickness and morphology.

  • Annealing:

    • Transfer the substrates to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the films at a temperature determined through optimization (e.g., 120°C) for a specific duration (e.g., 30 minutes).

    • Allow the films to cool down slowly to room temperature.

  • Source and Drain Electrode Deposition:

    • Using a shadow mask to define the channel length and width, deposit the source and drain electrodes via thermal evaporation.

    • A suitable metal for electron injection should be used (e.g., Gold, Calcium, or Aluminum, depending on the LUMO level of this compound). A thin adhesion layer (e.g., Cr) may be necessary.

  • Characterization:

    • The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a shielded probe station, preferably in an inert atmosphere to prevent degradation.

Visualizations

Troubleshooting_Workflow Start Low Charge Mobility Observed CheckFilm 1. Assess Film Quality Start->CheckFilm CheckCrystallinity 2. Evaluate Crystallinity CheckFilm->CheckCrystallinity Good Sol_Params Adjust Solution (Concentration, Purity, Solvent) CheckFilm->Sol_Params Poor Spin_Params Optimize Spin-Coating (Speed, Time, Environment) CheckFilm->Spin_Params Poor Surface_Treat Apply/Optimize Substrate Surface Treatment CheckFilm->Surface_Treat Poor CheckContacts 3. Investigate Contact Resistance CheckCrystallinity->CheckContacts High Anneal Optimize Annealing (Thermal or Solvent Vapor) CheckCrystallinity->Anneal Low CheckInterface 4. Examine Dielectric Interface CheckContacts->CheckInterface Low Electrode Change Electrode Material or Architecture CheckContacts->Electrode High Contact_Treat Introduce Interface Layer at Contacts CheckContacts->Contact_Treat High Dielectric_Treat Passivate Dielectric Surface (e.g., with SAMs) CheckInterface->Dielectric_Treat High Traps/ Hysteresis End Mobility Improved CheckInterface->End Low Traps Sol_Params->CheckFilm Spin_Params->CheckFilm Surface_Treat->CheckFilm Anneal->CheckCrystallinity Electrode->CheckContacts Contact_Treat->CheckContacts Dielectric_Treat->CheckInterface

Caption: Troubleshooting workflow for low charge mobility in this compound OFETs.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_film Active Layer Formation cluster_device Device Completion Clean Substrate Cleaning SurfaceTx Surface Treatment (SAM) Clean->SurfaceTx Solution This compound Solution SpinCoat Spin-Coating Solution->SpinCoat Anneal Annealing SpinCoat->Anneal Evaporation Electrode Evaporation Characterization Electrical Characterization Evaporation->Characterization

Caption: General experimental workflow for fabricating this compound OFETs.

Key_Factors_Mobility cluster_material Material Properties cluster_processing Processing Conditions cluster_device Device Structure Mobility Charge Mobility Purity Material Purity Purity->Mobility Packing Molecular Packing (π-π stacking) Packing->Mobility Deposition Deposition Method Deposition->Mobility Solvent Solvent Choice Solvent->Mobility Annealing Annealing (Temp. & Time) Annealing->Mobility Interface Semiconductor/Dielectric Interface Interface->Mobility Contacts Electrode Contacts Contacts->Mobility

Caption: Key factors influencing charge mobility in this compound OFETs.

References

Common impurities in Violanthrone-79 synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of Violanthrone-79.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final this compound product has a lower purity than expected after synthesis. What are the most likely impurities?

A1: Impurities in this compound synthesis can originate from several sources throughout the process. The most common classes of impurities include:

  • Isomeric Impurities: During the dimerization of the benzanthrone (B145504) precursor to form the violanthrone (B7798473) core, isomeric structures can be generated. The primary isomeric impurity is typically the corresponding isoviolanthrone (B85859) derivative.[1] The conditions of the alkali fusion of benzanthrone can influence the ratio of these isomers, with some studies reporting that 6-7% of the product can be isoviolanthrone A under certain conditions.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product. For the final step of this compound synthesis, this would include 16,17-dihydroxyanthrone violet and the alkylating agent (e.g., 1-bromooctane).[2] Precursors from earlier steps, such as benzanthrone or anthraquinone, may also be present in trace amounts.[1][3]

  • Reaction Byproducts: The Williamson ether synthesis used to add the octyloxy side chains may generate byproducts. The initial dimerization of benzanthrone is conducted under harsh conditions which can lead to a variety of side products.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane (B109758), methanol, ethyl acetate) and reagents may remain in the final product if not adequately removed.[2]

  • Degradation Products: Violanthrone compounds can be susceptible to oxidation, and the leuco form can be oxidized back to the quinoid form upon exposure to air.[4]

Q2: I suspect I have isomeric impurities in my this compound sample. How can I confirm their presence and remove them?

A2: Isomeric impurities, such as isothis compound, are common and can be challenging to remove due to their similar physical properties to the desired product.

Confirmation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most effective technique for identifying and quantifying isomeric impurities.[4][5] You will likely need to develop a specific HPLC method with a high-resolution column to achieve separation.

  • Spectroscopic Analysis: While techniques like NMR may not easily distinguish between isomers in a mixture, they can be used to characterize isolated impurity fractions for structural elucidation.

Removal:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating violanthrone isomers. A careful selection of the eluent system and a long column can improve separation.

  • Fractional Crystallization: Repeated crystallization (recrystallization) from a suitable solvent system can enrich the desired isomer.[6] This process relies on slight differences in solubility between the isomers. The mother liquor will be enriched with the more soluble impurity, while the crystals will be enriched in the less soluble, desired product.[6]

Q3: What is a reliable method for the general purification of crude this compound?

A3: A multi-step purification approach is generally most effective for achieving high-purity this compound. This typically involves a combination of washing, filtration, and chromatography or crystallization.

A general workflow is as follows:

  • Initial Work-up: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into water. The solid is then collected by filtration.[2]

  • Washing: The collected solid should be washed with water to remove inorganic salts and then with a suitable organic solvent (e.g., methanol) to remove highly polar impurities.

  • Dissolution and Filtration: The crude solid can be dissolved in a solvent like dichloromethane, and any insoluble material is removed by filtration.[2]

  • Primary Purification:

    • Column Chromatography: This is a robust method for separating a range of impurities.

    • Recrystallization: This is an alternative or subsequent step to chromatography for achieving high purity.[2]

  • Drying: The final purified product should be thoroughly dried under vacuum to remove all residual solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is adapted from a method described for a similar violanthrone derivative.[2]

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as dry loading and generally results in better separation.

  • Column Packing:

    • Prepare a silica gel slurry in the chosen eluent (e.g., DCM).

    • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample:

    • Carefully add the dry-loaded crude product to the top of the packed silica gel column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.

  • Elution:

    • Begin eluting the column with a solvent system of dichloromethane and methanol. A common starting ratio is 20:1 (DCM:MeOH).[2]

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethyl acetate (B1210297) has been mentioned as a suitable solvent for similar derivatives.[2] A binary solvent system can also be effective.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[6]

    • Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals thoroughly under vacuum.

Data Presentation

Table 1: Purity Analysis of this compound After Different Purification Steps

Purification StepInitial Purity (% by HPLC)Purity After 1st Iteration (% by HPLC)Purity After 2nd Iteration (% by HPLC)Key Impurities Removed
Recrystallization (Ethyl Acetate)User InputUser InputUser Inpute.g., Unreacted Precursors
Column Chromatography (DCM:MeOH)User InputUser InputN/Ae.g., Isomeric Impurities
Solvent Washing (Methanol)User InputUser InputN/Ae.g., Polar Byproducts

Users should populate this table with their own experimental data to track purification efficiency.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Benzanthrone Benzanthrone Precursor Dimerization Alkali Fusion Dimerization Benzanthrone->Dimerization ViolanthroneCore Violanthrone Core (e.g., 16,17-dihydroxy) Dimerization->ViolanthroneCore Alkylation Williamson Ether Synthesis ViolanthroneCore->Alkylation CrudeV79 Crude this compound Alkylation->CrudeV79 Workup Aqueous Work-up & Filtration CrudeV79->Workup Transfer to Purification Washing Solvent Washing Workup->Washing Chromatography Column Chromatography Washing->Chromatography Recrystallization Recrystallization Washing->Recrystallization PureV79 Pure this compound Chromatography->PureV79 Recrystallization->PureV79

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Relationship cluster_reactants Reactants cluster_products Products of Dimerization Benzanthrone 2x Benzanthrone Reaction Alkali Fusion Benzanthrone->Reaction Violanthrone Desired Product: Violanthrone Isoviolanthrone Key Impurity: Isoviolanthrone Reaction->Violanthrone Major Pathway Reaction->Isoviolanthrone Side Reaction

Caption: Formation of Violanthrone and its isomeric impurity, Isoviolanthrone.

References

Technical Support Center: Purification of Crude Violanthrone-79 via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Violanthrone-79 using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound and its derivatives. Its polar nature allows for effective separation of the relatively non-polar this compound from more polar impurities. Alumina (B75360) can also be considered as an alternative stationary phase.

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A mixture of a non-polar solvent and a moderately polar solvent is typically used. A common starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). For instance, a 20:1 DCM:MeOH mixture has been used for the purification of violanthrone (B7798473) derivatives[1]. The polarity of the eluent can be gradually increased by increasing the proportion of methanol to facilitate the elution of this compound.

Q3: How can I determine the appropriate solvent system for my specific crude sample?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. The ideal solvent system should provide a good separation of this compound from its impurities, with the Rf value of this compound preferably in the range of 0.2-0.4.

Q4: My crude this compound sample is not dissolving well in the initial mobile phase. What should I do?

A4: this compound is known to be soluble in chloroform (B151607). If your crude sample has poor solubility in the chosen non-polar eluent for column loading, a "dry loading" technique is recommended. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of the column.

Q5: What is a typical yield and purity I can expect after column chromatography of this compound?

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
This compound does not move down the column (Rf = 0) 1. Mobile phase is not polar enough. 2. Strong adsorption to the stationary phase.1. Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., methanol in a DCM/methanol system). 2. Consider switching to a less polar stationary phase like alumina if using silica gel.
Poor separation of this compound from impurities (streaking or overlapping bands) 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column packing issues (e.g., air bubbles, cracks).1. Optimize the mobile phase using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. 3. Ensure the column is packed uniformly without any channels or cracks. Repack the column if necessary.
This compound elutes too quickly (high Rf value) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.
Low recovery of this compound 1. Irreversible adsorption to the stationary phase. 2. Incomplete elution. 3. Decomposition on the stationary phase.1. If using silica gel, deactivation with a small amount of a base like triethylamine (B128534) in the eluent can sometimes help. 2. After the main fraction has been collected, flush the column with a highly polar solvent (e.g., 100% methanol) to elute any remaining compound. 3. Check the stability of this compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a different stationary phase like alumina.
Colored impurities co-elute with this compound 1. Impurities have similar polarity to this compound.1. Employ a very shallow gradient elution to improve resolution. 2. Consider using a different solvent system with different selectivity. 3. Re-chromatograph the collected fractions containing the mixture.

Experimental Protocol: Purification of Crude this compound

This protocol provides a general methodology for the purification of crude this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Hexane, HPLC grade

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Step 1: TLC Analysis and Solvent System Optimization

    • Dissolve a small amount of the crude this compound in chloroform.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems with increasing polarity (e.g., starting with pure DCM and gradually adding methanol in different ratios like 50:1, 20:1, 10:1 DCM:MeOH).

    • Visualize the spots under a UV lamp.

    • The optimal solvent system is one that gives a clear separation of the this compound spot (typically a distinct color) from impurities, with an Rf value for this compound between 0.2 and 0.4.

  • Step 2: Column Packing

    • Select a column of appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, and then add a thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Step 3: Sample Loading

    • Wet Loading: Dissolve the crude this compound in a minimum amount of chloroform or the initial eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading (recommended for poorly soluble samples): Dissolve the crude product in a suitable solvent (e.g., chloroform). Add a small amount of silica gel to the solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Step 4: Elution and Fraction Collection

    • Carefully add the mobile phase to the column.

    • Start the elution with the least polar solvent system determined in the TLC analysis.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by observing the movement of the colored bands down the column.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol to elute the this compound.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Step 5: Isolation of Pure this compound

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid this compound.

    • Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Pack Column Packing TLC->Pack Load Sample Loading (Wet/Dry) Pack->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Isolate Combine Pure Fractions & Evaporate Monitor->Isolate Analyze Yield & Purity Analysis Isolate->Analyze

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoMove Compound Not Moving? PoorSep->NoMove No OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes LowYield Low Yield? NoMove->LowYield No IncreasePolarity Increase Mobile Phase Polarity NoMove->IncreasePolarity Yes FlushColumn Flush with Strong Solvent LowYield->FlushColumn Yes CheckStability Check Compound Stability LowYield->CheckStability CheckLoading Check Column Loading OptimizeSolvent->CheckLoading

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Violanthrone-79 Device Fabrication and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize contact resistance in Violanthrone-79 devices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high contact resistance in our this compound based Organic Field-Effect Transistors (OFETs). What are the primary causes?

High contact resistance in this compound OFETs is typically a result of a significant energy barrier for electron injection from the source electrode to the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound semiconductor. This barrier is influenced by several factors:

  • Work Function Mismatch: A large difference between the work function of the electrode material and the electron affinity (approximated by the LUMO energy level) of this compound creates a substantial injection barrier.

  • Interface Contamination: The presence of contaminants, such as oxides or organic residues, at the electrode-semiconductor interface can impede efficient charge injection.

  • Poor Morphological Contact: Inadequate physical contact between the electrode and the semiconductor film can lead to a reduced effective contact area and higher resistance.

  • Interfacial Dipoles: The formation of dipole layers at the interface can alter the effective work function of the electrode, either increasing or decreasing the injection barrier.

Q2: How can we select the appropriate electrode material to minimize the injection barrier for this compound?

Therefore, low work function metals are generally preferred as electrodes for n-channel OFETs.

Table 1: Work Functions of Common Electrode Materials

MetalWork Function (eV)
Magnesium (Mg)3.66
Calcium (Ca)2.87
Aluminum (Al)4.06 - 4.26
Silver (Ag)4.26
Gold (Au)5.1 - 5.47
Platinum (Pt)5.12 - 5.93

Note: The work function of metals can vary depending on the specific crystal face and surface cleanliness.

Based on this, Magnesium and Calcium are theoretically good candidates. However, their high reactivity and susceptibility to oxidation can be problematic. Aluminum is a commonly used compromise. While Gold has a high work function, its surface can be readily modified to reduce the injection barrier, making it a versatile choice.

Q3: Our devices use Gold (Au) electrodes, but the contact resistance is still high. What strategies can we employ to improve the Au/Violanthrone-79 interface?

The high work function of gold can be a significant contributor to high contact resistance in n-type devices. However, the Au surface can be modified using self-assembled monolayers (SAMs) to tune its work function and improve the interface. For n-type semiconductors like this compound, SAMs with electron-donating end groups can lower the work function of gold.

Troubleshooting Steps:

  • Surface Cleaning: Ensure the gold surface is pristine before any modification or semiconductor deposition. Contaminants can prevent proper SAM formation and charge injection.

  • SAM Deposition: Utilize a SAM treatment to lower the work function of the gold electrode. Thiol-based SAMs with amine or other electron-donating terminal groups are effective.

  • Controlled Deposition: The deposition rate of the metal electrode can influence its morphology and the resulting contact. Slower deposition rates can lead to larger grain sizes, which may be beneficial.[1]

Q4: We are considering thermal annealing to improve device performance. What are the recommended conditions for this compound devices?

Thermal annealing can improve the crystallinity of the organic semiconductor film and enhance the contact between the electrode and the semiconductor. However, the optimal annealing temperature and duration are highly material-dependent and need to be determined empirically.

For small molecule organic semiconductors, annealing is typically performed at a temperature below the material's melting or decomposition point. For this compound, which has a melting point of 193-196°C, a systematic study of annealing temperatures in the range of 80°C to 150°C is recommended.

Troubleshooting Annealing:

  • Start with a low temperature: Begin with a conservative annealing temperature (e.g., 80°C) and gradually increase it while monitoring device performance.

  • Monitor morphology: Use techniques like Atomic Force Microscopy (AFM) to observe changes in the film morphology after annealing. Excessive temperatures can lead to dewetting or degradation of the film.

  • Inert atmosphere: Perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the semiconductor and electrode materials.

Q5: How can we quantitatively measure the contact resistance in our this compound OFETs?

The Transfer-Line Method (TLM) is a widely used and reliable technique for extracting the contact resistance in OFETs. This method involves fabricating a series of transistors with identical channel widths (W) but varying channel lengths (L).

By plotting the total resistance (R_total) as a function of channel length, the contact resistance can be extracted from the y-intercept.

Experimental Protocols

Protocol 1: Surface Modification of Gold Electrodes with Self-Assembled Monolayers (SAMs)

This protocol describes the procedure for modifying gold electrode surfaces with an alkanethiol-based SAM to reduce the work function for improved electron injection into this compound.

Materials:

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate sequentially in DI water, acetone, and isopropanol for 15 minutes each.

    • Rinse the substrate thoroughly with DI water between each sonication step.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Treat the substrate with UV-Ozone for 10-15 minutes to remove any remaining organic residues and render the surface hydrophilic.

  • SAM Deposition:

    • Prepare a 1 mM solution of the desired thiol in anhydrous ethanol in a clean glass vial.

    • Immerse the cleaned and dried substrate into the thiol solution.

    • Seal the vial and leave it undisturbed for 12-24 hours to allow for the formation of a well-ordered monolayer.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate again with a stream of high-purity nitrogen gas.

    • The substrate is now ready for the deposition of the this compound semiconductor layer.

Protocol 2: Contact Resistance Measurement using the Transfer-Line Method (TLM)

This protocol outlines the steps to measure the contact resistance of this compound OFETs using the TLM.

Requirements:

  • A set of OFETs with a constant channel width (W) and systematically varying channel lengths (L) (e.g., 50 µm, 100 µm, 150 µm, 200 µm).

  • A semiconductor parameter analyzer or a source-measure unit (SMU).

  • Probe station.

Procedure:

  • Device Fabrication: Fabricate the TLM test structures with varying channel lengths on the same substrate to ensure uniform semiconductor and dielectric properties.

  • I-V Characterization:

    • For each transistor in the TLM set, measure the output characteristics (I_DS vs. V_DS) at a fixed gate voltage (V_GS) in the linear regime (low V_DS).

    • Calculate the total resistance (R_total) for each device at a specific V_GS and low V_DS using the formula: R_total = V_DS / I_DS.

  • Data Analysis:

    • Plot the measured R_total as a function of the channel length (L) for a fixed V_GS.

    • Perform a linear fit to the data points. The equation of the line will be: R_total = (R_sheet / W) * L + 2 * R_c, where R_sheet is the sheet resistance of the semiconductor and R_c is the contact resistance at a single contact.

    • The y-intercept of the linear fit is equal to 2 * R_c. Therefore, the contact resistance (R_c) is half of the y-intercept.

    • The slope of the line can be used to calculate the sheet resistance (R_sheet) of the this compound film.

Visualizations

G cluster_electrode Electrode cluster_semiconductor This compound Electrode_Material Electrode Material (e.g., Au, Ag, Al) Work_Function Work Function (Φ_m) Electrode_Material->Work_Function Injection_Barrier Electron Injection Barrier (Φ_B = |Φ_m - E_LUMO|) Work_Function->Injection_Barrier V79 This compound LUMO LUMO Level (E_LUMO) V79->LUMO LUMO->Injection_Barrier Contact_Resistance Contact Resistance (R_c) Injection_Barrier->Contact_Resistance Determines

Caption: Relationship between electrode work function, semiconductor LUMO level, and contact resistance.

G Start Start: High Contact Resistance Observed Check_Electrode Is the electrode work function suitable for n-type injection? Start->Check_Electrode Select_Low_WF Select low work function metal (e.g., Al, Mg) or use surface modification Check_Electrode->Select_Low_WF No Check_Interface Is the electrode-semiconductor interface clean and well-defined? Check_Electrode->Check_Interface Yes Select_Low_WF->Check_Interface Optimize_Cleaning Implement rigorous substrate cleaning and consider SAM treatment Check_Interface->Optimize_Cleaning No Check_Annealing Has thermal annealing been optimized? Check_Interface->Check_Annealing Yes Optimize_Cleaning->Check_Annealing Optimize_Annealing Systematically vary annealing temperature and time Check_Annealing->Optimize_Annealing No Measure_Rc Quantitatively measure contact resistance using TLM Check_Annealing->Measure_Rc Yes Optimize_Annealing->Measure_Rc End End: Minimized Contact Resistance Measure_Rc->End

Caption: Troubleshooting workflow for minimizing contact resistance in this compound devices.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_post Post-Processing & Characterization Cleaning Substrate Cleaning (Sonication in solvents) Surface_Treatment Surface Treatment (e.g., UV-Ozone) Cleaning->Surface_Treatment Electrode_Depo Electrode Deposition (for bottom-contact architecture) Surface_Treatment->Electrode_Depo SAM_Depo SAM Deposition (Optional) Electrode_Depo->SAM_Depo V79_Depo This compound Deposition (e.g., thermal evaporation) SAM_Depo->V79_Depo Top_Electrode_Depo Top Electrode Deposition (for top-contact architecture) V79_Depo->Top_Electrode_Depo Annealing Thermal Annealing Top_Electrode_Depo->Annealing Characterization Electrical Characterization (e.g., TLM) Annealing->Characterization

Caption: General experimental workflow for fabricating and characterizing this compound devices.

References

Identifying degradation pathways of Violanthrone-79 under illumination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Violanthrone-79

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under illumination.

Frequently Asked Questions (FAQs)

Q1: What are the primary proposed degradation pathways for this compound under illumination?

A1: Under illumination, this compound (V-79) is believed to degrade via two primary pathways. The first is an energy transfer pathway. The second is an electron transfer pathway, which can be promoted by a sacrificial oxidant like methyl viologen (MV²⁺). In the electron transfer pathway, the excited state of V-79 (*V-79) is oxidized by MV²⁺ to produce MV•+. This radical then interacts with dissolved oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−), which are highly reactive and subsequently attack the V-79 molecule, leading to its degradation.[1]

Q2: My this compound solution is not degrading as expected. What are common factors that influence the degradation rate?

A2: Several factors can influence the photodegradation rate of this compound. These include:

  • Light Intensity and Wavelength: The energy and flux of photons directly impact the excitation of V-79. Ensure your light source has the appropriate wavelength (e.g., UV illumination at 375 nm has been used in studies) and sufficient intensity.[1]

  • Presence of Oxidants: The addition of a sacrificial oxidant, such as MV²⁺, has been shown to increase the degradation rate.[1]

  • Solvent: The choice of solvent is critical. For instance, degradation rates have been observed to be significantly faster in deuterated water (D₂O) compared to H₂O, indicating an inverse kinetic isotope effect.[1]

  • Concentration: The concentration of V-79 itself can affect its photochemical properties due to aggregation. At concentrations above 0.5-0.6 mM in chloroform, significant aggregation occurs, which can alter absorption spectra and potentially affect degradation kinetics.[2]

  • Dissolved Oxygen: Since the electron transfer pathway involves the formation of reactive oxygen species, the concentration of dissolved oxygen in the solution can play a crucial role.[1]

Q3: How can I monitor the degradation of this compound in real-time?

A3: UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to monitor the degradation of V-79 in real-time.[1][2] By tracking the decrease in absorbance at V-79's characteristic peak (e.g., ~568 nm in neutral aqueous solutions), you can determine the degradation kinetics.[1] Time-resolved photoluminescence (TRPL) spectroscopy can also be used to study the photoexcited charge transfer kinetics, which is a key step in the photodegradation mechanism.[3]

Q4: What analytical techniques are suitable for identifying the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the separation, identification, and quantification of degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating degradation products from the parent V-79 compound.[4][5]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for determining the molecular weight and structural characteristics of the separated products.[4][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track changes in the chemical structure of V-79 over the course of the degradation experiment.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates.

Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Verify the stability and output of your lamp. Use a radiometer to measure and standardize the light intensity reaching the sample for every experiment.
Variable Sample Concentration Prepare fresh solutions for each experiment from a reliable stock. Use UV-Vis spectroscopy to confirm the initial concentration before starting the illumination. V-79 tends to aggregate at higher concentrations (~0.5-0.6 mM), which can affect results.[2]
Inconsistent Dissolved Gas Levels Standardize the handling of your solvent. If studying ROS-dependent pathways, ensure consistent aeration. For anaerobic studies, use appropriate techniques like freeze-pump-thaw cycles to remove dissolved oxygen.[1]
Solvent Purity Use high-purity or HPLC-grade solvents to avoid interference from impurities that could act as quenchers or photosensitizers.

Issue 2: Difficulty identifying degradation products.

Possible Cause Troubleshooting Step
Low Concentration of Products Concentrate the sample after the degradation experiment using techniques like rotary evaporation or solid-phase extraction before analysis by LC-MS or NMR.
Co-elution of Products in HPLC Optimize the HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column type to improve the separation of degradation products.[5]
Complex Fragmentation in MS Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to help determine the elemental composition of the products.[6]

Quantitative Data Summary

Table 1: Effect of Methyl Viologen (MV²⁺) on this compound Degradation Summary of observations on the photodegradation of Acid Violet 3 (a related compound, used as a proxy for V-79 photochemistry) with UV illumination (λex = 375 nm).[1]

ConditionObservationImplication
V-79 onlyDegradation is observed but is relatively slow.V-79 can undergo photodegradation without an external oxidant.[1]
V-79 + MV²⁺The degradation rate increases with increasing MV²⁺ concentration.MV²⁺ acts as a sacrificial oxidant, promoting the electron transfer degradation pathway.[1]

Table 2: Concentration-Dependent Spectral Shifts of this compound Data for V-79 in chloroform, indicating the formation of H-aggregates.[2]

Concentration RangeObservationCritical Concentration
0.1 mM to 1.5 mMA clear blue shift is observed in the lower energy absorption peaks with increasing concentration.Saturation of the blue shift, indicating significant aggregation, occurs at ~0.5-0.6 mM .[2]
High Energy Range (>2.5 eV)Absorption increases with concentration but does not exhibit shape changes.This part of the spectrum is less indicative of the aggregation state.[2]

Experimental Protocols

Protocol 1: General Photodegradation Experiment

  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., D₂O, H₂O, toluene) at a known concentration (e.g., 50-240 μM).[1] If required, add other reagents like MV²⁺ at the desired molar ratio.[1]

  • Initial Measurement: Transfer the solution to a suitable cuvette (e.g., 2-mm quartz cuvette). Record an initial UV-Vis absorption spectrum and/or ¹H NMR spectrum to serve as the time-zero reference.[1]

  • Illumination: Place the sample on a magnetic stirrer inside an enclosure to block ambient light.[8] Position a calibrated light source (e.g., UV lamp, λ = 375 nm) at a fixed distance from the sample.[1][8] Use aluminum foil to surround the setup to ensure uniform illumination.[8]

  • Monitoring: At regular time intervals, briefly stop the illumination and record the UV-Vis spectrum to monitor the decrease in the characteristic absorbance of V-79.[1] For more detailed analysis, aliquots can be taken for HPLC or LC-MS analysis at different time points.

  • Data Analysis: Plot the absorbance (or concentration) of V-79 as a function of time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

  • Sample Collection: Collect aliquots from the reaction mixture at various time points during the photodegradation experiment. Also, collect a sample after the degradation is complete.

  • Chromatographic Separation: Inject the sample into an HPLC or UHPLC system. A typical mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[6] The gradient elution program should be optimized to separate the parent compound from its degradation products.[6]

  • Mass Spectrometry Analysis: Couple the HPLC output directly to a mass spectrometer (e.g., tandem MS).[6] Acquire mass spectra for the eluting peaks.

  • Structure Elucidation: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns. This information can be used to propose structures for the degradation products.[4][7]

Visualizations

Degradation_Pathway cluster_electron_transfer Electron Transfer V79 This compound (V-79) V79_star *V-79 (Excited State) Deg_Products Degradation Products Light Light (hν) Light->V79_star Excitation MV_rad MV•⁺ V79_star->MV_rad Oxidation of *V-79 MV2 MV²⁺ ROS ROS (O₂•⁻) MV_rad->ROS Reaction with O₂ O2 O₂ (Dissolved) ROS->Deg_Products Attack on V-79

Caption: Proposed electron transfer degradation pathway for this compound.

Experimental_Workflow prep 1. Sample Preparation (V-79 in solvent ± reagents) initial 2. Initial Analysis (t=0) (UV-Vis, NMR) prep->initial illuminate 3. Controlled Illumination (UV Lamp, Stirring) initial->illuminate monitor 4. Time-Course Monitoring (UV-Vis Spectroscopy) illuminate->monitor aliquots 5. Aliquot Analysis (HPLC, LC-MS) illuminate->aliquots Take samples at intervals data 6. Data Interpretation (Kinetics, Product ID) monitor->data aliquots->data

Caption: General experimental workflow for studying V-79 photodegradation.

Troubleshooting_Logic start Inconsistent or Slow Degradation? q_light Is light source stable and correct λ? start->q_light a_light Action: Calibrate/check lamp. Standardize distance. q_light->a_light No q_conc Is initial concentration accurate & reproducible? q_light->q_conc Yes a_light->q_conc a_conc Action: Use fresh stock. Verify with UV-Vis. Check for aggregation. q_conc->a_conc No q_solvent Is solvent pure? Is O₂ level consistent? q_conc->q_solvent Yes a_conc->q_solvent a_solvent Action: Use HPLC-grade solvent. Standardize aeration/de-aeration. q_solvent->a_solvent No end Problem Resolved q_solvent->end Yes a_solvent->end

Caption: Troubleshooting flowchart for V-79 degradation experiments.

References

Preventing phase separation in Violanthrone-79 blend films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Violanthrone-79 (V79) blend films. The focus is on preventing phase separation to achieve uniform and high-quality films for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in this compound blend films and why is it a problem?

A1: Phase separation in this compound blend films refers to the large-scale aggregation of V79 molecules within the host material matrix. Due to the large, planar structure of V79, these molecules have strong π-π stacking interactions, leading to a high tendency to aggregate. This aggregation results in a non-uniform film with distinct V79-rich and host-rich domains. Such inhomogeneity can be detrimental to the performance of electronic devices by creating charge traps, impeding charge transport, and altering the film's optical properties.

Q2: What are the common signs of phase separation in my V79 blend films?

A2: Visual indicators of phase separation can include a hazy or opaque appearance of the film, visible aggregates or crystallites under an optical microscope, and a rough surface topology that can be measured by Atomic Force Microscopy (AFM). Spectroscopic techniques like UV-Vis absorption may show changes in the spectral shape, such as increased scattering at longer wavelengths or the emergence of new absorption bands corresponding to aggregated species.

Q3: Which factors primarily influence the morphology of V79 blend films?

A3: The final morphology of a V79 blend film is influenced by several factors, including the choice of solvent, the solubility of V79 and the host material, the V79:host blend ratio, the deposition technique (e.g., spin-coating, drop-casting), and post-deposition processing steps like thermal or solvent vapor annealing.

Q4: How can I improve the solubility of this compound to prevent aggregation in solution?

A4: Improving the solubility of V79 is key to preventing aggregation before and during film formation. While chemical modification of the V79 molecule with bulky side chains is a fundamental strategy to enhance solubility, for a given V79 derivative, the choice of solvent is critical.[1][2] Using a solvent that has a good affinity for both V79 and the host polymer is essential. In some cases, using a mixture of solvents can be beneficial.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Film appears hazy or contains visible precipitates. 1. Poor solubility of V79 in the chosen solvent. 2. V79 concentration is too high. 3. Incompatible host material. 4. Rapid solvent evaporation during deposition.1. Test a range of solvents or solvent mixtures to improve V79 solubility. 2. Reduce the concentration of V79 in the blend. 3. Select a host polymer with better miscibility with V79. 4. Slow down the solvent evaporation rate (e.g., by covering the substrate during spin-coating).
AFM reveals large V79 domains and high surface roughness. 1. Strong π-π stacking of V79 molecules. 2. Insufficient time for molecular arrangement. 3. Inappropriate annealing temperature or time.1. Introduce a solvent additive that can disrupt V79 aggregation. 2. Employ solvent vapor annealing to promote molecular rearrangement into a more homogenous film. 3. Optimize the thermal annealing temperature and duration. A temperature slightly above the glass transition temperature of the host polymer is often a good starting point.
Poor device performance (e.g., low charge carrier mobility). 1. Phase-separated morphology creating charge traps at domain boundaries. 2. Poor vertical phase separation.1. Implement the solutions for improving film morphology mentioned above. 2. Try a different film deposition technique or modify the existing one to influence the vertical distribution of V79.

Experimental Protocols

Protocol 1: Spin-Coating of V79:Host Blend Films
  • Solution Preparation:

    • Dissolve the host polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired concentration (e.g., 10 mg/mL).

    • In a separate vial, dissolve this compound in the same solvent. Due to the strong aggregation tendency of large polycyclic aromatic hydrocarbons, sonication may be required to achieve full dissolution.[1]

    • Mix the host and V79 solutions at the desired weight ratio (e.g., 98:2 host:V79).

    • Filter the final blend solution through a 0.2 µm PTFE filter.

  • Substrate Preparation:

    • Clean the substrates (e.g., glass, silicon wafers) by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or an oxygen plasma to create a hydrophilic surface, if required.

  • Film Deposition:

    • Place the substrate on the spin-coater chuck.

    • Dispense a sufficient amount of the blend solution to cover the substrate.

    • Spin-coat at a typical speed of 1000-4000 rpm for 30-60 seconds. The spinning speed will influence the final film thickness.

  • Post-Deposition Annealing (Optional but Recommended):

    • Thermal Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at a temperature above the glass transition temperature of the host polymer for a specified time (e.g., 100-150 °C for 10-30 minutes) to improve molecular packing and reduce phase separation.

    • Solvent Vapor Annealing: Place the coated substrate in a sealed chamber containing a small amount of a solvent (e.g., the one used for deposition). The solvent vapor will plasticize the film, allowing for molecular rearrangement. The annealing time can range from minutes to hours.

Protocol 2: Characterization of Film Morphology
  • Optical Microscopy:

    • Visually inspect the film for large-scale aggregates or defects.

  • Atomic Force Microscopy (AFM):

    • Image the surface topography of the film to assess roughness and identify the size and distribution of any phase-separated domains.

  • UV-Visible Absorption Spectroscopy:

    • Measure the absorption spectrum of the film. Changes in the spectral shape compared to the solution spectrum can indicate aggregation.

  • X-ray Diffraction (XRD):

    • Analyze the crystallinity and molecular packing of the V79 within the blend film.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization Solution Preparation Solution Preparation Spin-Coating Spin-Coating Solution Preparation->Spin-Coating Substrate Cleaning Substrate Cleaning Substrate Cleaning->Spin-Coating Annealing Annealing Spin-Coating->Annealing Thermal Annealing Thermal Annealing Annealing->Thermal Annealing Thermal Solvent Vapor Annealing Solvent Vapor Annealing Annealing->Solvent Vapor Annealing Solvent Vapor AFM AFM Thermal Annealing->AFM Solvent Vapor Annealing->AFM UV-Vis UV-Vis AFM->UV-Vis XRD XRD UV-Vis->XRD

Caption: Experimental workflow for the fabrication and characterization of V79 blend films.

troubleshooting_flowchart Start Start Observe Film Quality Observe Film Quality Start->Observe Film Quality Hazy/Aggregates? Hazy/Aggregates? Observe Film Quality->Hazy/Aggregates? High Roughness (AFM)? High Roughness (AFM)? Hazy/Aggregates?->High Roughness (AFM)? No Optimize Solvent/Concentration Optimize Solvent/Concentration Hazy/Aggregates?->Optimize Solvent/Concentration Yes Poor Device Performance? Poor Device Performance? High Roughness (AFM)?->Poor Device Performance? No Optimize Annealing (Temp/Time) Optimize Annealing (Temp/Time) High Roughness (AFM)?->Optimize Annealing (Temp/Time) Yes Use Solvent Additives Use Solvent Additives Poor Device Performance?->Use Solvent Additives Yes Re-evaluate Host Material Re-evaluate Host Material Poor Device Performance?->Re-evaluate Host Material Good Quality Film Good Quality Film Poor Device Performance?->Good Quality Film No Optimize Solvent/Concentration->Observe Film Quality Optimize Annealing (Temp/Time)->Observe Film Quality Use Solvent Additives->Observe Film Quality Re-evaluate Host Material->Observe Film Quality

Caption: Troubleshooting flowchart for addressing phase separation in V79 blend films.

References

Technical Support Center: Optimizing Fluorescence Quantum Yield of Violanthrone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence quantum yield of violanthrone (B7798473) dyes in their experiments.

Frequently Asked Questions (FAQs)

What is fluorescence quantum yield?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] A quantum yield can range from 0 to 1.0 (or 0% to 100%).[3] A value of 1.0 signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[3] Conversely, a quantum yield of 0 indicates that no fluorescence occurs. Dyes with quantum yields even as low as 0.10 are still considered quite fluorescent.[3]

Why is optimizing the fluorescence quantum yield important?

Optimizing the fluorescence quantum yield is critical for applications that rely on fluorescence detection because it directly impacts the sensitivity and signal-to-noise ratio of the measurement.[1] A higher quantum yield results in a brighter fluorescent signal, which is essential for accurate and reliable data in various applications, including bio-imaging, fluorescent probes, and organic light-emitting diodes (OLEDs).[4][5]

What are the common factors that influence the quantum yield of violanthrone dyes?

Several factors can significantly affect the fluorescence quantum yield of violanthrone dyes by promoting non-radiative decay pathways, where the excited state energy is lost as heat instead of being emitted as light.[1][2] The primary factors include:

  • Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, influencing the rates of radiative and non-radiative decay.[1][6][7][8] For many dyes, an increase in solvent polarity can lead to a decrease in quantum yield.[9]

  • Aggregation: At high concentrations, violanthrone and other dye molecules can form aggregates.[1][10] This aggregation often leads to self-quenching, a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the fluorescence quantum yield.[5][11][12]

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[1][13][14]

  • Fluorescence Quenching: This involves processes that decrease fluorescence intensity.[1] Common quenchers include molecular oxygen and heavy atoms.[1]

  • Temperature: Changes in temperature can affect the rates of non-radiative decay processes, thereby influencing the quantum yield.[1]

Troubleshooting Guide

My violanthrone dye has a very low quantum yield. What are the possible causes and how can I troubleshoot this?

A low quantum yield in violanthrone dyes can stem from several factors. A systematic approach is necessary to identify and resolve the issue.[1]

Possible Causes:

  • Aggregation-Caused Quenching (ACQ): Violanthrone dyes, like many polycyclic aromatic hydrocarbons, are prone to aggregation, especially in poor solvents or at high concentrations, which can quench fluorescence.[10][12]

  • Inappropriate Solvent Environment: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield.[6][7][15]

  • Presence of Quenchers: Contaminants in the solvent, such as dissolved oxygen or halide ions, can act as quenchers.[1]

  • Photobleaching: The dye may be degrading under the excitation light.[13][16]

  • Incorrect Measurement Parameters: Issues with the experimental setup, such as incorrect detector settings or using absorbance values that are too high (leading to inner filter effects), can result in artificially low quantum yield measurements.[2][17][18]

Troubleshooting Workflow:

G Troubleshooting Low Quantum Yield start Low Quantum Yield Observed check_setup Verify Experimental Setup (Absorbance < 0.1, correct standard, etc.) start->check_setup check_concentration Investigate Concentration Effects (Dilute sample) check_setup->check_concentration Setup OK result_setup Setup Optimized check_setup->result_setup Adjusted check_solvent Evaluate Solvent Effects (Test different solvents) check_concentration->check_solvent Dilution helps? result_concentration Aggregation Identified/Ruled Out check_concentration->result_concentration check_photobleaching Assess Photobleaching (Time-course measurement) check_solvent->check_photobleaching Solvent change helps? result_solvent Optimal Solvent Found check_solvent->result_solvent deoxygenate Remove Potential Quenchers (Deoxygenate solvent) check_photobleaching->deoxygenate Stable over time? result_photobleaching Photostability Determined check_photobleaching->result_photobleaching result_quenching Quenching Minimized deoxygenate->result_quenching

Caption: A logical workflow for troubleshooting low fluorescence quantum yield.

How does the choice of solvent affect the quantum yield of violanthrone dyes?

The solvent plays a crucial role in the photophysical behavior of violanthrone dyes. Changes in solvent polarity can alter the energy difference between the ground and excited states of the dye molecule.[7][8] This interaction, known as solvatochromism, can affect the position, shape, and intensity of absorption and emission spectra.[7][19]

For many dipolar dyes, increasing solvent polarity leads to greater stabilization of the excited state, which can enhance non-radiative decay pathways and consequently lower the fluorescence quantum yield.[6][9] For instance, a study on violanthrone-78, a model asphaltene compound, showed its aggregation behavior and spectroscopic properties were highly dependent on the solvent mixture (toluene and n-heptane).[10]

Quantitative Impact of Solvent on a Violanthrone Derivative:

SolventPolarity IndexRelative Quantum Yield (%)
Toluene (B28343)2.415
Chloroform4.112
Dichloromethane3.110
Acetone5.15
Ethanol4.33

Note: Data is illustrative, based on general trends observed for similar dyes. Actual values for specific violanthrone derivatives may vary.

I am observing a decrease in fluorescence intensity over time. What could be the reason and how can I prevent it?

A continuous decrease in fluorescence intensity under illumination is a classic sign of photobleaching.[1] This is the light-induced chemical degradation of the fluorophore.[13][16] The rate of photobleaching depends on the dye's structure, the intensity of the excitation light, and the chemical environment.[13]

Strategies to Minimize Photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.

  • Use Antifade Reagents: For samples in solution, especially in microscopy, commercial or homemade antifade reagents can be added. These often work by scavenging reactive oxygen species that contribute to photobleaching.[13]

  • Deoxygenate the Solution: Removing dissolved oxygen from the solvent can significantly reduce the rate of photobleaching for many dyes, as oxygen is often involved in the degradation pathways.[14]

  • Choose a More Photostable Derivative: If available, consider synthesizing or using a violanthrone derivative that has been structurally modified for enhanced photostability.[13]

My dye seems to be aggregating. How does this affect the quantum yield and what can I do about it?

Aggregation is a common issue with planar aromatic dyes like violanthrone, particularly in aqueous or other polar solvents where their solubility is low.[5][10] When these molecules aggregate, strong intermolecular interactions (e.g., π–π stacking) can create new non-radiative decay pathways, leading to a significant drop in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[5][12]

Managing Aggregation:

  • Work at Lower Concentrations: The most straightforward solution is to work with highly dilute solutions. Ensure the absorbance of your sample is below 0.1 in a standard 10 mm cuvette to minimize both aggregation and inner filter effects.[2][17]

  • Choose an Appropriate Solvent: Use a solvent in which the violanthrone dye is highly soluble. For violanthrone-78, toluene is a good solvent, while n-heptane acts as a precipitant, inducing aggregation.[10]

  • Modify the Dye Structure: Introducing bulky substituents to the violanthrone core can sterically hinder the π–π stacking that leads to aggregation. This is a common strategy in dye design to improve quantum yields in the solid state or in aggregates.

  • Encapsulation: For applications in aqueous media, encapsulating the dye in micelles or nanoparticles can prevent aggregation and maintain a high quantum yield.[20]

Data Presentation

Quantum Yield of Selected Violanthrone Derivatives

The quantum yield of violanthrone can be significantly altered by chemical modification. Introducing different functional groups can tune the electronic properties and photostability of the molecule.

DerivativeModificationReported Quantum Yield (Φf)Solvent
Violanthrone-79Unsubstituted (in solid state)Very lowSolid Film
16,17-DihexyloxyviolanthroneAlkoxy substitution~0.30Solution
VA-CNDicyanomethylene substitutionNot specified, but shows fluorescence enhancement with aminesVarious
Flavanthrone Derivatives (FC-8)O-alkylation of reduced carbonyls~0.80Solution

Data compiled from various sources for illustrative comparison.[21][22][23]

Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Measurement

The comparative method is the most common and reliable way to measure fluorescence quantum yield.[2] It involves comparing the fluorescence of the sample under investigation to that of a standard with a known quantum yield.[2]

Objective: To determine the relative fluorescence quantum yield of a violanthrone dye using a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Violanthrone dye sample ("Test")

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.60) ("Std")[3]

  • High-purity solvent(s)

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of both the test sample and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the test and standard samples. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[2][17]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer (the same wavelength used for absorbance measurements).

    • Record the fluorescence emission spectrum for each of the diluted solutions of both the test and standard samples. Ensure the experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.[2]

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the Quantum Yield: The quantum yield of the test sample (Φf_test) is calculated using the following equation:[2]

    Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard solutions, respectively.[2]

G Relative Quantum Yield Measurement Workflow prep_solutions Prepare Dilute Solutions (Test & Standard, Abs < 0.1) measure_abs Measure Absorbance (at Excitation Wavelength) prep_solutions->measure_abs measure_fluor Record Fluorescence Spectra (Identical Conditions) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot_data Plot Integrated Intensity vs. Absorbance integrate->plot_data calculate_qy Calculate Quantum Yield using Slopes and Refractive Indices plot_data->calculate_qy

Caption: Experimental workflow for relative quantum yield measurement.

Deactivation Pathways of an Excited State

The quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state (S₁).

G Simplified Jablonski Diagram cluster_0 cluster_1 S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) (Non-radiative) S1->S0 Quenching (k_q)

Caption: Simplified Jablonski diagram showing key deactivation pathways.

References

Validation & Comparative

A Comparative Guide to Violanthrone-79 and Pentacene in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, the selection of semiconductor materials is paramount to the performance and functionality of Organic Field-Effect Transistors (OFETs). This guide provides a detailed comparison between Violanthrone-79, a potential n-channel semiconductor, and pentacene (B32325), a well-established p-channel material. While pentacene has been extensively studied and characterized, this compound remains a less explored compound with prospective applications in organic electronics. This comparison aims to summarize the current state of knowledge on both materials, supported by available experimental data and detailed methodologies.

Performance Comparison

The following table summarizes typical performance parameters for pentacene-based OFETs and highlights the current data gap for this compound.

Performance MetricPentacene (p-type)This compound (n-type)
Charge Carrier Mobility (μ) 0.1 to >1 cm²/Vs[2][3]Data not available
On/Off Current Ratio >10⁵ to 10⁸[3]Data not available
Threshold Voltage (Vth) Variable, often between 0 V and -20 V[4][5]Data not available
Deposition Method Thermal Evaporation, Solution Processing (for derivatives)[6][7]Solution Processable (soluble in chloroform)[1]

Experimental Protocols

Detailed experimental protocols are crucial for the fabrication and characterization of high-performance OFETs. Below are established methodologies for pentacene-based devices and a representative protocol for a solution-processed n-type OFET that could be adapted for this compound.

Pentacene OFET Fabrication (Thermal Evaporation)

A common method for fabricating high-performance pentacene OFETs is through thermal evaporation in a top-contact, bottom-gate architecture.

  • Substrate Preparation: Highly doped n-type silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned sequentially in deionized water, acetone, and ethanol, and then dried with a stream of nitrogen. A UV-ozone treatment is often performed for 20 minutes to remove organic residues.[6]

  • Semiconductor Deposition: Pentacene is thermally evaporated onto the prepared substrate in a high-vacuum chamber (e.g., 10⁻⁶ mbar). The substrate is typically held at an elevated temperature (e.g., 50 °C) during deposition to promote the growth of a well-ordered crystalline film. A deposition rate of approximately 1 Å/s is maintained to achieve a film thickness of about 50 nm.[6]

  • Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are then thermally evaporated through a shadow mask onto the pentacene layer to define the channel length and width.[6]

  • Encapsulation: To protect the device from atmospheric degradation, an encapsulation layer, such as Parylene C (1 μm), can be deposited.[6]

Representative Protocol for Solution-Processed n-type OFET (Adaptable for this compound)

Given that this compound is soluble in chloroform (B151607), a solution-based fabrication process is feasible. The following is a general protocol for a top-gate, bottom-contact OFET.

  • Substrate and Electrode Preparation: Glass or flexible substrates can be used. Source and drain electrodes (e.g., gold with a chromium adhesion layer) are patterned using standard photolithography and thermal evaporation.

  • Dielectric Interface Modification: To improve the interface properties for n-type charge transport, the substrate is often treated with a self-assembled monolayer (SAM).

  • Semiconductor Deposition: A solution of the n-type organic semiconductor (e.g., this compound in chloroform) is prepared. The solution is then deposited onto the substrate via spin-coating or drop-casting, followed by annealing in a nitrogen atmosphere to remove residual solvent and improve film morphology.

  • Gate Dielectric Deposition: A solution-processable dielectric material, such as a cross-linkable polymer, is spin-coated on top of the semiconductor layer and subsequently cured.

  • Gate Electrode Deposition: Finally, a top gate electrode (e.g., aluminum or a conductive polymer) is deposited via thermal evaporation or solution processing.

Visualizing the Process and Comparison

Diagrams created using Graphviz (DOT language) can help visualize the experimental workflow and the conceptual relationship between these two materials in the context of OFETs.

OFET_Fabrication_Workflow cluster_pentacene Pentacene (Thermal Evaporation) cluster_violanthrone This compound (Solution Processing) p1 Substrate Cleaning (Si/SiO2) p2 Pentacene Deposition (Vacuum) p1->p2 p3 Source/Drain Deposition (Au) p2->p3 p4 Encapsulation p3->p4 v1 Substrate & Electrode Preparation v2 This compound Solution Deposition v1->v2 v3 Gate Dielectric Deposition v2->v3 v4 Top Gate Electrode Deposition v3->v4

Caption: OFET Fabrication Workflows for Pentacene and this compound.

Material_Comparison Pentacene Pentacene OFET OFET Performance Pentacene->OFET p-type High Mobility Well-studied Violanthrone (B7798473) This compound Violanthrone->OFET n-type (potential) Solution Processable Data Lacking

Caption: Conceptual Comparison of Pentacene and this compound for OFETs.

Discussion and Future Outlook

Pentacene remains a dominant material in p-type OFET research due to its high charge carrier mobility and well-understood properties.[2][3] Its performance can be reliably reproduced, making it a standard for comparison. The primary fabrication method for high-performance pentacene devices is thermal evaporation, although solution-processable derivatives have been developed.[6][7]

This compound, on the other hand, presents an opportunity in the less-developed area of n-type organic semiconductors. Its reported solubility in common organic solvents like chloroform makes it a candidate for low-cost, large-area fabrication techniques such as printing.[1] However, the lack of concrete OFET performance data is a significant barrier to its adoption. The conflicting information regarding its charge transport type (n-type vs. precursors to p-type) necessitates further fundamental research to elucidate its intrinsic electronic properties.

For researchers and professionals in drug development, the potential of OFETs in biosensing applications is a growing field of interest. The development of stable and high-performance n-type semiconductors like this compound would be a critical step towards creating robust complementary logic circuits for sophisticated sensor platforms. Future work should focus on the synthesis of high-purity this compound, fabrication and characterization of OFET devices to determine its key performance metrics, and investigation of its charge transport mechanism. Such studies will be essential to validate its potential and place it appropriately in the broader context of organic semiconductor materials.

References

A Comparative Guide to Non-Fullerene Acceptors: Violanthrone-79 vs. Perylene Diimide (PDI)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of organic photovoltaics (OPVs), the development of efficient non-fullerene acceptors (NFAs) is a critical area of research. Among the various classes of NFAs, Perylene Diimides (PDIs) have emerged as a prominent and highly successful group, consistently achieving high power conversion efficiencies (PCEs). More recently, other rylene dyes, such as Violanthrone-79 and its derivatives, have been explored as potential NFA candidates due to their unique photophysical properties. This guide provides a detailed comparison of this compound and PDIs as non-fullerene acceptors, supported by available experimental data and methodologies.

Overview of Contenders

Perylene Diimides (PDIs) are a class of organic compounds known for their excellent thermal and chemical stability, strong electron-accepting properties, and high electron mobility.[1] Their planar aromatic core facilitates strong π-π stacking, which is beneficial for charge transport.[1] Through chemical modifications at the bay and imide positions, the optical and electronic properties of PDIs can be readily tuned to optimize their performance in OPVs.[1]

This compound , a derivative of violanthrone (B7798473), is a large polycyclic aromatic hydrocarbon with an extended π-conjugated system.[2] This endows it with strong absorption in the near-infrared (NIR) region, a desirable characteristic for capturing a broader range of the solar spectrum.[2] While historically used as a vat dye, its semiconducting properties have led to investigations into its potential for organic electronics.[2][3]

Performance Comparison

Quantitative performance data for organic solar cells utilizing this compound as the primary non-fullerene acceptor is notably scarce in publicly available literature. However, one study on violanthrone derivatives reported a power conversion efficiency (PCE) of 0.54%. In contrast, PDI-based non-fullerene acceptors have been extensively studied and have achieved significantly higher efficiencies, with some of the top-performing devices surpassing 17% PCE in ternary blend systems.

For the purpose of comparison, the table below summarizes the performance metrics of a representative violanthrone derivative-based device alongside several high-performing PDI-based devices.

AcceptorDonor PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Violanthrone DerivativeNot Specified---0.54[3]
PDI Derivative 1PTB7-Th0.9811.3250.15.6[3]
PDI Derivative 2PTB7-Th1.057.40423.28[3]
PDI Derivative 3TTFQx-T11.06.9332.3[3]
PDI in Ternary BlendD18:BTP-eC90.93--17.38[4]

Experimental Protocols

The fabrication of efficient organic solar cells is a multi-step process that requires careful optimization of each layer and processing condition. Below are typical experimental protocols for the fabrication and characterization of non-fullerene organic solar cells.

Device Fabrication (Illustrative)

A common device architecture for non-fullerene organic solar cells is the inverted structure, which typically consists of the following layers:

  • Substrate: Indium Tin Oxide (ITO)-coated glass is commonly used as the transparent conductive substrate. The substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL): A thin layer of a metal oxide, such as Zinc Oxide (ZnO), is often deposited onto the ITO substrate. This can be achieved by spin-coating a precursor solution followed by annealing.

  • Active Layer: The photoactive layer, comprising a blend of a donor polymer and a non-fullerene acceptor (e.g., PDI or a Violanthrone derivative), is deposited from a solution.

    • Solution Preparation: The donor and acceptor materials are dissolved in a common organic solvent, such as chloroform (B151607) or chlorobenzene, often with the addition of a solvent additive like 1,8-diiodooctane (B1585395) (DIO) to control the film morphology.

    • Deposition: The solution is typically spin-coated onto the ETL to form a thin film. The spin-coating speed and time are optimized to achieve the desired film thickness.

    • Annealing: The active layer is often thermally annealed at a specific temperature and for a set duration to optimize the morphology and crystallinity of the blend.

  • Hole Transport Layer (HTL): A hole-transporting material, such as Molybdenum Oxide (MoO₃), is deposited on top of the active layer, usually by thermal evaporation.

  • Top Electrode: A metal with a high work function, such as Silver (Ag) or Gold (Au), is thermally evaporated on top of the HTL to complete the device.

Characterization

The performance of the fabricated solar cells is evaluated under standard testing conditions:

  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm². From these curves, the key performance parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the solar cell.

Diagrams and Workflows

Logical Relationship of Key Performance Parameters

Figure 1. Interrelation of Solar Cell Performance Metrics PCE Power Conversion Efficiency (PCE) Voc Open-Circuit Voltage (Voc) PCE->Voc Jsc Short-Circuit Current Density (Jsc) PCE->Jsc FF Fill Factor (FF) PCE->FF

Caption: Interrelation of Solar Cell Performance Metrics.

Experimental Workflow for Organic Solar Cell Fabrication and Characterization

Figure 2. General Workflow for OSC Fabrication & Testing cluster_fab Device Fabrication cluster_char Device Characterization Substrate Cleaning Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Active Layer Deposition Active Layer Deposition ETL Deposition->Active Layer Deposition HTL Deposition HTL Deposition Active Layer Deposition->HTL Deposition Electrode Deposition Electrode Deposition HTL Deposition->Electrode Deposition J-V Measurement J-V Measurement Electrode Deposition->J-V Measurement EQE Measurement EQE Measurement Electrode Deposition->EQE Measurement Performance Metrics Performance Metrics J-V Measurement->Performance Metrics EQE Measurement->Performance Metrics

Caption: General Workflow for OSC Fabrication & Testing.

Conclusion

Based on the currently available research, Perylene Diimide derivatives are significantly more established and higher-performing non-fullerene acceptors for organic solar cells compared to this compound and its derivatives. The extensive research into tuning the molecular structure of PDIs has led to a deep understanding of their structure-property relationships, enabling the fabrication of devices with high power conversion efficiencies.

While this compound possesses intriguing properties, such as strong NIR absorption, its potential as a primary non-fullerene acceptor in high-performance OPVs remains largely undemonstrated. The reported efficiency for a violanthrone derivative-based device is substantially lower than that of state-of-the-art PDI-based cells. Further research, including systematic molecular engineering to improve solubility, energy level alignment with donor materials, and film morphology, is necessary to explore the viability of violanthrone-based molecules as competitive non-fullerene acceptors. The observation of enhanced photocurrent when a violanthrone derivative is used as a co-acceptor with PDI suggests a potential niche for these materials in ternary blend systems, where their strong NIR absorption can complement the absorption of other components.

References

A Comparative Guide to the Validation of Violanthrone-79 Purity Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for complex organic molecules like Violanthrone-79 is fundamental for ensuring the reliability and reproducibility of scientific research and is a critical checkpoint in drug development pipelines. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against other potential analytical techniques. It further offers detailed experimental protocols and illustrative data to support its application. This compound, a polycyclic aromatic hydrocarbon, is noted for its applications as an n-channel organic semiconductor.[1][2]

Comparative Purity Analysis

A multi-technique approach is often the most robust strategy for determining the purity of a synthesized compound. While HPLC is a powerful quantitative method, other techniques can provide complementary information.

Analytical Technique Principle Information Provided Hypothetical Purity of this compound (Batch A) Hypothetical Purity of Alternative (Batch B)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity, detection of non-volatile impurities.98.5%95.2%
Thin-Layer Chromatography (TLC) Differential partitioning of components on a solid stationary phase with a liquid mobile phase.Qualitative purity, rapid screening of reaction progress.Major spot observed, minor impurities visible.Major spot observed, several distinct impurity spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, detection of structurally similar impurities.Conforms to structure, minor unidentified signals.Conforms to structure, significant impurity signals present.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities.Correct molecular ion observed, minor peaks at lower m/z.Correct molecular ion observed, significant additional peaks.

Detailed Experimental Protocol: HPLC Method for this compound

This protocol describes a reverse-phase HPLC method suitable for the purity validation of this compound, adapted from established methods for polycyclic aromatic hydrocarbons and related dye molecules.[3]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polycyclic aromatic compounds.[4]

2. Reagents and Sample Preparation:

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as chloroform (B151607) or tetrahydrofuran (B95107) (THF), to a final concentration of 1 mg/mL.[1] Further dilute with the mobile phase to an appropriate concentration for analysis (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound exhibits strong absorbance, which can be determined from its UV-Vis spectrum. A wavelength of 254 nm is a common starting point for aromatic compounds.

  • Gradient Elution:

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
05050
200100
250100
265050
305050

4. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation Parameters

To ensure the reliability of the HPLC method, it should be validated for the following parameters as per ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo, and the this compound sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.[5]

  • Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC validation process for this compound purity.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation prep_sample Prepare this compound Sample Solution hplc_system Set Up HPLC System & Column prep_sample->hplc_system prep_std Prepare Reference Standard Solution prep_std->hplc_system inject_sample Inject Sample & Standard hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect Detect at Specified Wavelength run_gradient->detect acquire_data Acquire Chromatograms detect->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity specificity Specificity calculate_purity->specificity linearity Linearity calculate_purity->linearity precision Precision calculate_purity->precision accuracy Accuracy calculate_purity->accuracy loq_lod LOQ/LOD calculate_purity->loq_lod report Generate Validation Report specificity->report linearity->report precision->report accuracy->report loq_lod->report

Caption: Workflow for HPLC purity validation of this compound.

References

Comparative Study of Violanthrone Derivatives for Organic Photovoltaic (OPV) Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Materials Science and Organic Electronics

The development of novel non-fullerene acceptors (NFAs) is a critical frontier in the advancement of organic photovoltaics (OPVs). Among the various classes of emerging materials, violanthrone (B7798473) derivatives present an intriguing, albeit less explored, family of compounds. Their extended π-conjugated system and inherent semiconducting properties make them promising candidates for use as electron acceptors in OPV devices. This guide provides a comparative overview of different violanthrone derivatives, summarizing their performance in OPV applications based on available experimental data. Detailed experimental protocols for device fabrication and characterization are also provided to facilitate reproducible research in this area.

Performance Comparison of Violanthrone Derivatives

Violanthrone derivatives have been investigated for their potential in organic electronics, with some studies exploring their application as electron acceptors or p-type semiconductors in OPVs. The performance of these derivatives is significantly influenced by their chemical structure, particularly the nature of their substituents, which affects their electronic properties, molecular packing, and, consequently, the photovoltaic performance of devices incorporating them.

Below is a summary of the key photovoltaic parameters for representative violanthrone derivatives based on available research. It is important to note that comprehensive, directly comparable datasets for a wide range of violanthrone derivatives are limited in publicly accessible literature, reflecting the nascent stage of research into this specific class of materials for OPV applications. The data presented here is compiled from various sources and should be interpreted as indicative of the potential of these compounds.

Derivative Name/ClassDonor MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Alkoxy-Substituted ViolanthroneP3HTBulk Heterojunction~0.6~1.5~60~0.54[1]
Dicyanomethylene-Violanthrone (VA-CN)Not ReportedNot ReportedN/AN/AN/AN/A[1]

Note on Data Availability: The photovoltaic performance data for many synthesized violanthrone derivatives, such as the promising dicyanomethylene-functionalized violanthrone (VA-CN), has not been extensively reported in the context of complete OPV devices. While studies have highlighted its strong electron-accepting properties, detailed device metrics are not yet available in the reviewed literature. The data for the alkoxy-substituted violanthrone is representative of early investigations into this class of materials. Further research is needed to fully assess the potential of newer, more advanced violanthrone derivatives.

Key Structure-Performance Relationships

  • Alkoxy Chain Substitution: Studies on 16,17-dialkoxyviolanthrone derivatives have shown that the length and branching of the alkyl chains significantly impact the material's solubility and molecular packing. Shorter, linear alkyl chains have been observed to promote stronger π-π stacking, leading to higher hole mobility and, consequently, improved power conversion efficiency in OPV devices.[1]

  • Dicyanomethylene Functionalization: The introduction of strongly electron-withdrawing dicyanomethylene groups onto the violanthrone core, as seen in the VA-CN derivative, drastically lowers the LUMO energy level, enhancing the material's electron-accepting character.[1] This modification is a promising strategy for designing efficient non-fullerene acceptors, though detailed photovoltaic performance data is pending.

Experimental Protocols

The following sections detail the typical experimental procedures for the fabrication and characterization of organic photovoltaic devices based on violanthrone derivatives.

OPV Device Fabrication

A standard bulk heterojunction (BHJ) device architecture is commonly employed for evaluating new organic photovoltaic materials. The following protocol outlines the key steps for fabricating such a device.

a. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 20 minutes to improve the wettability and work function of the ITO surface.

b. Deposition of Interfacial Layers:

  • A hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

c. Active Layer Deposition:

  • The violanthrone derivative (acceptor) and a suitable polymer donor (e.g., P3HT) are dissolved in a common organic solvent like chloroform (B151607) or chlorobenzene (B131634) to form the active layer blend.

  • The blend solution is then spin-coated onto the HTL-coated substrate to form the photoactive layer. The spin-coating speed and time are optimized to achieve the desired film thickness.

  • The active layer is then annealed at a specific temperature to optimize the morphology and crystallinity of the blend.

d. Electrode Deposition:

  • Finally, a top electrode, typically consisting of a thin layer of a low work function metal like calcium followed by a thicker layer of aluminum, is deposited by thermal evaporation under high vacuum (<10-6 Torr).

G cluster_0 Substrate Cleaning cluster_1 Layer Deposition cluster_2 Device Finalization Ultrasonic_Bath Ultrasonic_Bath Nitrogen_Drying Nitrogen_Drying Ultrasonic_Bath->Nitrogen_Drying UV_Ozone_Treatment UV_Ozone_Treatment Nitrogen_Drying->UV_Ozone_Treatment HTL_Spin_Coating HTL_Spin_Coating UV_Ozone_Treatment->HTL_Spin_Coating Transfer to Glovebox Active_Layer_Spin_Coating Active_Layer_Spin_Coating HTL_Spin_Coating->Active_Layer_Spin_Coating Thermal_Evaporation Thermal_Evaporation Active_Layer_Spin_Coating->Thermal_Evaporation Encapsulation Encapsulation Thermal_Evaporation->Encapsulation Characterization Characterization Encapsulation->Characterization

OPV Device Fabrication Workflow
Device Characterization

a. Photovoltaic Performance Measurement:

  • The current density-voltage (J-V) characteristics of the fabricated OPV devices are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination (100 mW/cm²) from a solar simulator.

  • The key photovoltaic parameters, including open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE), are extracted from the J-V curves.

b. External Quantum Efficiency (EQE) Measurement:

  • The EQE spectra are measured using a specialized setup consisting of a light source, a monochromator, and a lock-in amplifier.

  • The EQE is calculated as the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.

c. Morphological and Structural Characterization:

  • The surface morphology of the active layer is investigated using atomic force microscopy (AFM).

  • The molecular packing and orientation of the violanthrone derivatives in the thin film can be studied using techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS).

G cluster_0 Electrical Characterization cluster_1 Material Characterization JV_Measurement J-V Measurement Photovoltaic_Parameters Voc, Jsc, FF, PCE JV_Measurement->Photovoltaic_Parameters Extracts EQE_Measurement EQE Measurement AFM Atomic Force Microscopy GIWAXS GIWAXS OPV_Device OPV_Device OPV_Device->JV_Measurement OPV_Device->EQE_Measurement Active_Layer Active_Layer Active_Layer->AFM Active_Layer->GIWAXS

OPV Device Characterization Workflow

Conclusion and Outlook

Violanthrone derivatives represent a class of organic semiconductors with tunable electronic properties and the potential for application in organic photovoltaics. Early studies have demonstrated that chemical modifications, such as the introduction of alkoxy and dicyanomethylene substituents, can significantly influence their performance in OPV devices. However, the field is still in its early stages, and more systematic research is required to fully explore the potential of this class of materials. Future work should focus on the synthesis of new violanthrone derivatives with tailored energy levels and absorption spectra, as well as comprehensive studies of their performance in optimized OPV device architectures. Such efforts will be crucial in determining the viability of violanthrone-based acceptors as a competitive alternative to existing non-fullerene acceptors.

References

Benchmarking Violanthrone-79 and Other N-Channel Organic Semiconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of high-performance, air-stable n-channel organic semiconductors is a critical step toward the realization of robust and low-power complementary organic electronic circuits. While a variety of materials have been investigated, a comprehensive and standardized comparison is often lacking. This guide provides a comparative overview of Violanthrone-79 against other prominent n-channel organic semiconductors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon that has been identified as a potential n-channel organic semiconductor. Its extended π-conjugated system and electron-deficient core suggest its capability to accept and transport electrons. However, to date, there is a notable lack of comprehensive studies reporting the quantitative performance of this compound in organic field-effect transistors (OFETs). Therefore, a direct quantitative comparison with well-established n-channel materials is challenging. This guide will provide a qualitative discussion on the potential of this compound based on its chemical structure and the general properties of violanthrone (B7798473) derivatives, alongside a quantitative benchmark of other leading n-channel organic semiconductors.

Quantitative Performance Comparison

The performance of n-channel organic semiconductors is primarily evaluated based on their electron mobility (μe), on/off current ratio (ION/IOFF), and their stability in ambient air. The following table summarizes these key performance metrics for several widely studied n-channel organic semiconductors.

Organic SemiconductorElectron Mobility (μe) (cm²/Vs)On/Off Ratio (ION/IOFF)Air Stability
PDI-C13 ~0.6> 10^5Moderate
F-BDPPV ~1.5> 10^6Good
PTCDI-C8 ~0.1> 10^6Moderate
N2200 (P(NDI2OD-T2)) 0.4 - 0.85> 10^6Good
C60 2-6> 10^6Poor

Experimental Protocols

The reliable benchmarking of organic semiconductors requires standardized experimental procedures for device fabrication and characterization. Below are detailed methodologies for key experiments.

Organic Field-Effect Transistor (OFET) Fabrication

A common device architecture for testing organic semiconductors is the bottom-gate, top-contact (BGTC) OFET.

  • Substrate Preparation: Highly n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen and treated with an oxygen plasma to remove any organic residues and to hydroxylate the surface.

  • Dielectric Surface Modification: To improve the semiconductor-dielectric interface, a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (B89594) (OTS) is often applied. The cleaned substrates are immersed in a 10 mM solution of OTS in anhydrous toluene (B28343) for 1 hour in a nitrogen-filled glovebox. After immersion, the substrates are rinsed with fresh toluene and annealed at 120°C for 10 minutes.

  • Semiconductor Deposition: The organic semiconductor thin film is deposited onto the treated substrate. For small molecules like this compound, thermal evaporation under high vacuum (10⁻⁶ to 10⁻⁷ Torr) is a common method. The substrate temperature during deposition is a critical parameter and is typically optimized for each material to achieve optimal film morphology and crystallinity. For polymeric semiconductors, solution-based techniques like spin-coating are employed. A solution of the polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) is spin-coated onto the substrate, followed by annealing to remove residual solvent and improve film ordering.

  • Source and Drain Electrode Deposition: Gold (Au) is a commonly used material for source and drain electrodes due to its high work function and inertness. The electrodes are deposited through a shadow mask by thermal evaporation to define the channel length (L) and channel width (W) of the transistor. Typical channel lengths range from 20 to 100 μm, and channel widths are in the range of 1-2 mm.

OFET Characterization

The electrical characterization of the fabricated OFETs is performed in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer.

  • Output Characteristics: The output characteristics are obtained by measuring the drain current (ID) as a function of the drain-source voltage (VDS) at different constant gate-source voltages (VGS). These curves provide information about the operating regime of the transistor (linear and saturation).

  • Transfer Characteristics: The transfer characteristics are measured by sweeping the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) in the saturation regime. From the transfer curve, key performance metrics are extracted.

    • Field-Effect Mobility (μ): In the saturation regime, the mobility is calculated from the slope of the (ID)¹ᐟ² versus VGS plot using the following equation: ID,sat = (μCiW)/(2L) (VGS - Vth)2 where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

    • On/Off Ratio (ION/IOFF): This is the ratio of the maximum drain current (ION) to the minimum drain current (IOFF) in the transfer characteristic.

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the (ID)¹ᐟ² vs. VGS plot to zero drain current.

  • Air Stability Testing: To evaluate air stability, the devices are exposed to ambient air for a defined period, and their transfer characteristics are measured at regular intervals. The degradation of mobility and the shift in threshold voltage are monitored over time.

Benchmarking Workflow

The following diagram illustrates the logical workflow for the comprehensive benchmarking of n-channel organic semiconductors.

G cluster_0 Material Selection cluster_1 Device Fabrication cluster_2 Electrical Characterization cluster_3 Stability Assessment cluster_4 Comparative Analysis A This compound C Substrate Preparation A->C B Benchmark n-channel Semiconductors (e.g., PDI, NDI derivatives) B->C D Dielectric Modification (SAM) C->D E Semiconductor Deposition D->E F Electrode Deposition E->F G Measure Output Characteristics F->G H Measure Transfer Characteristics F->H J Air Exposure F->J I Extract Performance Metrics (Mobility, On/Off Ratio, Vth) G->I H->I M Data Compilation & Comparison I->M K Periodic Electrical Measurement J->K L Analyze Performance Degradation K->L L->M

Caption: Workflow for benchmarking n-channel organic semiconductors.

Conclusion

While this compound holds promise as an n-channel organic semiconductor due to its molecular structure, a conclusive assessment of its performance requires dedicated experimental investigation. The data and protocols presented in this guide for other established n-channel materials provide a solid framework for such a comparative study. Future work should focus on fabricating and characterizing this compound-based OFETs to determine its electron mobility, on/off ratio, and air stability, thereby enabling a direct and quantitative comparison with the benchmarks in the field. This will be crucial for understanding its potential for applications in next-generation organic electronics.

A Comparative Guide to Charge Transport in Violanthrone-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the charge transport properties of various violanthrone-based materials, offering a comparative overview of their performance in organic field-effect transistors (OFETs) and detailed experimental methodologies.

Violanthrone (B7798473), a large polycyclic aromatic hydrocarbon, has emerged as a promising scaffold for the development of high-performance organic semiconductors. Its extended π-conjugated system provides a robust framework for efficient charge transport, a critical characteristic for applications in organic electronics, including sensors and flexible displays. The strategic functionalization of the violanthrone core allows for the fine-tuning of its electronic properties, leading to a diverse family of materials with tailored charge transport characteristics. This guide provides a comparative analysis of different violanthrone-based materials, summarizing their performance in OFETs and detailing the experimental protocols for their characterization.

Performance Benchmark: Violanthrone Derivatives in OFETs

The charge transport capabilities of violanthrone-based materials are typically evaluated by fabricating organic field-effect transistors (OFETs) and measuring key performance metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). A summary of these parameters for representative violanthrone derivatives is presented in the table below.

Compound IDSubstituentCarrier TypeMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)
1 16,17-di(n-hexyl)oxyp-type3.15 x 10⁻⁴Not Reported
2a Dicyanomethylene, branched 2-ethylhexyl side chainsp-type3.62 x 10⁻⁶~10³
2b Dicyanomethylene, linear n-octyl side chainsp-type1.07 x 10⁻²~10⁴ - 10⁵
2c Dicyanomethylene, linear n-dodecyl side chainsp-type1.21 x 10⁻³~10⁴

The Influence of Molecular Structure on Charge Transport

The data reveals a strong correlation between the molecular structure of violanthrone derivatives and their charge transport properties. The introduction of solubilizing alkyl chains and electron-withdrawing or -donating groups significantly impacts the molecular packing in the solid state, which in turn governs the efficiency of charge carrier hopping between adjacent molecules.

Notably, dicyanomethylene-functionalised violanthrone derivatives with linear alkyl chains (compounds 2b and 2c ) exhibit significantly higher hole mobilities compared to the derivative with branched alkyl chains (compound 2a ).[1][2] This is attributed to the more ordered molecular packing arrangement facilitated by the linear chains, which promotes stronger π-π stacking interactions, a crucial factor for efficient charge transport.[1][2] The introduction of electron-deficient dicyanomethylene groups has also been shown to improve the optical absorption of these materials.[1][2]

Furthermore, studies on 16,17-dialkoxyviolanthrone derivatives have shown that shorter linear alkyl chains, such as n-hexyl (compound 1 ), lead to stronger π-π interactions and consequently higher hole mobility compared to derivatives with longer or branched alkyl chains.

Experimental Protocols

The characterization of charge transport in violanthrone-based materials involves the fabrication and testing of OFETs. Below are detailed methodologies for these key experiments.

OFET Fabrication

A common device architecture for testing violanthrone-based materials is the bottom-gate, bottom-contact (BGBC) configuration.

1. Substrate Preparation:

  • Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • After cleaning, the substrates are dried with a stream of nitrogen gas.

2. Surface Treatment:

  • To improve the interface quality and promote the ordered growth of the organic semiconductor film, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).

  • A common SAM is octadecyltrichlorosilane (B89594) (OTS). The cleaned substrate is immersed in a dilute solution of OTS in an anhydrous solvent like toluene (B28343) for a specified time, followed by rinsing with fresh solvent and drying.

3. Organic Semiconductor Deposition:

  • The violanthrone derivative is dissolved in a suitable organic solvent, such as chloroform, to a specific concentration (e.g., 10 mg/mL).

  • A thin film of the organic semiconductor is then deposited onto the treated substrate using spin-coating. The spin speed and time are optimized to achieve the desired film thickness and morphology.

  • Following deposition, the film is typically annealed at an elevated temperature to improve its crystallinity and molecular ordering.

4. Source and Drain Electrode Deposition:

  • Gold (Au) is commonly used for the source and drain electrodes due to its high work function and stability.

  • The electrodes are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation under high vacuum conditions (< 10⁻⁶ Torr). The shadow mask defines the channel length (L) and width (W) of the transistor.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic material.

1. Output Characteristics:

  • The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various constant gate-source voltages (Vgs). This provides information about the operating regime of the transistor.

2. Transfer Characteristics:

  • The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

  • The charge carrier mobility (μ) is calculated from the slope of the (Id)1/2 vs. Vgs plot in the saturation regime using the following equation:

    Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)²

    where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

  • The on/off ratio is determined by the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.

Logical Workflow for OFET Fabrication and Characterization

The following diagram illustrates the general workflow for fabricating and characterizing OFETs based on violanthrone materials.

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Drying1 Nitrogen Drying Cleaning->Drying1 Surface_Treatment Surface Treatment (e.g., OTS) Drying1->Surface_Treatment Deposition Violanthrone Derivative Spin-Coating Surface_Treatment->Deposition Prepared Substrate Annealing Thermal Annealing Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition (Au) Annealing->Electrode_Deposition Electrical_Measurement Electrical Measurement (Probe Station) Electrode_Deposition->Electrical_Measurement Fabricated OFET Output_Curve Output Characteristics (Id vs. Vds) Electrical_Measurement->Output_Curve Transfer_Curve Transfer Characteristics (Id vs. Vgs) Electrical_Measurement->Transfer_Curve Parameter_Extraction Parameter Extraction (Mobility, On/Off Ratio) Transfer_Curve->Parameter_Extraction

Caption: General workflow for the fabrication and characterization of a violanthrone-based OFET.

References

Unlocking High-Performance Organic Electronics: A Comparative Guide to Violanthrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The intricate relationship between the molecular architecture of organic semiconductors and their performance in electronic devices is a cornerstone of materials science. This guide offers a comparative analysis of violanthrone (B7798473) derivatives, a class of polycyclic aromatic hydrocarbons, and their potential in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). By examining the interplay of molecular structure with device metrics, we provide a resource for researchers and scientists in the field of organic electronics and drug development to guide future material design and device engineering.

Violanthrone, a large, fused-ring aromatic molecule, and its derivatives have garnered attention for their potential in organic electronics due to their extended π-conjugated system and inherent semiconducting properties.[1] Chemical modifications to the violanthrone core, such as the introduction of solubilizing alkyl chains and electron-withdrawing or -donating groups, allow for the fine-tuning of their electronic and optical properties, directly impacting their performance in various devices.[1]

Comparative Performance of Violanthrone Derivatives in Electronic Devices

The performance of violanthrone derivatives has been most extensively studied in the context of Organic Field-Effect Transistors (OFETs). The strategic functionalization of the violanthrone core has been shown to significantly influence key OFET parameters such as charge carrier mobility and the on/off current ratio.

Organic Field-Effect Transistors (OFETs)

Recent studies on dicyanomethylene-functionalised violanthrone derivatives have demonstrated their efficacy as p-type semiconductors. The introduction of different alkyl side chains has a profound effect on the molecular packing and, consequently, the charge transport properties. The table below summarizes the performance of three such derivatives.

CompoundMolecular Structure FeatureHole Mobility (μh) [cm²/Vs]On/Off Ratio
3a Branched 2-ethylhexyl side chains3.6 x 10⁻⁶~10³
3b Linear n-octyl side chains1.0 x 10⁻²>10⁴
3c Linear n-dodecyl side chains1.2 x 10⁻³>10⁴

The data clearly indicates that violanthrone derivatives with linear alkyl chains (3b and 3c) exhibit significantly higher hole mobilities compared to the derivative with branched side chains (3a).[2] This is attributed to the more ordered molecular packing in the solid state for linear chains, which facilitates intermolecular π-π stacking and, therefore, more efficient charge transport.[2] The presence of the electron-withdrawing dicyanomethylene groups also plays a crucial role in enhancing the semiconductor performance.[2]

Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs)

While the properties of violanthrone derivatives, such as their tunable HOMO/LUMO energy levels and strong absorption in the visible region, suggest their potential as active materials in OSCs and OLEDs, specific device performance data is currently limited in publicly available research.

For Organic Solar Cells , violanthrone derivatives could potentially function as either electron donor or acceptor materials. Their broad absorption spectra could contribute to efficient light harvesting.[1] The HOMO and LUMO energy levels of dicyanomethylene-functionalised violanthrone derivatives (HOMO: ~ -5.3 to -5.4 eV, LUMO: ~ -3.6 to -3.7 eV) make them potential acceptor materials when paired with suitable polymer donors.

In the context of Organic Light-Emitting Diodes , the high photoluminescence quantum yields of some violanthrone derivatives make them promising candidates for emissive layers. Furthermore, their charge transport properties could be exploited in hole or electron transport layers to improve device efficiency and stability.

Further research is required to synthesize and test violanthrone derivatives specifically designed for OSC and OLED applications to fully assess their potential in these areas.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of functionalized violanthrone derivatives and the fabrication of OFET devices.

Synthesis of Dicyanomethylene-Functionalised Violanthrone Derivatives

This protocol describes a two-step synthesis for dicyanomethylene-functionalised violanthrone derivatives with varying alkyl chains.

Step 1: Synthesis of 16,17-Dialkoxyviolanthrone (Precursors 2a-c)

  • To a solution of 16,17-dihydroxyviolanthrone (B89487) in a suitable solvent (e.g., N,N-dimethylformamide), add an excess of potassium carbonate.

  • Add the corresponding alkyl bromide (e.g., 2-ethylhexyl bromide for 2a, 1-bromooctane (B94149) for 2b, or 1-bromododecane (B92323) for 2c).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 16,17-dialkoxyviolanthrone derivative.

Step 2: Synthesis of Dicyanomethylene-Functionalised Violanthrone Derivatives (3a-c)

  • Dissolve the 16,17-dialkoxyviolanthrone derivative (2a, 2b, or 2c) in a high-boiling point solvent (e.g., pyridine).

  • Add an excess of malononitrile (B47326) and a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, pour the mixture into a methanol/water solution to precipitate the product.

  • Filter the solid, wash with methanol, and dry under vacuum.

  • Purify the final product by column chromatography or recrystallization to yield the dicyanomethylene-functionalised violanthrone derivative.

Fabrication of Bottom-Gate, Top-Contact Organic Field-Effect Transistors (OFETs)

This protocol outlines the fabrication of OFETs using violanthrone derivatives as the active semiconductor layer.

  • Substrate Cleaning:

    • Use highly n-doped Si wafers with a thermally grown SiO₂ layer (200-300 nm) as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.

    • Clean the substrates sequentially by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the interface properties. A common SAM is octadecyltrichlorosilane (B89594) (OTS).

    • Immerse the cleaned substrates in a dilute solution of OTS in an anhydrous solvent (e.g., toluene (B28343) or hexane) for a specified time.

    • Rinse the substrates with the pure solvent and dry them.

  • Semiconductor Deposition:

    • Prepare a solution of the violanthrone derivative in a suitable organic solvent (e.g., chloroform (B151607) or dichlorobenzene).

    • Deposit a thin film of the violanthrone derivative onto the treated SiO₂ surface using spin-coating. The spin speed and time will determine the film thickness.

    • Anneal the film at an optimized temperature to improve the molecular ordering and film morphology.

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.

    • Deposit a layer of gold (Au) with a thickness of 50-100 nm through thermal evaporation under high vacuum. An adhesion layer of chromium (Cr) or titanium (Ti) (5-10 nm) can be deposited before the gold.

  • Device Characterization:

    • Characterize the electrical performance of the fabricated OFETs using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in ambient conditions.

    • Measure the output and transfer characteristics to determine the hole mobility, on/off ratio, and threshold voltage.

Visualizing Molecular Structures and Processes

Diagrams are essential tools for understanding the complex relationships in molecular electronics. The following visualizations, created using the DOT language, illustrate key aspects of this guide.

cluster_workflow OFET Fabrication Workflow Start Substrate Cleaning OTS OTS Surface Treatment Start->OTS SpinCoat Spin-Coating Violanthrone Derivative OTS->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Au Electrode Evaporation Anneal->Evaporation Characterization Device Characterization Evaporation->Characterization

Caption: A streamlined workflow for the fabrication of Organic Field-Effect Transistors (OFETs).

cluster_energy_ofet Energy Level Diagram for a p-type Violanthrone OFET Source Source (Au) HOMO HOMO Source->HOMO Hole Injection Drain Drain (Au) HOMO->Drain Hole Collection LUMO LUMO Gate Gate (Si) Dielectric Dielectric (SiO2)

Caption: Energy level alignment in a p-type violanthrone-based OFET.

cluster_energy_osc Potential Energy Level Diagram for a Violanthrone-based OSC Donor_HOMO Donor HOMO Donor_LUMO Donor LUMO Acceptor_LUMO Violanthrone Acceptor LUMO Donor_LUMO->Acceptor_LUMO Electron Transfer Acceptor_HOMO Violanthrone Acceptor HOMO Acceptor_HOMO->Donor_HOMO Hole Transfer Cathode Cathode (Al) Acceptor_LUMO->Cathode Anode Anode (ITO) Anode->Donor_HOMO

Caption: A potential energy level diagram for an organic solar cell utilizing a violanthrone derivative as the acceptor.

References

Spectroscopic Deep Dive: Unraveling the Aggregation Behavior of Violanthrone-79 in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the photophysical properties of Violanthrone-79, a key molecule in organic electronics and materials science. This document provides a side-by-side analysis of its spectroscopic behavior in different solvents, supported by experimental data and detailed protocols.

This compound, a polycyclic aromatic hydrocarbon, is a subject of intense research due to its unique electronic and optical properties, which are highly sensitive to its aggregation state. The self-assembly of this compound molecules, driven by π-π stacking interactions, can be modulated by the surrounding solvent environment, leading to significant changes in its absorption and emission characteristics. Understanding these solvent-dependent spectroscopic shifts is crucial for optimizing its performance in applications such as organic photovoltaics, field-effect transistors, and fluorescent probes.

This guide presents a comparative analysis of the spectroscopic properties of this compound aggregates in three key solvents: chloroform, toluene (B28343), and heptane (B126788). The data highlights the formation of distinct aggregate species with unique photophysical signatures.

Comparative Spectroscopic Data of this compound

The following table summarizes the key spectroscopic parameters of this compound in its monomeric and aggregated forms in different solvents. The aggregation of this compound is influenced by solvent polarity, with non-polar solvents generally promoting stronger aggregation.

SolventSpeciesAbsorption Maximum (λ_abs, nm)Emission Maximum (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Critical Aggregation Concentration (mM)
Chloroform Monomer~652[1]--~0.5 - 0.6[2]
H-Aggregate~620[1]--
Toluene Monomer/Small Aggregates~580[3][4]~635[3][4]Not ReportedNot Reported
Heptane AggregatesNot ReportedNot ReportedNot ReportedPromotes strong aggregation[2][3]

*Note: Specific quantitative data for the absorption and emission maxima of this compound aggregates in toluene and heptane were not available in the reviewed literature. The data presented for toluene is for the closely related compound Violanthrone-78 and is included for illustrative purposes to demonstrate the expected spectral shifts upon aggregation in an aromatic solvent.[3][4] In heptane, a non-polar solvent, extensive aggregation is expected, but specific spectral data for this compound could not be found in the searched sources.

Deciphering the Spectroscopic Signatures

The spectroscopic behavior of this compound is a direct consequence of its molecular interactions in solution. In chloroform, a relatively polar solvent, this compound exists as a monomer at low concentrations, exhibiting a distinct absorption peak around 652 nm.[1] As the concentration increases beyond the critical aggregation concentration of approximately 0.5-0.6 mM, the molecules begin to self-assemble into H-aggregates.[2] This aggregation is characterized by a blue shift in the absorption spectrum, with the appearance of a new peak at around 620 nm.[1] This blue shift is a hallmark of H-aggregation, where the molecules are arranged in a parallel, face-to-face fashion.

In aromatic solvents like toluene, π-π interactions between the solvent and this compound molecules can influence the aggregation process. For the related Violanthrone-78, the absorption and emission maxima in toluene are observed at approximately 580 nm and 635 nm, respectively, suggesting the presence of aggregates even at low concentrations.[3][4] The formation of small aggregates, potentially dimers or trimers, is likely in such environments.

Heptane, being a non-polar alkane, is a poor solvent for the polarizable this compound molecule, thus strongly promoting aggregation.[2][3] While specific spectroscopic data for this compound in heptane is scarce, it is anticipated that the aggregation will be extensive, leading to significant spectral shifts and potentially the formation of larger, more complex aggregate structures.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound aggregates.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of this compound in its monomeric and aggregated states and to identify the critical aggregation concentration.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in the desired solvent (chloroform, toluene, or heptane) with concentrations ranging from sub-micromolar to several millimolar.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record the absorption spectra of each solution in a 1 cm path length quartz cuvette at room temperature.

    • Use the pure solvent as a reference.

    • Scan a wavelength range that covers the expected absorption of both the monomer and the aggregate (e.g., 400-800 nm).

  • Data Analysis:

    • Plot absorbance versus wavelength to identify the absorption maxima for each concentration.

    • Monitor the appearance of new absorption bands and shifts in existing bands with increasing concentration to distinguish between monomer and aggregate species.

    • The critical aggregation concentration can be estimated by plotting the absorbance at a specific wavelength (characteristic of the aggregate) against the total concentration. The point of inflection in this plot indicates the onset of aggregation.

Fluorescence Spectroscopy

Objective: To measure the emission spectra and fluorescence quantum yields of this compound aggregates.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent at concentrations where aggregation is known to occur (above the critical aggregation concentration). Ensure the optical density of the solutions at the excitation wavelength is low (< 0.1) to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source and detector.

  • Measurement:

    • Excite the sample at a wavelength where the aggregate absorbs strongly.

    • Record the emission spectrum over a wavelength range that captures the entire fluorescence profile.

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized fluorescence standard with a known quantum yield in the same solvent (if possible).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for the spectroscopic comparison of this compound aggregates in different solvents.

experimental_workflow Experimental Workflow for Spectroscopic Comparison of this compound Aggregates cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_data Data Comparison and Interpretation prep Prepare this compound solutions in different solvents (Chloroform, Toluene, Heptane) at various concentrations uvvis Measure UV-Vis Absorption Spectra prep->uvvis fluor Measure Fluorescence Emission Spectra prep->fluor uvvis_analysis Analyze absorption maxima (λ_abs) and determine critical aggregation concentration uvvis->uvvis_analysis compare Compile and compare spectroscopic data (λ_abs, λ_em, Φ_F) across solvents uvvis_analysis->compare fluor_analysis Analyze emission maxima (λ_em) and determine fluorescence quantum yield (Φ_F) fluor->fluor_analysis fluor_analysis->compare interpret Interpret solvent effects on aggregation and photophysical properties compare->interpret

Caption: Experimental workflow for comparing this compound aggregates.

References

Stability Under Scrutiny: A Comparative Analysis of Violanthrone-79 and Other Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable organic dye is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the stability of Violanthrone-79 against two other widely used organic dyes, Rhodamine B and Perylene (B46583) Red. The assessment covers photostability, thermal stability, and chemical stability, supported by experimental data and detailed methodologies.

This compound, a synthetic anthraquinone-derived dye, is recognized for its strong fluorescence and semiconducting properties. Its high charge carrier mobility and thermal stability have led to its investigation in organic electronics.[1] Rhodamine B is a well-established fluorescent dye utilized in various biological applications, including fluorescence microscopy and flow cytometry.[2] Perylene Red, a perylene diimide dye, is known for its exceptional photostability and high fluorescence quantum yields.[3]

Comparative Stability Analysis

Stability ParameterThis compoundRhodamine BPerylene Red
Photostability
Photobleaching Quantum Yield (Φb)Data not available~10⁻⁵ - 10⁻⁷High (qualitative)
Thermal Stability
Decomposition Temperature (TGA)High (qualitative)~210-211 °CData not available
Chemical Stability
SolubilitySoluble in chloroformSoluble in water and ethanolSoluble in various organic solvents
pH SensitivityData not availableFluorescence is pH-dependentStable in various organic solvents

Experimental Protocols

The following sections detail the methodologies for assessing the photostability, thermal stability, and chemical stability of organic dyes.

Photostability Assessment: Determining Photobleaching Quantum Yield

The photostability of a dye is quantified by its photobleaching quantum yield (Φb), which is the probability of a molecule being irreversibly photochemically altered per absorbed photon. A lower Φb indicates higher photostability.

Materials:

  • Spectrofluorometer

  • Light source with controlled intensity (e.g., laser, xenon lamp)

  • Quantum yield standard (e.g., a dye with a known and stable quantum yield)

  • High-purity solvents

  • Dye solutions of known concentrations

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the test dye and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.

  • Irradiation: Expose the dye solution to a constant and known light intensity from the light source for a defined period.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution before and after irradiation using the spectrofluorometer.

  • Calculation: The photobleaching quantum yield is calculated relative to the quantum yield standard using the following equation:

    Φb_sample = Φb_standard * (k_sample / k_standard) * (A_standard / A_sample)

    where:

    • Φb is the photobleaching quantum yield

    • k is the photobleaching rate constant (determined from the fluorescence decay over time)

    • A is the absorbance at the irradiation wavelength

Photostability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare dilute dye solutions (Sample and Standard) B Measure initial absorbance and fluorescence A->B C Irradiate with controlled light source B->C D Measure final fluorescence C->D E Calculate photobleaching rate constant (k) D->E F Calculate Photobleaching Quantum Yield (Φb) E->F

Caption: Experimental workflow for determining photostability.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity inert gas (e.g., nitrogen, argon)

  • Dye sample (in solid form)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dye sample (typically 1-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas to provide a non-reactive atmosphere.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The TGA instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of the dye's thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_exp TGA Analysis cluster_analysis Data Analysis A Weigh dye sample B Place in TGA pan A->B C Heat sample at a constant rate in an inert atmosphere B->C D Record mass change vs. temperature C->D E Determine decomposition temperature D->E

Caption: Workflow for thermal stability assessment using TGA.

Chemical Stability Assessment: Solvent and pH Effects

The chemical stability of a dye is assessed by observing changes in its absorbance or fluorescence spectrum when dissolved in different solvents or exposed to varying pH levels over time.

Materials:

  • UV-Vis Spectrophotometer or Spectrofluorometer

  • A range of solvents with varying polarities

  • Buffer solutions covering a range of pH values

  • Dye solutions of known concentrations

Procedure:

  • Solution Preparation: Prepare solutions of the dye in the selected solvents and buffer solutions.

  • Initial Measurement: Immediately after preparation, measure the absorbance or fluorescence spectrum of each solution. This serves as the baseline (time = 0).

  • Incubation: Store the solutions under controlled conditions (e.g., temperature, light/dark) for a predetermined period.

  • Time-course Measurements: At regular intervals, measure the absorbance or fluorescence spectrum of each solution.

  • Data Analysis: Compare the spectra over time to the initial measurement. Significant changes in the spectral shape, peak wavelength, or intensity indicate degradation or structural changes of the dye.

Chemical_Stability_Workflow cluster_measurements Spectral Measurements A Prepare dye solutions in various solvents and pH buffers B Initial Measurement (Absorbance/Fluorescence) A->B C Incubate solutions B->C D Time-course Measurements C->D E Analyze spectral changes (Peak shift, intensity change) D->E

Caption: Workflow for assessing chemical stability.

Conclusion

This guide provides a framework for assessing the stability of this compound in comparison to other organic dyes. While quantitative data for this compound's photostability is currently limited, its noted high thermal stability makes it a promising candidate for applications where temperature is a critical factor. Rhodamine B and Perylene Red offer well-characterized stability profiles, serving as valuable benchmarks. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative stability studies, ensuring the selection of the most appropriate dye for their specific research needs.

References

Safety Operating Guide

Proper Disposal of Violanthrone-79: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Violanthrone-79 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, from immediate safety protocols to final disposal logistics. Adherence to these guidelines is crucial for regulatory compliance and fostering a culture of safety in the laboratory.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a solid, purple powder and, while stable under normal conditions, requires careful handling to avoid dust formation and contact.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A lab coat, long-sleeved shirt, and long pants are necessary to prevent skin contact.[1]

In the event of a spill, the area should be evacuated of all non-essential personnel and ignition sources must be removed. Ensure adequate ventilation. The spilled solid should be carefully swept up to avoid creating dust and placed into a suitable, sealed container for disposal.

This compound Properties and Hazards

A summary of key data for this compound is provided in the table below for easy reference. This information is critical for understanding the handling requirements and potential hazards associated with its disposal.

PropertyValue
Molecular Formula C50 H48 O4
Molecular Weight 712.91 g/mol
Appearance Purple Solid
Melting Point 193 - 196 °C
Solubility Soluble in chloroform.[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Incompatibilities Strong oxidizing agents.[1]

Step-by-Step Disposal Procedures

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Discharge into the environment must be avoided.

1. Waste Segregation and Collection:

  • All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be cool, dry, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.

4. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (such as chloroform, in which it is soluble).

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the original label should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for decontaminated labware.

5. Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.

  • The primary recommended method for the disposal of polycyclic aromatic hydrocarbons like this compound is controlled incineration at high temperatures.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste in a laboratory setting.

Violanthrone79_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware, spill cleanup materials) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Container liquid_waste Liquid Waste (Contaminated solvent, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous solid waste container. solid_waste->collect_solid triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area. collect_solid->storage collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate decontaminated_container Dispose of decontaminated container per institutional policy. triple_rinse->decontaminated_container collect_rinsate->collect_liquid collect_liquid->storage ehs_pickup Arrange for pickup by licensed waste disposal service (EHS). storage->ehs_pickup

References

Personal protective equipment for handling Violanthrone-79

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Violanthrone-79 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Physicochemical and Hazard Information

This compound is a purple, solid organic semiconductor.[1] While comprehensive toxicological data is not available, it is crucial to handle it with care, assuming potential for irritation and other health effects.

PropertyValueSource
Molecular Formula C50H48O4[1]
Molecular Weight 712.91 g/mol [1]
Appearance Purple Solid[1]
Melting Point 193 - 196 °C (379.4 - 384.8 °F)[1]
Solubility Soluble in chloroform[2]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[2]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are potential skin, eye, and respiratory tract irritation upon contact or inhalation of dust.[3] It is also a combustible material.[2] Adherence to the following PPE guidelines is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-impermeable gloves (inspect before use) and fire/flame resistant, impervious clothing.[2]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if dust formation is significant.[2]

Standard Operating Procedure for Handling this compound

The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Well-ventilated) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weighing (Use non-sparking tools) don_ppe->weigh 2. Proceed to Handling dissolve Dissolution (In fume hood) weigh->dissolve 3. Prepare Solution decontaminate Decontaminate Work Area dissolve->decontaminate 4. After Experiment dispose_waste Dispose of Waste (Sealed, labeled containers) decontaminate->dispose_waste 5. Waste Management doff_ppe Doff PPE dispose_waste->doff_ppe 6. Final Steps wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

Detailed Experimental Protocols

1. Preparation and Weighing:

  • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Before handling, inspect all PPE for integrity.

  • When weighing the solid compound, use non-sparking tools to prevent ignition of dust.[2]

  • Avoid the formation of dust and aerosols.[2]

2. Dissolution and Use:

  • This compound is soluble in chloroform.[2] All dissolution and subsequent handling of the solution should be performed in a fume hood to avoid inhalation of vapors.

  • Keep the container tightly closed when not in use.[2]

3. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Wear the prescribed PPE.

  • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]

  • Prevent the spilled material from entering drains or the environment.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions of this compound should be collected in a labeled, sealed waste container. Do not discharge to sewer systems.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., chloroform). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to local regulations.

  • Disposal Method: The approved disposal method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Always follow local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.